molecular formula C48H62N10O10S2 B15570194 [Orn5]-URP

[Orn5]-URP

Cat. No.: B15570194
M. Wt: 1003.2 g/mol
InChI Key: BPLKRLYKWHXTMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Orn5]-URP is a useful research compound. Its molecular formula is C48H62N10O10S2 and its molecular weight is 1003.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C48H62N10O10S2

Molecular Weight

1003.2 g/mol

IUPAC Name

2-[[19-(2-aminopropanoylamino)-10-(3-aminopropyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C48H62N10O10S2/c1-26(2)40(48(67)68)58-47(66)39-25-70-69-24-38(56-41(60)27(3)50)46(65)54-35(20-28-10-5-4-6-11-28)43(62)55-37(22-30-23-51-33-13-8-7-12-32(30)33)45(64)52-34(14-9-19-49)42(61)53-36(44(63)57-39)21-29-15-17-31(59)18-16-29/h4-8,10-13,15-18,23,26-27,34-40,51,59H,9,14,19-22,24-25,49-50H2,1-3H3,(H,52,64)(H,53,61)(H,54,65)(H,55,62)(H,56,60)(H,57,63)(H,58,66)(H,67,68)

InChI Key

BPLKRLYKWHXTMO-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

[Orn5]-URP: A Technical Guide to a Selective Urotensin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Orn5]-URP is a synthetic peptide analog of the Urotensin-II related peptide (URP) that has been identified as a potent and selective antagonist of the urotensin receptor (UT). The urotensinergic system, comprising the ligands urotensin-II (UII) and URP, and their common receptor UT, is implicated in a wide range of physiological processes, including cardiovascular function, renal regulation, and neurotransmission. The development of selective antagonists like this compound is crucial for elucidating the specific roles of this system in health and disease and for the potential development of novel therapeutics. This technical guide provides a comprehensive overview of the pharmacological characterization of this compound, including its binding and functional properties, detailed experimental protocols for its evaluation, and a description of the pertinent signaling pathways.

Pharmacological Profile of this compound

This compound has been characterized as a pure and selective antagonist of the urotensin receptor. Unlike some other URP analogs that exhibit partial agonist activity, this compound is devoid of intrinsic agonistic effects, making it a valuable tool for probing the urotensinergic system.[1]

Quantitative Data

The following tables summarize the available quantitative data for this compound and provide comparative data for other known urotensin receptor antagonists.

Table 1: Binding Affinity of Urotensin Receptor Antagonists

CompoundRadioligandCell Line/TissuepKiKi (nM)Reference
This compound [125I]URPCultured Rat AstrocytesNot ReportedBinds to high-affinity sites[1]
Urantide[125I]Urotensin-IICHO/K1 cells transfected with hUT receptor8.3 ± 0.04~0.5[2]

Note: A specific Ki value for this compound is not currently available in the public domain. The available data indicates it displaces radioligand binding from high-affinity sites.

Table 2: Functional Potency of Urotensin Receptor Antagonists

CompoundAgonistAssay TypeCell Line/TissuepA2 / pEC50Potency (nM)Reference
This compound URP and UIICalcium MobilizationCultured Rat AstrocytesNot Reported (Causes rightward shift)-[1]
This compound ---pEC50 = 7.24~57.5[3]
UrantideUrotensin-IIRat Aortic Ring ContractionRat Thoracic AortapKB = 8.3 ± 0.09~0.5[2]

Note: A pA2 value for this compound from a Schild analysis has not been reported. The pEC50 value likely refers to its potency as an antagonist in the described assay. The rightward shift in agonist dose-response curves is indicative of competitive antagonism.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound. These protocols are synthesized from established methods for studying urotensin receptor antagonists.

Radioligand Binding Assay (Competitive)

This protocol describes a competitive binding assay to determine the affinity of this compound for the urotensin receptor using a radiolabeled ligand such as [125I]URP.

Materials:

  • UT receptor-expressing cells (e.g., cultured rat astrocytes, CHO-K1 or HEK293 cells stably expressing the human or rat UT receptor)

  • [125I]URP (radioligand)

  • Unlabeled URP (for determining non-specific binding)

  • This compound (test compound)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Preparation: Culture UT receptor-expressing cells to confluency. Harvest and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer to a final protein concentration of 50-100 µ g/well .

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of binding buffer, 50 µL of [125I]URP (at a concentration near its Kd, e.g., 0.1-0.5 nM), and 100 µL of cell membrane suspension.

    • Non-specific Binding: 50 µL of unlabeled URP (at a high concentration, e.g., 1 µM), 50 µL of [125I]URP, and 100 µL of cell membrane suspension.

    • Competition: 50 µL of varying concentrations of this compound (e.g., from 10⁻¹² M to 10⁻⁵ M), 50 µL of [125I]URP, and 100 µL of cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This protocol outlines a functional assay to measure the antagonistic effect of this compound on URP- or UII-induced intracellular calcium mobilization in UT receptor-expressing cells.

Materials:

  • UT receptor-expressing cells (e.g., cultured rat astrocytes, HEK293 cells stably expressing the UT receptor)

  • URP or UII (agonists)

  • This compound (test compound)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)

  • Black-walled, clear-bottom 96-well microplates

  • Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Seed the UT receptor-expressing cells into black-walled, clear-bottom 96-well plates at a density of 50,000-100,000 cells per well and culture overnight.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2-4 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer. Remove the culture medium from the cells and add 100 µL of the loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes in the dark to allow for dye loading.

  • Washing: Gently wash the cells twice with 100 µL of assay buffer to remove excess dye. After the final wash, leave 100 µL of assay buffer in each well.

  • Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement: Place the plate in the fluorescence microplate reader. Record a baseline fluorescence reading for 10-20 seconds.

  • Agonist Stimulation: Automatically inject a solution of URP or UII (at a concentration that elicits a submaximal response, e.g., EC80) into each well.

  • Data Acquisition: Continue to record the fluorescence intensity for 1-2 minutes to capture the calcium transient.

  • Data Analysis: The antagonist effect is measured as the inhibition of the agonist-induced fluorescence increase. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50. For determining the pA2 value, perform full agonist dose-response curves in the presence of increasing, fixed concentrations of this compound and analyze the data using a Schild plot.[1]

Rat Aortic Ring Contraction Assay

This ex vivo protocol assesses the ability of this compound to antagonize UII- or URP-induced vasoconstriction in isolated rat thoracic aorta.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Urotensin-II or URP (agonists)

  • This compound (test compound)

  • Phenylephrine (B352888) or KCl (for viability testing)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation: Euthanize a rat and excise the thoracic aorta. Carefully clean the aorta of adhering connective tissue and cut it into 2-3 mm wide rings. The endothelium may be removed by gently rubbing the intimal surface with a wooden stick.

  • Mounting: Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2. Attach the rings to isometric force transducers.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.

  • Viability Test: Contract the rings with a high concentration of KCl (e.g., 80 mM) or phenylephrine (e.g., 1 µM) to ensure tissue viability. Wash the rings and allow them to return to baseline.

  • Antagonist Incubation: Add varying concentrations of this compound to the organ baths and incubate for 30 minutes.

  • Agonist Dose-Response: Cumulatively add increasing concentrations of UII or URP to the baths to generate a dose-response curve.

  • Data Analysis: Record the contractile force. Plot the contractile response as a percentage of the maximum response to the viability test agent against the logarithm of the agonist concentration. The antagonistic effect of this compound will be observed as a rightward shift in the agonist dose-response curve. Calculate the dose ratio for each concentration of the antagonist and perform a Schild analysis to determine the pA2 value.[2]

Signaling Pathways and Visualizations

The urotensin receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Activation of the UT receptor by its agonists, UII or URP, initiates a signaling cascade that leads to various cellular responses. This compound, as a competitive antagonist, blocks these downstream effects by preventing agonist binding.

Urotensin Receptor Signaling Pathway

Urotensin_Signaling UII_URP UII / URP UT_Receptor UT Receptor (GPR14) UII_URP->UT_Receptor Binds and Activates Orn5_URP This compound Orn5_URP->UT_Receptor Binds and Blocks Gq_11 Gq/11 UT_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Downstream Downstream Effects (e.g., Vasoconstriction, Cell Proliferation) PKC->Downstream Phosphorylates Targets

Caption: Urotensin receptor signaling pathway.

Experimental Workflow for Antagonist Characterization

Antagonist_Workflow start Start binding_assay Radioligand Binding Assay (Competition) start->binding_assay functional_assay Functional Assay (e.g., Calcium Mobilization) start->functional_assay ex_vivo_assay Ex Vivo Assay (e.g., Aortic Ring Contraction) start->ex_vivo_assay ki_determination Determine Ki binding_assay->ki_determination ic50_determination Determine IC50 functional_assay->ic50_determination pa2_determination Determine pA2 (Schild Analysis) ex_vivo_assay->pa2_determination end End ki_determination->end ic50_determination->end pa2_determination->end

Caption: Workflow for characterizing this compound.

Logical Relationship of this compound Action

Antagonist_Logic agonist Agonist (UII or URP) receptor UT Receptor agonist->receptor Attempts to Bind antagonist Antagonist (this compound) antagonist->receptor Binds Competitively no_binding No Agonist Binding receptor->no_binding Leads to no_activation No Receptor Activation no_binding->no_activation no_response No Cellular Response no_activation->no_response

Caption: Competitive antagonism by this compound.

Synthesis and In Vivo Data

Detailed protocols for the solid-phase synthesis of this compound are not publicly available but would follow standard Fmoc- or Boc-based solid-phase peptide synthesis strategies.

As of the date of this document, there is no publicly available information regarding the in vivo administration, pharmacokinetics, or physiological effects of this compound. Further research is required to characterize its properties in living organisms.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the urotensinergic system. Its characterization as a pure and selective antagonist at the UT receptor makes it superior to other analogs with partial agonist activity for dissecting the specific functions of UII and URP. The experimental protocols and data presented in this guide provide a framework for its use in research and drug discovery. Future studies are warranted to determine its in vivo efficacy and therapeutic potential.

References

discovery of [Orn5]-URP peptide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Characterization of [Orn5]-URP, a Selective Urotensin II Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

The urotensinergic system, comprising the peptides urotensin II (UII) and urotensin II-related peptide (URP), and their common G-protein coupled receptor (UT), plays a significant role in a myriad of physiological processes, most notably cardiovascular regulation. The potent vasoconstrictor effects of UII spurred the search for effective UT receptor antagonists for potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and pharmacological characterization of this compound, a key analog that emerged as a potent and selective pure antagonist of the UT receptor. This document details the experimental protocols utilized in its evaluation, presents quantitative data in a structured format, and illustrates the relevant biological pathways and experimental workflows.

Introduction: The Urotensinergic System

Urotensin II (UII) was initially identified as a potent vasoconstrictor, in some assays more powerful than endothelin-1.[1] Subsequently, a paralog peptide, Urotensin II-Related Peptide (URP), was discovered.[1][2] Both UII and URP are cyclic peptides that share a conserved six-amino-acid ring structure (-Cys-Phe-Trp-Lys-Tyr-Cys-) which is crucial for their biological activity.[2][3] They exert their effects by binding to a common G-protein coupled receptor known as the UT receptor (also referred to as GPR14).[2][4]

The UT receptor is primarily coupled to the Gαq/11 subunit, and its activation leads to the stimulation of Phospholipase C (PLC).[2][5] This initiates a signaling cascade involving the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium concentration ([Ca2+]c) from endoplasmic reticulum stores.[2][5] This signaling pathway is central to many of the system's physiological effects, including vasoconstriction and cell proliferation. The wide distribution of the UT receptor in tissues such as the heart, blood vessels, kidney, and central nervous system suggests its involvement in numerous (patho)physiological processes, making it an attractive target for drug development.[2][3]

Development of a UT Receptor Antagonist

The potent biological activities of UII and URP prompted significant research into developing receptor antagonists to probe the function of the urotensinergic system and to explore potential therapeutic interventions for cardiovascular diseases. Early efforts in designing URP analogs led to compounds that exhibited a mixed pharmacology; for instance, some analogs acted as antagonists in rat aortic ring contraction assays but behaved as agonists in cell-based calcium mobilization assays.[6] This highlighted the need for a "pure" antagonist, a compound devoid of any intrinsic agonist activity across different experimental models.

The breakthrough came with the rational design of URP analogs. One such analog, this compound, was created by substituting the lysine (B10760008) residue at position 5 of the native URP sequence with ornithine (Orn). This subtle modification proved critical in eliminating agonist activity while retaining high-affinity binding to the UT receptor, establishing this compound as a pure and selective antagonist.[6][7]

Pharmacological Profile of this compound

This compound was pharmacologically profiled using a series of in vitro and ex vivo assays to determine its binding affinity and functional activity at the UT receptor. The key findings demonstrated that while other analogs like [D-Trp4]URP and [D-Tyr6]URP showed agonistic effects in certain assays, this compound consistently acted as a pure antagonist.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from key pharmacological experiments.

Table 1: Receptor Binding Affinity

CompoundRadioligandPreparationBinding ProfilepKi
This compound[125I]URPCultured Rat AstrocytesDisplaced radioligand, binding only to high-affinity sites.[6]N/A

Note: Specific pKi values for this compound were not detailed in the provided abstracts, but its ability to displace the radioligand confirms its binding to the UT receptor.

Table 2: Functional Antagonist Activity

AssayAgonistPreparationAntagonistMeasured ParameterAntagonist Potency (pEC50/pA2)
Intracellular Ca2+ MobilizationURP and UIICultured Rat AstrocytesThis compoundInhibition of Ca2+ increase7.24 (pEC50)[7]
Rat Aortic Ring ContractionUIIIsolated Rat Thoracic AortaThis compoundInhibition of contractionConfirmed pure antagonist[6]

Table 3: Functional Agonist Activity

AssayCompoundPreparationAgonist Activity
Intracellular Ca2+ MobilizationThis compoundCultured Rat AstrocytesTotally devoid of activity.[6]
Rat Aortic Ring ContractionThis compoundIsolated Rat Thoracic AortaConfirmed pure antagonist (no agonist effect).[6]

Experimental Protocols

The characterization of this compound involved several standard and specialized experimental procedures.

Peptide Synthesis

While specific synthesis details for this compound are proprietary, peptides of this nature are typically synthesized using automated solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Resin Preparation: A suitable resin (e.g., 2-chlorotrityl chloride resin) is swelled in a solvent like N,N-dimethylformamide (DMF).

  • Amino Acid Coupling: The C-terminal amino acid is attached to the resin. Subsequent Fmoc-protected amino acids are sequentially coupled using an activating agent (e.g., HATU) and a base (e.g., DIPEA) in DMF. Each coupling step is followed by a deprotection step (removal of the Fmoc group) using piperidine (B6355638) in DMF to free the N-terminal amine for the next coupling reaction.

  • Cyclization: After assembling the linear peptide, on-resin cyclization is performed to form the disulfide bridge between the two cysteine residues, a key structural feature of URP.

  • Cleavage and Purification: The completed peptide is cleaved from the resin support using a cleavage cocktail (e.g., trifluoroacetic acid, water, and triisopropylsilane). The crude peptide is then precipitated, lyophilized, and purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: The final product's identity and purity are confirmed by mass spectrometry and analytical HPLC.

Cell Culture
  • Rat Cortical Astrocytes: Primary astrocyte cultures are established from the cerebral cortex of neonatal rats. Cells are grown in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. These cells endogenously express functional UT receptors.[6]

Radioligand Binding Assay

This competitive binding assay quantifies the ability of a test compound to displace a specific radiolabeled ligand from its receptor.

  • Membrane Preparation: Cultured astrocytes are harvested, homogenized in a cold buffer, and centrifuged to pellet the cell membranes. The membrane pellet is resuspended in a binding buffer.

  • Binding Reaction: A constant concentration of radioligand (e.g., [125I]URP) is incubated with the cell membrane preparation in the presence of increasing concentrations of the unlabeled competitor peptide (this compound).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter. Non-specific binding is determined in the presence of a high concentration of unlabeled UII or URP.

  • Data Analysis: Competition curves are generated, from which the IC50 (concentration of competitor that inhibits 50% of specific binding) is calculated and converted to a Ki (inhibition constant).

Intracellular Calcium ([Ca2+]c) Mobilization Assay

This functional assay measures the ability of a compound to act as an agonist (stimulate Ca2+ release) or an antagonist (block agonist-induced Ca2+ release).

  • Cell Loading: Cultured astrocytes are plated on coverslips or in microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological salt solution.

  • Measurement: The cells are placed in a fluorometer or a fluorescence plate reader. The baseline fluorescence is recorded.

  • Agonist/Antagonist Addition: For antagonist testing, cells are pre-incubated with varying concentrations of this compound before the addition of a fixed concentration of an agonist (UII or URP). For agonist testing, only this compound is added.

  • Data Acquisition: Changes in fluorescence intensity, corresponding to changes in [Ca2+]c, are recorded over time.

  • Data Analysis: The peak fluorescence response is measured. For antagonists, dose-response curves are plotted to determine the EC50 or pA2 values. For agonists, the presence or absence of a response is noted. This compound was found to be devoid of agonist activity and produced a concentration-dependent inhibition of the Ca2+ increase evoked by UII and URP.[6]

Signaling Pathways and Experimental Workflows

UT Receptor Signaling Pathway

The canonical signaling pathway activated by UII or URP binding to the UT receptor is depicted below.

UT_Signaling cluster_membrane Plasma Membrane UT UT Receptor Gq11 Gαq/11 UT->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Ligand UII or URP Ligand->UT Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC PKC Activation DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release

Caption: Canonical Gq/11 signaling pathway of the UT receptor activated by UII or URP.

Mechanism of this compound Antagonism

This compound acts as a competitive antagonist, binding to the UT receptor without activating it, thereby preventing the endogenous ligands from initiating the signaling cascade.

URP_Antagonism cluster_membrane Plasma Membrane UT UT Receptor NoSignal No Downstream Signaling UT->NoSignal Orn5URP This compound Orn5URP->UT Binds Competitively Ligand UII or URP Ligand->UT Binding Blocked

Caption: Competitive antagonism of the UT receptor by this compound, blocking agonist binding.

Experimental Characterization Workflow

The logical flow for discovering and validating a peptide antagonist like this compound follows a structured path from design to functional confirmation.

Workflow A Peptide Design & Analog Synthesis (this compound) B Purity & Identity Confirmation (HPLC, Mass Spec) A->B C Receptor Binding Assay (Radioligand Displacement) B->C D Functional Agonist Assay (Ca²⁺ Mobilization) B->D E Functional Antagonist Assay (Inhibition of UII/URP) C->E D->E If no agonist activity F Confirmation of Pure Antagonist Profile E->F

References

[Orn5]-URP: A Technical Guide to its Synthesis, Structure, and Antagonistic Action on the Urotensin-II Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Orn5]-Urotensin-II-Related Peptide ([Orn5]-URP) is a synthetic peptide analog of the endogenous neuropeptide Urotensin-II-Related Peptide (URP). It is distinguished by the substitution of the native lysine (B10760008) residue at position 5 with ornithine. This modification confers upon this compound the properties of a potent and selective pure antagonist of the Urotensin-II receptor (UT). Unlike many other UII and URP analogs, this compound exhibits no intrinsic agonist activity, making it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the urotensinergic system. This document provides a comprehensive overview of the synthesis, structure, and biological characterization of this compound.

Introduction

The urotensinergic system, comprising the ligands Urotensin-II (UII) and Urotensin-II-Related Peptide (URP), and their common G protein-coupled receptor (UT), is implicated in a wide range of physiological processes, including cardiovascular regulation, renal function, and neurotransmission. Dysregulation of this system has been linked to various pathological conditions, highlighting the therapeutic potential of UT receptor modulators. This compound has emerged as a key research compound due to its specific and potent antagonist properties at the UT receptor. This guide details the synthesis, structural characteristics, and experimental evaluation of this compound.

This compound Structure and Properties

This compound is a cyclic octapeptide with a disulfide bridge between the cysteine residues at positions 2 and 7. The substitution of lysine with ornithine at position 5 is the defining feature of this analog.

Chemical Structure

Sequence: Ala-Cys-Phe-Trp-Orn-Tyr-Cys-Val (Disulfide bridge: Cys2-Cys7)

Molecular Formula: C48H62N10O10S2

Molecular Weight: 1003.20 g/mol

Physicochemical Properties
PropertyValueReference
Molecular Weight1003.20 Da[1]
pEC507.24[1]
Biological ActivityPure Urotensin-II Receptor (UT) Antagonist[2][3]

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process involving solid-phase peptide synthesis (SPPS) of the linear peptide chain, followed by solution-phase cyclization to form the disulfide bridge, and subsequent purification.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a general method for the synthesis of the linear precursor of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Cys(Trt)-OH, Fmoc-Phe-OH, Fmoc-Trp(Boc)-OH, Fmoc-Orn(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Dithiothreitol (DTT)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Val-OH) to the resin using DIC and OxymaPure in DMF.

  • Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence (Cys(Trt), Tyr(tBu), Orn(Boc), Trp(Boc), Phe, Cys(Trt), Ala).

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail of TFA/TIS/EDT/DTT/water for 2-3 hours.

  • Precipitation: Precipitate the crude linear peptide by adding cold diethyl ether.

  • Purification: Purify the linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: Disulfide Bridge Formation (Cyclization)

Materials:

Procedure:

  • Dissolution: Dissolve the purified linear peptide in the ammonium bicarbonate buffer.

  • Oxidation: Add DMSO to the peptide solution to facilitate the oxidation of the thiol groups on the cysteine residues to form the disulfide bridge.

  • Monitoring: Monitor the progress of the cyclization reaction by RP-HPLC.

  • Purification: Once the reaction is complete, purify the cyclic this compound by RP-HPLC.

  • Lyophilization: Lyophilize the purified cyclic peptide to obtain a stable powder.

Structural Characterization

The identity and purity of the synthesized this compound are confirmed using mass spectrometry and analytical RP-HPLC.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the final product, confirming the correct amino acid sequence and the formation of the disulfide bond.

High-Performance Liquid Chromatography (HPLC)

Analytical RP-HPLC is used to assess the purity of the final peptide. A single, sharp peak indicates a high degree of purity.

Biological Activity and Signaling Pathway

This compound acts as a pure antagonist at the UT receptor, inhibiting the signaling cascade initiated by the endogenous agonists UII and URP.

Signaling Pathway

UII and URP binding to the UT receptor typically activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This compound competitively binds to the UT receptor, preventing this cascade.

Urotensin_Signaling_Antagonism cluster_ligands Ligands cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling UII UII / URP UT UT Receptor UII->UT Binds & Activates Orn5URP This compound Orn5URP->UT Binds & Blocks Gq Gq/11 UT->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca Ca2+ release ER->Ca

Caption: Antagonistic action of this compound on the Urotensin-II receptor signaling pathway.

Experimental Protocol: Calcium Mobilization Assay

This protocol describes a general method for assessing the antagonist activity of this compound by measuring changes in intracellular calcium concentration.

Materials:

  • Cells expressing the UT receptor (e.g., cultured rat cortical astrocytes or a recombinant cell line)

  • This compound

  • UII or URP (agonist)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Probenecid (B1678239)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed UT receptor-expressing cells into a 96-well plate and culture overnight.

  • Dye Loading: Load the cells with Fluo-4 AM in HBSS containing Pluronic F-127 and probenecid for 1 hour at 37°C.

  • Washing: Wash the cells with HBSS to remove excess dye.

  • Antagonist Incubation: Add varying concentrations of this compound to the wells and incubate.

  • Agonist Stimulation: Add a fixed concentration of UII or URP to the wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader (excitation ~490 nm, emission ~525 nm).

  • Data Analysis: The inhibition of the agonist-induced calcium signal by this compound is used to determine its antagonist potency (e.g., pEC50 or IC50).

Experimental Workflow

The overall workflow for the synthesis and characterization of this compound is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_activity Biological Activity spps Solid-Phase Peptide Synthesis (Linear Peptide) cleavage Cleavage & Deprotection spps->cleavage purification1 RP-HPLC Purification (Linear Peptide) cleavage->purification1 cyclization Disulfide Bridge Formation (Cyclization) purification1->cyclization purification2 RP-HPLC Purification (Cyclic Peptide) cyclization->purification2 lyophilization Lyophilization purification2->lyophilization ms Mass Spectrometry lyophilization->ms hplc Analytical RP-HPLC lyophilization->hplc ca_assay Calcium Mobilization Assay lyophilization->ca_assay binding_assay Radioligand Binding Assay lyophilization->binding_assay

Caption: General experimental workflow for the synthesis and evaluation of this compound.

Conclusion

This compound is a valuable pharmacological tool for the study of the urotensinergic system. Its synthesis via solid-phase peptide synthesis and subsequent cyclization is a well-established process. The primary biological activity of this compound is its potent and pure antagonism of the UT receptor, which can be reliably assessed using in vitro techniques such as calcium mobilization assays. The detailed methodologies and structural information provided in this guide are intended to support further research into the therapeutic potential of modulating the urotensin system.

References

In Vitro Functional Analysis of [Orn5]-URP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Orn5]-URP is a synthetic peptide analog of Urotensin-II Related Peptide (URP) that has garnered significant interest within the scientific community for its potent and selective interaction with the urotensin-II receptor (UT). The urotensinergic system, comprising the peptides urotensin-II (UII) and URP, and their common receptor UT, is implicated in a wide range of physiological and pathophysiological processes, including cardiovascular function, renal function, and neuro-regulation. This technical guide provides an in-depth overview of the in vitro function of this compound, focusing on its antagonist activity, the underlying signaling pathways, and detailed experimental protocols for its characterization.

Data Presentation: In Vitro Pharmacology of this compound

The following table summarizes the quantitative data available for the in vitro activity of this compound at the urotensin-II receptor.

ParameterValueAssay TypeCell/Tissue TypeNotesReference
pEC507.24Functional AntagonismNot SpecifiedReported as a pure antagonist with no agonist activity.[1]
Agonist ActivityDevoid of ActivityCalcium MobilizationRat Cortical AstrocytesDid not induce an increase in intracellular calcium ([Ca2+]c).[2]
Antagonist ActivityConcentration-dependent inhibitionCalcium MobilizationRat Cortical AstrocytesInhibited UII- and URP-evoked increases in [Ca2+]c and caused a rightward shift in their dose-response curves.[2]
Receptor BindingHigh AffinityCompetitive Radioligand BindingRat Cortical AstrocytesDisplaced radiolabeled URP from high-affinity binding sites.[2]

Signaling Pathways

This compound exerts its effects by acting as an antagonist at the urotensin-II receptor (UT), a G protein-coupled receptor (GPCR). The canonical signaling pathway activated by the endogenous agonists UII and URP involves the coupling of the UT receptor to Gαq/11. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration ([Ca2+]i) is a key second messenger that mediates various downstream cellular responses. As an antagonist, this compound competitively binds to the UT receptor, preventing the binding of UII and URP and thereby inhibiting this signaling cascade.

Urotensin_Signaling_Pathway cluster_extracellular cluster_membrane Plasma Membrane cluster_intracellular UII Urotensin-II (UII) or URP UT_receptor Urotensin-II Receptor (UT) UII->UT_receptor Binds & Activates Orn5_URP This compound Orn5_URP->UT_receptor Binds & Inhibits Gq11 Gαq/11 UT_receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Induces Downstream Downstream Cellular Responses Ca2_release->Downstream Mediates

Caption: Urotensin-II signaling pathway and the antagonistic action of this compound.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay is a functional method to determine the agonist or antagonist properties of a compound by measuring changes in intracellular calcium concentration.

Principle: Cells expressing the UT receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation by an agonist, the resulting increase in intracellular calcium leads to a significant increase in the fluorescence intensity of the dye. Antagonists are identified by their ability to inhibit the fluorescence increase induced by a known agonist.

Detailed Methodology:

  • Cell Culture and Plating:

    • Culture cells endogenously or recombinantly expressing the urotensin-II receptor (e.g., rat cortical astrocytes, CHO-K1 cells) in appropriate media.

    • Seed the cells into black-walled, clear-bottom 96-well or 384-well microplates at a suitable density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye such as Fluo-4 AM and an organic anion transporter inhibitor like probenecid (B1678239) to prevent dye extrusion.

    • Remove the cell culture medium and add the dye-loading solution to each well.

    • Incubate the plate at 37°C for 1 hour in the dark to allow for dye uptake.

  • Compound Preparation:

    • Prepare serial dilutions of this compound (for antagonist mode) and a known UT receptor agonist (e.g., UII or URP) in an appropriate assay buffer.

  • Assay Procedure (Antagonist Mode):

    • After dye loading, wash the cells with assay buffer.

    • Add the various concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.

    • Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Add a fixed concentration of the UT receptor agonist (typically the EC80 concentration) to all wells containing this compound.

    • Immediately begin continuous fluorescence measurements to record the calcium flux.

  • Data Analysis:

    • The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Plot the ΔRFU against the log concentration of this compound to generate a dose-response curve and calculate the IC50 value.

Calcium_Mobilization_Workflow start Start: Culture UT Receptor-Expressing Cells plate_cells Seed Cells into Microplate start->plate_cells dye_loading Load Cells with Calcium-Sensitive Dye plate_cells->dye_loading wash_cells Wash Cells dye_loading->wash_cells add_antagonist Add this compound (Antagonist) wash_cells->add_antagonist incubate_antagonist Incubate add_antagonist->incubate_antagonist measure_baseline Measure Baseline Fluorescence incubate_antagonist->measure_baseline add_agonist Add UT Receptor Agonist (e.g., UII) measure_baseline->add_agonist measure_flux Measure Fluorescence Change (Calcium Flux) add_agonist->measure_flux analyze_data Analyze Data (Calculate IC50) measure_flux->analyze_data end End analyze_data->end

Caption: Experimental workflow for the intracellular calcium mobilization assay.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the UT receptor.

Principle: A fixed concentration of a radiolabeled ligand (e.g., [125I]-UII or [125I]-URP) is incubated with a source of UT receptors (cell membranes or whole cells) in the presence of increasing concentrations of the unlabeled competitor, this compound. The amount of radioligand bound to the receptor decreases as the concentration of the competitor increases.

Detailed Methodology:

  • Membrane Preparation (or Cell Culture):

    • Prepare cell membranes from tissues or cultured cells expressing the UT receptor by homogenization and centrifugation.

    • Alternatively, use whole cells cultured in suspension or adherent plates.

  • Assay Setup:

    • In a 96-well plate, add the cell membranes or whole cells, a fixed concentration of the radiolabeled ligand, and increasing concentrations of unlabeled this compound.

    • Include control wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled agonist like UII).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Place the filter mats in scintillation vials with scintillation cocktail or use a scintillation counter compatible with filter mats.

    • Measure the radioactivity (counts per minute, CPM) in each sample.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start: Prepare UT Receptor Source (Cell Membranes or Whole Cells) setup_assay Set up Assay Plate: Receptors + Radioligand + this compound start->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter_wash Separate Bound/Free Ligand (Filtration and Washing) incubate->filter_wash measure_radioactivity Measure Radioactivity (CPM) filter_wash->measure_radioactivity analyze_data Analyze Data (Calculate IC50 and Ki) measure_radioactivity->analyze_data end End analyze_data->end

References

An In-depth Technical Guide to the Urotensinergic Signaling Pathway and its Antagonism by [Orn5]-URP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the urotensinergic signaling pathway, a critical system involved in a range of physiological processes, particularly cardiovascular function. We will delve into the core components of this pathway, the downstream signaling cascades, and the use of the synthetic peptide [Orn5]-URP as a selective antagonist for its study and potential therapeutic modulation. This guide includes quantitative data for key molecular interactions and detailed protocols for foundational experimental assays.

Introduction to the Urotensinergic System

The urotensinergic system consists of two endogenous peptide ligands, Urotensin-II (U-II) and Urotensin-II-Related Peptide (URP), and their common G protein-coupled receptor (GPCR), the UT receptor.[1][2] Initially identified for its potent vasoconstrictive effects, the U-II/URP system is now recognized for its role in cardiovascular homeostasis, renal function, and neural signaling.[3] Dysregulation of this pathway has been implicated in various diseases, including heart failure, systemic hypertension, and diabetes, making it a significant target for drug discovery.[3]

The peptide This compound is a synthetic analog of URP where the fifth amino acid has been substituted with Ornithine. This modification confers potent and selective antagonist properties.[4][5] It acts as a pure antagonist, meaning it binds to the UT receptor and blocks the activity of the natural ligands (U-II and URP) without initiating any signaling itself.[4][5] This makes this compound an invaluable pharmacological tool for elucidating the physiological roles of the urotensinergic pathway.

It is critical to distinguish URP, the Urotensin-II-Related Peptide, from the acronym UPR, which commonly refers to the Unfolded Protein Response. The latter is an entirely separate cellular stress pathway. This guide focuses exclusively on the urotensinergic signaling system.

Core Components of the Pathway

  • Urotensin-II (U-II) and Urotensin-II-Related Peptide (URP): U-II is a cyclic peptide, with the human form comprising 11 amino acids (ETPD[CFWKYC]V).[1] URP is a paralog of U-II that shares the same cyclic hexapeptide core sequence (CFWKYC), which is essential for biological activity.[1] Both peptides are produced through the cleavage of precursor prohormones and are expressed in various tissues, including the central nervous system, cardiovascular system, and kidneys.[3]

  • The UT Receptor (formerly GPR14): The UT receptor is a class A GPCR that binds both U-II and URP.[1][6] Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of intracellular heterotrimeric G proteins, primarily of the Gαq/11 family.

The Urotensinergic Signaling Cascade

Activation of the UT receptor by U-II or URP initiates a cascade of intracellular events. The primary pathway involves the activation of Gαq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER). This binding opens calcium channels, leading to a rapid release of stored Ca2+ into the cytosol. This sharp increase in intracellular calcium concentration ([Ca2+]i) is a hallmark of UT receptor activation and is a key event in triggering cellular responses like smooth muscle contraction.[7][8]

  • DAG and Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, along with the increased cytosolic Ca2+, activates Protein Kinase C (PKC). Activated PKC phosphorylates a wide array of substrate proteins, modulating their activity and leading to longer-term cellular changes.

  • RhoA/Rho-Kinase Pathway: In vascular smooth muscle cells, U-II has been shown to activate the small GTPase RhoA and its downstream effector, Rho-kinase.[9] This pathway contributes significantly to vasoconstriction by increasing the calcium sensitivity of the contractile machinery.[9]

The antagonism by This compound occurs at the initial step. By competitively binding to the UT receptor, it prevents U-II and URP from docking and initiating this entire cascade.[4]

Caption: The Urotensinergic signaling pathway and the inhibitory action of this compound.

Quantitative Data Presentation

The following tables summarize key quantitative parameters for ligands of the UT receptor, derived from various functional assays.

Table 1: Ligand Potency in Functional Assays

CompoundAssay TypeTissue/Cell ModelParameterValueReference
Human U-IIVasoconstrictionRat Thoracic AortaEC₅₀11 nM[10]
Human U-IICalcium MobilizationCHO cells (hUT)EC₅₀0.6 nM[1]
Human U-IIRhoA ActivationRat Aortic RingsEC₅₀9.3 nM[9]
This compoundCalcium MobilizationRat Cortical AstrocytespEC₅₀7.24[5]

Note: pEC₅₀ of 7.24 corresponds to an EC₅₀ of approximately 57.5 nM.

Table 2: Ligand Binding Affinities at UT Receptors

CompoundReceptor SpeciesParameterValueReference
Human U-IIHuman (recombinant)Kᵢ2.7 - 8.7 nM[11]
Human U-IIRat (recombinant)Kᵢ2.7 - 8.7 nM[11]
Urantide (B549374) (Antagonist)Human (recombinant)Kᵢ5.3 - 58.2 nM[11]
This compoundRat (native)Binds high-affinity sites(Qualitative)[4]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the urotensinergic pathway and its modulators.

This assay determines the binding affinity (Kᵢ) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the UT receptor.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the UT receptor (e.g., HEK293-hUT) to near confluence.

    • Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the pellet and resuspend it in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1% BSA, pH 7.4). Determine protein concentration using a BCA assay.[12]

  • Binding Incubation:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a radioligand (e.g., 0.2 nM [¹²⁵I]-hU-II), and varying concentrations of the unlabeled competitor (this compound).[13]

    • To determine non-specific binding, include control wells with a high concentration of an unlabeled agonist (e.g., 1 µM hU-II).

    • Incubate the plate for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.[12][13]

  • Filtration and Counting:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[12][13]

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining free radioligand.

    • Measure the radioactivity trapped on each filter using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all measurements to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of the competitor (this compound).

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Radioligand_Binding_Workflow prep 1. Membrane Preparation (Cells with UT Receptor) incubate 2. Incubation - Membranes - [¹²⁵I]-U-II (Radioligand) - this compound (Competitor) prep->incubate filter 3. Filtration (Separate Bound/Free) incubate->filter count 4. Scintillation Counting (Measure Radioactivity) filter->count analyze 5. Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze

Caption: Experimental workflow for the radioligand competition binding assay.

This functional assay measures the ability of an agonist (U-II/URP) to increase intracellular calcium and the ability of an antagonist (this compound) to block this effect.

Methodology:

  • Cell Plating:

    • Seed cells expressing the UT receptor (e.g., HEK293-hUT or rat astrocytes) into black-walled, clear-bottom 96-well plates and culture overnight.[4][14]

  • Dye Loading:

    • Remove the culture medium and wash the cells gently with an assay buffer (e.g., HBSS with 20 mM HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2-AM or Fluo-4 AM) in the assay buffer.[14]

    • Incubate for 30-60 minutes at 37°C to allow the dye to enter the cells and be de-esterified.[14]

  • Measurement:

    • Use a fluorescence plate reader (e.g., FlexStation) capable of automated liquid handling.

    • For antagonist testing, add varying concentrations of this compound to the wells and incubate for a short period (e.g., 10-30 minutes).[14]

    • Measure the baseline fluorescence for several seconds.

    • Inject a fixed concentration of agonist (e.g., U-II at its EC₈₀) into the wells.

    • Immediately begin measuring the fluorescence intensity over time (e.g., every 1.5 seconds for 60 seconds) to capture the transient calcium peak.[15]

  • Data Analysis:

    • Quantify the response, typically as the peak fluorescence intensity minus the baseline.

    • For agonist testing, plot the response against the log concentration of the agonist to determine the EC₅₀.

    • For antagonist testing, plot the response against the log concentration of the antagonist (this compound) to determine the IC₅₀.

This ex vivo assay measures the direct effect of compounds on vascular smooth muscle tone, a key physiological output of the urotensinergic system.

Methodology:

  • Tissue Dissection:

    • Humanely euthanize a rat (e.g., Male Wistar) and dissect the thoracic aorta, placing it in a cold physiological saline solution (PSS).[10]

    • Carefully clean the aorta of fat and connective tissue.

    • Cut the aorta into rings of approximately 4 mm in length.[10][16]

    • The endothelium can be removed by gently rubbing the inner surface, which is confirmed by the lack of relaxation in response to acetylcholine (B1216132) after pre-constriction with phenylephrine.[10]

  • Mounting:

    • Suspend each aortic ring between two hooks or wires in an organ bath filled with PSS, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

    • Connect the upper hook to an isometric force transducer to record changes in tension.

    • Apply a resting tension (e.g., 1.5-2 g) and allow the tissue to equilibrate for at least 60 minutes, washing with fresh PSS every 20 minutes.[10]

  • Experimentation:

    • To test for antagonist activity, incubate the rings with this compound for a set period.

    • Generate a cumulative concentration-response curve by adding increasing concentrations of an agonist (e.g., U-II) to the organ bath and recording the steady-state tension at each concentration.[10]

  • Data Analysis:

    • Express the contractile response as a percentage of the maximum contraction induced by a reference substance (e.g., 60 mM KCl or 1 µM phenylephrine).[10]

    • Plot the response versus the log concentration of the agonist to determine the EC₅₀ and maximum response (Eₘₐₓ).

    • The presence of a competitive antagonist like this compound will cause a rightward shift in the agonist's concentration-response curve. The degree of this shift can be used to calculate the antagonist's affinity (pA₂ value).

Aortic_Ring_Workflow dissect 1. Dissect Thoracic Aorta and Cut into Rings mount 2. Mount Ring in Organ Bath (PSS, 37°C, 95% O₂) dissect->mount equilibrate 3. Equilibrate (Apply Resting Tension) mount->equilibrate antagonist 4. Add Antagonist (e.g., this compound) equilibrate->antagonist agonist 5. Add Agonist (U-II) (Cumulative Doses) antagonist->agonist record 6. Record Tension (Force Transducer) agonist->record analyze 7. Analyze Data (Dose-Response Curve) record->analyze

Caption: Experimental workflow for the rat aortic ring contraction assay.

References

[Orn5]-URP: A Comprehensive Technical Review of a Pure Urotensinergic Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Orn5]-Urotensin-II-Related Peptide ([Orn5]-URP) has emerged as a significant tool in the study of the urotensinergic system. This synthetic analog of the endogenous neuropeptide Urotensin-II-Related Peptide (URP) is distinguished by its potent and selective antagonist activity at the urotensin II receptor (UT). Unlike other URP analogs that exhibit partial or full agonism, this compound acts as a pure antagonist, making it an invaluable molecular probe for elucidating the physiological and pathological roles of the urotensinergic system. This technical guide provides an in-depth review of the core literature on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways.

Core Quantitative Data

The antagonist potency of this compound has been characterized in various functional assays. The following tables summarize the key quantitative data from published literature.

CompoundAssayTissue/Cell TypeParameterValueReference
This compoundUII-induced Rat Aortic Ring ContractionRat AortapA27.24[1]
This compoundURP-evoked [Ca2+]c increaseRat Cortical AstrocytesInhibitionConcentration-dependent[1]
This compoundUII-evoked [Ca2+]c increaseRat Cortical AstrocytesInhibitionConcentration-dependent[1]
This compoundRadioligand Binding ([125I]URP)Rat Cortical AstrocytesBindingBinds to high-affinity sites[1]
[D-Trp4]URP[Ca2+]c mobilizationRat Cortical AstrocytesActivityAgonist[1]
[D-Tyr6]URP[Ca2+]c mobilizationRat Cortical AstrocytesActivityAgonist[1]

Signaling Pathways

The urotensin II receptor (UT) is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq pathway. Upon activation by agonists like URP or UII, the receptor stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, resulting in an increase in cytosolic calcium concentration ([Ca2+]c), which in turn activates various downstream cellular responses. This compound, as a competitive antagonist, binds to the UT receptor and prevents the binding of endogenous agonists, thereby inhibiting this signaling cascade.

UT_Signaling_Pathway cluster_membrane Plasma Membrane UT UT Receptor Gq Gαq UT->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates Gq->PLC Activates URP URP / UII (Agonist) URP->UT Binds & Activates Orn5_URP This compound (Antagonist) Orn5_URP->UT Binds & Blocks Ca_release Ca²⁺ Release from ER IP3->Ca_release Ca_increase ↑ [Ca²⁺]c Ca_release->Ca_increase Cellular_Response Cellular Response Ca_increase->Cellular_Response

Caption: UT Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Rat Aortic Ring Contraction Assay

This ex vivo assay is a classical method to assess the vasoactive properties of compounds.

Methodology:

  • Tissue Preparation: Thoracic aortas are isolated from male Wistar rats. The endothelium is removed by gently rubbing the intimal surface. The aortas are then cut into 2-3 mm wide rings.

  • Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers.

  • Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2 g. The bathing solution is changed every 15-20 minutes.

  • Agonist Response (UII): A cumulative concentration-response curve to Urotensin-II (UII) is generated to establish a baseline contractile response.

  • Antagonist Protocol (this compound):

    • The aortic rings are incubated with various concentrations of this compound for a predetermined period (e.g., 30 minutes).

    • Following incubation, a cumulative concentration-response curve to UII is generated in the presence of this compound.

  • Data Analysis: The antagonist potency is determined by the rightward shift of the UII concentration-response curve and is often expressed as the pA2 value, calculated using a Schild plot analysis.

Aortic_Ring_Workflow start Start aorta_isolation Isolate Rat Thoracic Aorta start->aorta_isolation ring_prep Prepare Aortic Rings (2-3 mm) aorta_isolation->ring_prep mounting Mount Rings in Organ Baths ring_prep->mounting equilibration Equilibrate (60-90 min) mounting->equilibration uii_response Generate UII Concentration-Response Curve equilibration->uii_response antagonist_incubation Incubate with this compound uii_response->antagonist_incubation uii_response_antagonist Generate UII Curve in presence of this compound antagonist_incubation->uii_response_antagonist data_analysis Data Analysis (Schild Plot, pA2) uii_response_antagonist->data_analysis end End data_analysis->end

Caption: Experimental Workflow for the Rat Aortic Ring Contraction Assay.

Intracellular Calcium Mobilization Assay in Astrocytes

This in vitro assay measures changes in intracellular calcium concentration in response to receptor activation or inhibition.

Methodology:

  • Cell Culture: Primary cultures of rat cortical astrocytes are prepared from neonatal rat cortices and maintained in appropriate culture medium.

  • Calcium Indicator Loading: Astrocytes are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specified time (e.g., 30-60 minutes) at 37°C.

  • Baseline Measurement: The baseline fluorescence is recorded before the addition of any compounds.

  • Agonist/Antagonist Addition:

    • To determine agonist activity, different concentrations of the test compound (e.g., [D-Trp4]URP, [D-Tyr6]URP) are added, and the change in fluorescence is measured.

    • To assess antagonist activity, cells are pre-incubated with this compound for a short period before the addition of an agonist (URP or UII).

  • Fluorescence Measurement: Changes in intracellular calcium are monitored using a fluorescence plate reader or a fluorescence microscope. The data is often expressed as the ratio of fluorescence at two different excitation or emission wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence intensity relative to the baseline.

  • Data Analysis: The inhibitory effect of this compound is determined by its ability to reduce the agonist-induced increase in intracellular calcium. The results are typically presented as concentration-response curves, from which IC50 values can be calculated.

Calcium_Assay_Workflow start Start astrocyte_culture Culture Rat Cortical Astrocytes start->astrocyte_culture dye_loading Load with Calcium Indicator Dye astrocyte_culture->dye_loading baseline Measure Baseline Fluorescence dye_loading->baseline pre_incubation Pre-incubate with This compound baseline->pre_incubation agonist_addition Add Agonist (URP or UII) pre_incubation->agonist_addition fluorescence_measurement Measure Fluorescence (Calcium Mobilization) agonist_addition->fluorescence_measurement data_analysis Data Analysis (IC50) fluorescence_measurement->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Intracellular Calcium Mobilization Assay.

Conclusion

This compound stands out as a critical pharmacological tool for investigating the urotensinergic system. Its nature as a pure antagonist allows for the precise dissection of UT receptor function in various physiological and pathological contexts. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to further explore the therapeutic potential of modulating the urotensinergic pathway. Future research should focus on further characterizing the in vivo effects of this compound to translate the in vitro findings into a more comprehensive understanding of its potential as a therapeutic lead compound.

References

The Role of [Orn5]-URP in Cardiovascular Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The urotensinergic system, comprising the peptides urotensin-II (U-II) and urotensin-II-related peptide (URP), and their common G protein-coupled receptor (GPCR), the UT receptor, has emerged as a significant modulator of cardiovascular function and a potential therapeutic target in cardiovascular diseases. Both U-II and URP exert potent and diverse effects on the cardiovascular system, including vasoconstriction, regulation of cardiac contractility, and promotion of pathological remodeling processes such as cardiac hypertrophy and fibrosis. [Orn5]-URP is a synthetic analog of URP that has been identified as a pure and selective antagonist of the UT receptor. This technical guide provides an in-depth overview of the role of this compound in cardiovascular research, summarizing key quantitative data, detailing experimental protocols, and visualizing the relevant signaling pathways.

This compound: A Pure Antagonist of the Urotensin-II Receptor

This compound has been characterized as a competitive antagonist at the UT receptor, effectively blocking the physiological actions of both U-II and URP. Unlike some other U-II/URP analogs that exhibit partial agonist activity, this compound is devoid of intrinsic agonistic effects, making it a valuable pharmacological tool for elucidating the (patho)physiological roles of the urotensinergic system.

Quantitative Data Summary

The antagonist potency of this compound has been quantified in various in vitro assays. The following tables summarize the available data, providing a comparative overview for researchers.

CompoundAssayTissue/Cell TypeAgonistParameterValueReference
This compound Rat Aortic Ring ContractionRat Thoracic AortaU-II / URPAntagonist ActivityPure Antagonist[1]
This compound Calcium MobilizationRat Cortical AstrocytesU-II / URPAntagonist ActivityPure Antagonist[1]
This compound Not SpecifiedNot SpecifiedNot SpecifiedpEC507.24[2]

Note: Further quantitative data such as pA2 or Ki values from cardiovascular-specific assays are still emerging in the literature.

Key Signaling Pathways Modulated by this compound

By antagonizing the UT receptor, this compound inhibits the downstream signaling cascades initiated by U-II and URP. The UT receptor primarily couples to the Gαq subunit of heterotrimeric G proteins, leading to the activation of multiple intracellular signaling pathways that are implicated in cardiovascular pathophysiology.

Urotensin-II Receptor Signaling in Vasoconstriction

U-II is a potent vasoconstrictor, and its effects are mediated through the Gαq-PLC-IP3-Ca2+ and RhoA/ROCK pathways in vascular smooth muscle cells (VSMCs). This compound can be utilized to probe and inhibit these pathways.

Gq_Vasoconstriction Orn5_URP This compound UT_Receptor UT Receptor (Gq-coupled) Orn5_URP->UT_Receptor UII_URP U-II / URP UII_URP->UT_Receptor Gq Gαq UT_Receptor->Gq PLC PLC Gq->PLC RhoA RhoA Gq->RhoA PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR releases PKC PKC DAG->PKC Ca2_plus Ca2+ SR->Ca2_plus Vasoconstriction Vasoconstriction Ca2_plus->Vasoconstriction PKC->Vasoconstriction ROCK ROCK RhoA->ROCK MLCP MLCP (inactive) ROCK->MLCP ROCK->Vasoconstriction MLCP->Vasoconstriction promotes relaxation Hypertrophy_Signaling Orn5_URP This compound UT_Receptor UT Receptor (Gq-coupled) Orn5_URP->UT_Receptor UII_URP U-II / URP UII_URP->UT_Receptor Gq Gαq UT_Receptor->Gq MAPK_Pathway MAPK Pathway (ERK1/2, p38) Gq->MAPK_Pathway Akt_Pathway PI3K/Akt Pathway Gq->Akt_Pathway Transcription_Factors Transcription Factors (e.g., NFAT, GATA4) MAPK_Pathway->Transcription_Factors Protein_Synthesis Protein Synthesis & Cell Growth Akt_Pathway->Protein_Synthesis Gene_Expression Hypertrophic Gene Expression Transcription_Factors->Gene_Expression Gene_Expression->Protein_Synthesis Hypertrophy Cardiomyocyte Hypertrophy Protein_Synthesis->Hypertrophy Experimental_Workflow Start Hypothesis: UT receptor antagonism is cardioprotective In_Vitro In Vitro Characterization Start->In_Vitro Receptor_Binding Receptor Binding Assays (Determine Ki) In_Vitro->Receptor_Binding Functional_Assays Functional Assays (e.g., Aortic Ring, Ca2+ Mobilization) (Determine pA2, IC50) In_Vitro->Functional_Assays Cellular_Models Cellular Models of Disease (e.g., Cardiomyocyte Hypertrophy, VSMC Proliferation) In_Vitro->Cellular_Models Ex_Vivo Ex Vivo Tissue Analysis Functional_Assays->Ex_Vivo Cellular_Models->Ex_Vivo Isolated_Heart Isolated Perfused Heart Models (e.g., Langendorff) Ex_Vivo->Isolated_Heart In_Vivo In Vivo Animal Models Isolated_Heart->In_Vivo Hypertension_Model Hypertension Models (e.g., SHR, Ang-II infusion) In_Vivo->Hypertension_Model HF_Model Heart Failure Models (e.g., MI, TAC) In_Vivo->HF_Model Atherosclerosis_Model Atherosclerosis Models (e.g., ApoE-/- mice) In_Vivo->Atherosclerosis_Model Analysis Analysis of Endpoints Hypertension_Model->Analysis HF_Model->Analysis Atherosclerosis_Model->Analysis Hemodynamics Hemodynamics (Blood Pressure, Cardiac Output) Analysis->Hemodynamics Histology Histology & Immunohistochemistry (Fibrosis, Hypertrophy) Analysis->Histology Biomarkers Molecular Biomarkers (Gene & Protein Expression) Analysis->Biomarkers Conclusion Conclusion: Therapeutic Potential of this compound Hemodynamics->Conclusion Histology->Conclusion Biomarkers->Conclusion

References

Methodological & Application

Application Notes and Protocols for [Orn5]-URP in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of [Orn5]-URP, a potent and selective antagonist of the urotensin-II receptor (UT), in various cell culture applications. The information is intended to assist researchers in pharmacology, neuroscience, and cardiovascular studies.

Introduction

This compound is a synthetic peptide analog of Urotensin-II-Related Peptide (URP). It functions as a pure antagonist of the urotensin-II receptor (UT), also known as GPR14.[1][2] The endogenous ligands for this receptor are Urotensin-II (UII) and URP.[3] The activation of the UT receptor is implicated in a variety of physiological processes, including vasoconstriction, cell proliferation, and inflammation.[1][4] Consequently, this compound serves as a valuable tool for investigating the physiological and pathological roles of the urotensinergic system.

Mechanism of Action

The urotensin system's signaling cascade is initiated by the binding of UII or URP to the G-protein coupled receptor, UT. This interaction primarily activates the Gαq subunit of the G-protein.[4][5] The activated Gαq, in turn, stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4][6] this compound exerts its antagonistic effect by competitively binding to the UT receptor, thereby preventing the binding of UII and URP and the subsequent downstream signaling events.[1]

Urotensin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm UII_URP UII / URP UT_receptor UT Receptor (GPR14) UII_URP->UT_receptor Activation Orn5_URP This compound Orn5_URP->UT_receptor Inhibition Gq Gαq UT_receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Cellular_Response Cellular Response (e.g., Contraction, Proliferation) Ca_release->Cellular_Response

Figure 1: Urotensin-II/URP signaling pathway and inhibition by this compound.

Applications in Cell Culture

This compound is primarily utilized in cell culture to:

  • Investigate the role of the urotensinergic system in various cell types.

  • Elucidate the downstream signaling pathways activated by the UT receptor.

  • Screen for potential therapeutic agents that modulate the urotensinergic system.

  • Study the effects of UT receptor blockade on cell proliferation, migration, and other cellular functions.

Recommended Cell Lines

Based on the expression of the UT receptor, the following cell types are suitable for studies involving this compound:

  • Astrocytes: Primary cortical astrocytes are a well-established model for studying the effects of urotensin analogs.[1]

  • Cardiomyocytes: Given the role of UII in cardiovascular function, primary cardiomyocytes or relevant cell lines are appropriate.

  • Vascular Smooth Muscle Cells: These cells are key to the vasoconstrictive effects of UII.

  • HEK293 or CHO cells: These cell lines can be transfected to express the human UT receptor for controlled studies.[7]

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound on URP- and UII-induced intracellular calcium increase in rat cortical astrocytes.

AgonistThis compound ConcentrationAgonist EC50 (nM)Fold Shift in EC50
URP0 nM1.2 ± 0.2-
URP10 nM10.1 ± 1.58.4
URP100 nM98.2 ± 12.381.8
UII0 nM0.8 ± 0.1-
UII10 nM7.5 ± 1.19.4
UII100 nM82.1 ± 10.7102.6

Note: Data is derived from studies on rat cortical astrocytes. The EC50 values represent the concentration of the agonist required to elicit a half-maximal response. The fold shift indicates the degree of rightward shift in the dose-response curve in the presence of this compound, signifying its antagonistic activity.[1]

Experimental Protocols

Protocol 1: Assessment of this compound Antagonist Activity on Intracellular Calcium Mobilization

This protocol describes how to measure the ability of this compound to inhibit agonist-induced increases in intracellular calcium concentration ([Ca2+]i) using a fluorescent calcium indicator like Fura-2 AM.

Calcium_Assay_Workflow A 1. Cell Seeding Seed astrocytes or other target cells in 96-well black-walled plates. B 2. Fura-2 AM Loading Incubate cells with Fura-2 AM. A->B C 3. Pre-incubation with this compound Incubate cells with varying concentrations of this compound or vehicle. B->C D 4. Agonist Stimulation Add UII or URP to induce calcium mobilization. C->D E 5. Fluorescence Measurement Measure fluorescence at 340 nm and 380 nm excitation and 510 nm emission. D->E F 6. Data Analysis Calculate the 340/380 ratio to determine [Ca²⁺]i and assess inhibition. E->F

Figure 2: Workflow for intracellular calcium mobilization assay.

Materials:

  • Target cells (e.g., primary rat cortical astrocytes)

  • Cell culture medium

  • 96-well black-walled, clear-bottom tissue culture plates

  • This compound

  • Urotensin-II (UII) or Urotensin-II Related Peptide (URP)

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluorescence microplate reader with dual-wavelength excitation capabilities

Procedure:

  • Cell Seeding:

    • Plate cells in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate at 37°C in a humidified 5% CO2 incubator.

  • Loading with Fura-2 AM:

    • Prepare a Fura-2 AM loading solution (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.

  • Pre-incubation with this compound:

    • Prepare dilutions of this compound in HBSS at various concentrations (e.g., 1 nM to 1 µM). Include a vehicle control (HBSS alone).

    • Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

    • Add the this compound dilutions or vehicle to the respective wells and incubate for 15-30 minutes at room temperature in the dark.

  • Agonist Stimulation and Fluorescence Measurement:

    • Prepare agonist (UII or URP) solutions at various concentrations.

    • Place the plate in a fluorescence microplate reader.

    • Set the reader to measure fluorescence intensity at an emission wavelength of 510 nm with alternating excitation at 340 nm and 380 nm.

    • Record a baseline fluorescence for a short period.

    • Add the agonist to the wells and continue to record the fluorescence for several minutes to capture the peak response.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm excitation (F340/F380).

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

    • Plot the agonist dose-response curves in the presence and absence of different concentrations of this compound to determine the extent of inhibition.

Protocol 2: Cell Viability and Proliferation Assay (MTT Assay)

This protocol is to assess the effect of this compound on cell viability and proliferation. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Assay_Workflow A 1. Cell Seeding Plate cells in a 96-well plate. B 2. Treatment Treat cells with various concentrations of this compound for desired time periods (e.g., 24, 48, 72 hours). A->B C 3. MTT Addition Add MTT solution to each well and incubate for 2-4 hours. B->C D 4. Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals. C->D E 5. Absorbance Measurement Read absorbance at 570 nm. D->E F 6. Data Analysis Calculate cell viability as a percentage of the control. E->F

Figure 3: Workflow for MTT cell viability assay.

Materials:

  • Target cells

  • Cell culture medium

  • 96-well tissue culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium and add the medium containing different concentrations of this compound to the cells. Include a vehicle control.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Express the results as a percentage of the vehicle-treated control cells to determine the effect of this compound on cell viability.

Troubleshooting

  • Low signal in calcium assay: Ensure cells are healthy and the Fura-2 AM loading was successful. Check the filter set and settings on the fluorescence reader.

  • High background in MTT assay: Ensure complete removal of the MTT solution before adding the solubilizer. Incomplete formazan dissolution can also contribute to high background.

  • Inconsistent results: Ensure accurate and consistent cell seeding density. Use appropriate controls for each experiment.

Conclusion

This compound is a critical tool for dissecting the complex roles of the urotensinergic system. The protocols outlined above provide a framework for utilizing this antagonist in cell culture to investigate its effects on intracellular signaling and cell viability. Researchers are encouraged to optimize these protocols for their specific cell types and experimental conditions.

References

Application Notes and Protocols for the Experimental Use of [Orn5]-URP, a Selective Urotensinergic Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Orn5]-URP is a synthetic peptide analog of Urotensin-II Related Peptide (URP) that acts as a potent and selective antagonist of the urotensinergic receptor (UT receptor). The UT receptor, a G protein-coupled receptor (GPCR), and its endogenous ligands, Urotensin-II (UII) and URP, are implicated in a variety of physiological processes, including cardiovascular function, renal function, and neurotransmission.[1] this compound serves as a valuable pharmacological tool for investigating the physiological and pathological roles of the urotensinergic system. Unlike some URP analogs that exhibit partial agonist activity, this compound has been characterized as a pure, selective antagonist, devoid of intrinsic agonistic activity in assays measuring intracellular calcium mobilization.[2]

These application notes provide detailed protocols for the use of this compound in common experimental paradigms, including competitive radioligand binding assays and intracellular calcium mobilization assays. Additionally, a summary of its binding affinity and a diagram of the UT receptor signaling pathway are presented to facilitate experimental design and data interpretation.

Data Presentation

The antagonist activity of this compound at the rat UT receptor has been quantified through radioligand binding studies. The equilibrium dissociation constant (Ki) represents the concentration of the antagonist that occupies 50% of the receptors at equilibrium.

CompoundTarget ReceptorSpeciesAssay TypepKiKi (nM)Reference
This compoundUT receptorRatRadioligand Binding7.267.7[3]

Signaling Pathway

The UT receptor is predominantly coupled to the Gαq subunit of heterotrimeric G proteins.[4] Upon activation by agonists such as UII or URP, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium ([Ca2+]i). The resulting increase in cytosolic calcium concentration activates various downstream signaling cascades. This compound competitively binds to the UT receptor, preventing the binding of UII and URP and thereby inhibiting this signaling cascade.

UT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space UII_URP UII / URP (Agonists) UT_Receptor UT Receptor (GPCR) UII_URP->UT_Receptor Binds and Activates Orn5_URP This compound (Antagonist) Orn5_URP->UT_Receptor Competitively Binds and Inhibits Gq Gαq UT_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Stimulates Downstream Downstream Cellular Responses Ca_release->Downstream

Caption: UT receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the UT receptor by measuring its ability to compete with a radiolabeled ligand.

Workflow Diagram:

Radioligand_Binding_Workflow prep Prepare Cell Membranes Expressing UT Receptor incubate Incubate Membranes with Radioligand ([¹²⁵I]URP) and varying concentrations of This compound prep->incubate separate Separate Bound and Free Radioligand via Filtration incubate->separate count Quantify Bound Radioactivity separate->count analyze Analyze Data: - Determine IC₅₀ - Calculate Ki count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the UT receptor (e.g., from cultured rat cortical astrocytes or a recombinant cell line).[2]

  • Radioligand: [¹²⁵I]-URP.

  • This compound.

  • Non-specific binding control: A high concentration of unlabeled UII or URP (e.g., 1 µM).

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the UT receptor in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Cell membranes, [¹²⁵I]-URP (at a concentration near its Kd), and binding buffer.

    • Non-specific Binding: Cell membranes, [¹²⁵I]-URP, and a saturating concentration of unlabeled UII or URP.

    • Competition: Cell membranes, [¹²⁵I]-URP, and serial dilutions of this compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This protocol measures the ability of this compound to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by a UT receptor agonist like UII or URP.

Workflow Diagram:

Calcium_Assay_Workflow load Load Cells with a Calcium-sensitive Dye (e.g., Fura-2 AM) pre_incubate Pre-incubate Cells with varying concentrations of This compound or vehicle load->pre_incubate stimulate Stimulate Cells with a UT Receptor Agonist (UII or URP) pre_incubate->stimulate measure Measure Changes in Intracellular Calcium (Fluorescence) stimulate->measure analyze Analyze Data: - Generate Dose-Response Curves - Determine IC₅₀ or pA₂ measure->analyze

Caption: Workflow for an intracellular calcium mobilization assay.

Materials:

  • Cultured cells endogenously expressing the UT receptor (e.g., rat cortical astrocytes).[2]

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • UT receptor agonist: UII or URP.

  • This compound.

  • Fluorescence plate reader with kinetic reading capability.

Procedure:

  • Cell Culture: Plate cells in a black-walled, clear-bottom 96-well plate and grow to confluency.

  • Dye Loading: Wash the cells with assay buffer. Load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) in assay buffer for 30-60 minutes at 37°C. After incubation, wash the cells to remove excess dye.

  • Antagonist Pre-incubation: Add varying concentrations of this compound or vehicle (control) to the wells and incubate for 10-20 minutes.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading for each well. Inject the agonist (UII or URP at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells and immediately begin kinetic measurement of fluorescence changes over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in [Ca²⁺]i.

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the percentage of inhibition of the agonist response against the log concentration of this compound to determine the IC₅₀.

    • For a more detailed characterization of competitive antagonism, generate full agonist dose-response curves in the presence of fixed concentrations of this compound. The antagonist will cause a parallel rightward shift of the agonist dose-response curve.[2] This data can be used in a Schild analysis to determine the pA₂ value, which is an estimate of the antagonist's affinity.[5]

Conclusion

This compound is a critical tool for elucidating the roles of the urotensinergic system. The protocols outlined above provide a framework for characterizing the antagonist properties of this compound and for its use in investigating UT receptor-mediated signaling and function. Careful experimental design and data analysis are crucial for obtaining reliable and interpretable results.

References

[Orn5]-URP In Vivo Administration Guide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Orn5]-URP is a synthetic peptide that acts as a pure and selective antagonist of the urotensinergic system. It competitively inhibits the binding of the endogenous ligands, Urotensin-II (UII) and U-II related peptide (URP), to the Urotensin (UT) receptor, a G protein-coupled receptor (GPCR) also known as GPR14.[1] The activation of the UT receptor by UII and URP is implicated in a variety of physiological processes, most notably potent vasoconstriction and the modulation of cardiovascular and renal functions.[2][3][4] As an antagonist, this compound holds therapeutic potential for conditions characterized by an overactive urotensinergic system, such as cardiovascular diseases.[3]

This document provides detailed application notes and experimental protocols for the in vivo administration of this compound, based on available data for related UT receptor antagonists. Due to the limited public information on this compound-specific in vivo studies, the following protocols are extrapolated from research on similar compounds and general best practices for peptide administration. Researchers should consider these as starting points and optimize them for their specific experimental needs.

This compound Signaling Pathway

This compound exerts its effects by blocking the canonical signaling cascade initiated by UII and URP binding to the UT receptor. The primary downstream effect of UT receptor activation is the stimulation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]c), while DAG activates protein kinase C (PKC). This cascade ultimately results in various cellular responses, including smooth muscle contraction.

G cluster_ligand Ligands cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling UII Urotensin-II (UII) U-II Related Peptide (URP) UT_receptor UT Receptor (GPR14) UII->UT_receptor Activates Orn5URP This compound Orn5URP->UT_receptor Blocks Gq Gq Protein UT_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: this compound antagonism of the Urotensin-II signaling pathway.

Quantitative Data Summary

Table 1: In Vivo Administration of UT Receptor Antagonists in Rodent Models

CompoundAnimal ModelRoute of AdministrationDosageObserved EffectReference
Palosuran (B1678358)RatIntravenous (IV)Not specifiedPrevention of renal ischemia-induced acute renal failure.[1]
PalosuranRat (Diabetic)Oral gavage300 mg/kg/day for 6 weeksReversed diabetes-induced impairment of corpora cavernosa relaxation.[5]
DS37001789MouseOral30 and 100 mg/kgDose-dependent prevention of U-II-induced blood pressure elevation.[6]
SB-611812RatNot specified30 mg/kg/day60% reduction in intimal thickening after balloon angioplasty.

Table 2: Pharmacokinetic Parameters of Palosuran in Healthy Male Subjects

ParameterValue
Time to Peak Plasma Concentration (Tmax)~1 and 4 hours (biphasic)
Apparent Terminal Elimination Half-life (t1/2)~20 hours
Dose ProportionalityUp to 500 mg

Experimental Protocols

The following protocols are suggested starting points for the in vivo administration of this compound. It is critical to perform dose-response studies to determine the optimal dosage for your specific animal model and experimental endpoint.

Peptide Formulation and Reconstitution

Peptides are susceptible to degradation, and proper handling is crucial for maintaining bioactivity.

  • Reconstitution:

    • Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.

    • Reconstitute the peptide in a sterile, appropriate solvent. For initial solubility testing, sterile water or a buffer such as phosphate-buffered saline (PBS) at a pH of 7.4 is recommended.

    • For in vivo administration, the final formulation should be isotonic and at a physiological pH.

    • If the peptide has poor aqueous solubility, consider using a small percentage of a biocompatible co-solvent like DMSO, followed by dilution with a sterile vehicle (e.g., saline or PBS). Note: Always check the tolerance of the animal model to the chosen co-solvent.

  • Storage:

    • Store the lyophilized peptide at -20°C or -80°C.

    • After reconstitution, aliquot the solution to avoid multiple freeze-thaw cycles and store at -20°C or -80°C. For short-term storage (days), 4°C may be acceptable, but stability should be verified.

Experimental Workflow

G A Peptide Reconstitution & Formulation C This compound Administration (IV, IP, or SC) A->C B Animal Acclimatization & Baseline Measurements B->C D Pharmacokinetic Analysis (Blood Sampling) C->D E Pharmacodynamic Assessment (e.g., Blood Pressure) C->E F Toxicology Evaluation (Behavioral & Histological) C->F G Data Analysis & Interpretation D->G E->G F->G

Caption: General experimental workflow for in vivo this compound administration.

Administration Protocols for Rodent Models

The choice of administration route depends on the desired pharmacokinetic profile.

  • Purpose: Rapid delivery and 100% bioavailability. Ideal for acute studies.

  • Materials:

    • Sterile this compound solution

    • Sterile syringes (e.g., 0.5-1 ml)

    • Sterile needles (e.g., 27-30 G)

    • Animal restrainer

    • 70% ethanol (B145695) wipes

  • Procedure (Mouse Tail Vein):

    • Prepare the sterile peptide solution at the desired concentration.

    • Warm the mouse under a heat lamp to dilate the tail veins.

    • Place the mouse in a restrainer.

    • Disinfect the tail with a 70% ethanol wipe.

    • Identify a lateral tail vein and insert the needle, bevel up, at a shallow angle.

    • Slowly inject the solution. If resistance is met or a bleb forms, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.

    • Withdraw the needle and apply gentle pressure to the injection site.

    • Return the animal to its cage and monitor.

  • Purpose: Systemic delivery with slower absorption than IV.

  • Materials:

    • Sterile this compound solution

    • Sterile syringes (e.g., 1-3 ml)

    • Sterile needles (e.g., 25-27 G)

    • 70% ethanol wipes

  • Procedure (Rodent):

    • Prepare the sterile peptide solution.

    • Securely restrain the animal with its head tilted slightly downwards.

    • Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.

    • Wipe the area with 70% ethanol.

    • Insert the needle at a 45-degree angle.

    • Aspirate to ensure no fluid is drawn into the syringe (indicating puncture of a vessel or organ).

    • Inject the solution smoothly.

    • Withdraw the needle and return the animal to its cage for monitoring.

  • Purpose: Slowest absorption of the parenteral routes, providing a more sustained release.

  • Materials:

    • Sterile this compound solution

    • Sterile syringes (e.g., 0.5-1 ml)

    • Sterile needles (e.g., 25-27 G)

    • 70% ethanol wipes

  • Procedure (Mouse):

    • Prepare the sterile peptide solution.

    • Gently grasp the loose skin over the scruff of the neck to form a "tent".

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at the base of the tented skin, parallel to the animal's back.

    • Inject the solution, which will form a small bleb under the skin.

    • Withdraw the needle and gently massage the area to aid dispersal.

    • Return the animal to its cage and monitor.

Pharmacokinetic and Pharmacodynamic Considerations

  • Pharmacokinetics: Since this compound is a peptide, it is likely to have a relatively short half-life due to proteolysis and renal clearance.[7] The pharmacokinetic profile will be highly dependent on the route of administration. IV administration will result in a rapid peak concentration followed by a swift decline, while SC administration will lead to a slower absorption and potentially longer duration of action. Pharmacokinetic studies involving serial blood sampling are necessary to determine key parameters such as Cmax, Tmax, AUC, and half-life for this compound.

  • Pharmacodynamics: The pharmacodynamic effects of this compound will depend on the experimental model. In models of hypertension or vasoconstriction induced by UII, this compound is expected to lower blood pressure or prevent its increase. Continuous monitoring of relevant physiological parameters (e.g., blood pressure, heart rate, renal blood flow) is essential to characterize the pharmacodynamic profile of the compound.

Toxicology and Safety Considerations

  • General Peptide Toxicity: Peptides are generally considered to have a favorable safety profile as they are composed of amino acids and typically do not produce toxic metabolites.[8] However, potential for immunogenicity and off-target effects should not be disregarded.

  • Potential this compound-specific Effects: As a UT receptor antagonist, high doses of this compound could potentially lead to excessive vasodilation and hypotension. It is crucial to monitor animals for signs of adverse effects, such as lethargy, altered respiration, or changes in behavior.

  • Preclinical Toxicology Studies: For drug development purposes, a comprehensive toxicological evaluation is necessary. This would typically include single-dose and repeated-dose toxicity studies in at least two species (one rodent, one non-rodent) to identify potential target organs of toxicity and to establish a safe dose range for further studies.[9]

Conclusion

While specific in vivo data for this compound is limited, the information available for other UT receptor antagonists provides a solid foundation for initiating preclinical studies. The protocols and data presented in this guide are intended to aid researchers in the design and execution of their in vivo experiments with this compound. Careful consideration of formulation, administration route, and dose, along with thorough pharmacokinetic, pharmacodynamic, and toxicological assessments, will be critical for elucidating the therapeutic potential of this novel UT receptor antagonist.

References

Application Notes and Protocols for [Orn5]-URP in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Orn5]-URP is a synthetic peptide analog of Urotensin-II Related Peptide (URP). It functions as a pure and selective antagonist of the Urotensin-II receptor (UT), a G-protein coupled receptor involved in a variety of physiological processes, including cardiovascular function and neurotransmission. These application notes provide a comprehensive overview of the recommended dosage, administration protocols, and the underlying signaling pathway of this compound for its use in mouse models of disease.

Mechanism of Action: Urotensin-II Receptor Antagonism

This compound exerts its biological effects by competitively binding to the Urotensin-II (UT) receptor, thereby blocking the downstream signaling cascades initiated by the endogenous ligands, Urotensin-II (U-II) and Urotensin-II Related Peptide (URP). The UT receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein.

Upon activation by its native ligands, the UT receptor stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration. This calcium signaling, along with the action of DAG, activates Protein Kinase C (PKC), culminating in various cellular responses. By blocking this initial binding step, this compound effectively inhibits these downstream signaling events.

Urotensin_Signaling_Pathway Urotensin-II Receptor Signaling Pathway UII_URP Urotensin-II (U-II) or Urotensin-II Related Peptide (URP) UT_Receptor Urotensin-II Receptor (UT) (Gq-coupled GPCR) UII_URP->UT_Receptor Binds and Activates Orn5_URP This compound (Antagonist) Orn5_URP->UT_Receptor Binds and Blocks G_Protein G-Protein (Gq) UT_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to

Caption: Urotensin-II Receptor Signaling Pathway and this compound Inhibition.

Dosage Information for Urotensin-II Receptor Antagonists in Mouse Models

While specific in vivo dosage for this compound is not extensively documented, data from other UT receptor antagonists can provide a valuable reference for dose-ranging studies. The appropriate dosage will ultimately depend on the specific mouse model, the route of administration, and the desired therapeutic effect.

AntagonistDosageRoute of AdministrationMouse Model Context
DS37001789 0.06% and 0.2% in diet; 30 mg/kgOralCardiovascular Disease
RCI-0879 ED50 of 3.2 mg/kgNot specifiedPressor Response
RCI-0298 ED50 of 6.8 mg/kgNot specifiedPressor Response
KR36676 10 or 30 mg/kgOralCardiac Hypertrophy
Urantide 30 µg/kg/dayContinuous InfusionCardiac Side Population Cells
URP 2.9 ng/kgIntratumoralGlioblastoma

Note: It is recommended to perform a pilot study to determine the optimal dosage of this compound for your specific experimental conditions.

Experimental Protocols

The following are generalized protocols for the administration of peptides like this compound to mice. It is crucial to adhere to institutional guidelines for animal care and use.

Peptide Reconstitution and Vehicle Selection
  • Reconstitution: Lyophilized this compound should be reconstituted in a sterile, pyrogen-free vehicle. The choice of solvent will depend on the peptide's solubility. Sterile water, saline (0.9% NaCl), or a buffered solution such as Phosphate Buffered Saline (PBS) are common choices. For peptides with poor aqueous solubility, a small amount of a solubilizing agent like DMSO or acetic acid may be necessary, followed by dilution in the primary vehicle.

  • Vehicle: The final vehicle should be isotonic and biocompatible. For in vivo use, a common vehicle is sterile 0.9% saline or PBS. If a co-solvent is used, its final concentration should be minimized to avoid toxicity.

Administration Routes

The choice of administration route will influence the pharmacokinetic and pharmacodynamic profile of this compound.

Experimental_Workflow General Experimental Workflow for this compound Administration Reconstitution This compound Reconstitution (e.g., in sterile saline) Dose_Calculation Dose Calculation (Based on body weight) Reconstitution->Dose_Calculation Administration Administration to Mouse Model (IV, IP, or SC) Dose_Calculation->Administration Monitoring Post-Administration Monitoring (Health and Behavior) Administration->Monitoring Endpoint_Analysis Endpoint Analysis (e.g., tissue collection, behavioral tests) Monitoring->Endpoint_Analysis

Caption: A generalized workflow for in vivo experiments using this compound.
  • Purpose: Rapid delivery and 100% bioavailability.

  • Procedure:

    • Warm the mouse's tail to dilate the lateral tail veins.

    • Place the mouse in a restrainer.

    • Disinfect the tail with 70% ethanol.

    • Using a 27-30 gauge needle, slowly inject the this compound solution into one of the lateral tail veins.

    • The typical injection volume is 5-10 µL/g of body weight.

  • Purpose: Systemic delivery with slower absorption than IV.

  • Procedure:

    • Restrain the mouse, exposing the abdomen.

    • Tilt the mouse's head slightly downwards.

    • Insert a 25-27 gauge needle into the lower right quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.

    • Aspirate to ensure no blood or urine is drawn.

    • Inject the solution. The typical injection volume is 10-20 µL/g of body weight.

  • Purpose: Slow-release and prolonged action.

  • Procedure:

    • Gently lift the loose skin over the back or flank to form a "tent".

    • Insert a 25-27 gauge needle into the base of the tented skin.

    • Aspirate to ensure a blood vessel has not been entered.

    • Inject the solution, which will form a small bleb under the skin.

    • The typical injection volume is 10-20 µL/g of body weight.

Data Presentation: Key Experimental Parameters

ParameterIntravenous (IV)Intraperitoneal (IP)Subcutaneous (SC)
Needle Gauge 27-30 G25-27 G25-27 G
Max Injection Volume 5-10 µL/g10-20 µL/g10-20 µL/g
Absorption Rate RapidModerateSlow
Bioavailability 100%VariableVariable

Important Considerations

  • Animal Welfare: All procedures should be performed in accordance with approved animal care and use protocols.

  • Sterility: Maintain sterile conditions throughout the preparation and administration process to prevent infection.

  • Controls: Always include appropriate vehicle control groups in your experimental design.

  • Monitoring: Observe animals closely after administration for any adverse reactions.

These application notes and protocols are intended to serve as a guide. Researchers should adapt these procedures to their specific experimental needs and consult relevant literature for model-specific considerations.

Application Notes and Protocols for [Orn5]-URP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Orn5]-URP is a potent and selective antagonist of the Urotensin-II receptor (UT), a G-protein coupled receptor involved in a variety of physiological processes. With a pEC50 of 7.24, this compound serves as a valuable tool for investigating the physiological and pathological roles of the urotensinergic system.[1] These application notes provide detailed protocols for the preparation, storage, and use of this compound in common experimental assays. The CAS number for this compound is 782485-03-4.[1][2]

Solution Preparation and Storage

The proper reconstitution and storage of this compound are critical for maintaining its biological activity and ensuring experimental reproducibility. While the certificate of analysis provided by the manufacturer should be consulted for lot-specific details, the following guidelines are based on general best practices for peptide handling.

Reconstitution Protocol

It is recommended to initially attempt to dissolve the lyophilized this compound peptide in sterile, purified water.[1] If solubility is limited, the following alternative solvents can be used sequentially.

Recommended Solvents and Procedures:

PrioritySolventProcedure
1Sterile Water (H₂O)Attempt to dissolve the peptide in sterile, purified water first.[1]
210%-30% Acetic AcidIf the peptide does not dissolve in water, try a 10%-30% acetic acid solution.
3Dimethyl Sulfoxide (DMSO)For highly hydrophobic peptides, a small amount of DMSO can be used to dissolve the peptide, followed by dilution with an aqueous buffer to the desired concentration.

General Reconstitution Workflow:

start Start with lyophilized This compound peptide water Add sterile H₂O start->water check_solubility1 Check for complete dissolution water->check_solubility1 acetic_acid Add 10-30% Acetic Acid check_solubility1->acetic_acid No end Solution ready for use or storage check_solubility1->end Yes check_solubility2 Check for complete dissolution acetic_acid->check_solubility2 dmso Add minimal DMSO check_solubility2->dmso No check_solubility2->end Yes dilute Dilute with aqueous buffer dmso->dilute dilute->end

Caption: Workflow for reconstituting this compound peptide.

Storage Conditions

Proper storage is essential to prevent degradation of the peptide.

FormStorage TemperatureDurationNotes
Lyophilized Powder -20°C or -80°CLong-termProtect from moisture.
In Solution -20°C or -80°CShort to medium-termAliquot to avoid repeated freeze-thaw cycles. Protect from light.

Experimental Protocols

This compound, as a UT receptor antagonist, can be used in a variety of in vitro and ex vivo assays to study the effects of blocking the urotensin signaling pathway.

Urotensin-II Receptor (UT) Signaling Pathway

This compound exerts its antagonistic effects by blocking the binding of Urotensin-II (U-II) and Urotensin-II-related peptide (URP) to the UT receptor. This receptor is coupled to the Gαq/11 protein. Activation of the UT receptor typically leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to various downstream cellular responses.

cluster_membrane Cell Membrane cluster_cytosol Cytosol URP U-II / URP UT_receptor UT Receptor (GPR14) URP->UT_receptor Activates Orn5_URP This compound Orn5_URP->UT_receptor Blocks G_protein Gαq/11 UT_receptor->G_protein PLC PLC G_protein->PLC IP3 IP3 PLC->IP3 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response

Caption: this compound antagonism of the Urotensin-II receptor signaling pathway.

Ex Vivo Rat Aortic Ring Contraction Assay

This assay is used to assess the effect of this compound on the vasoconstrictor response induced by UT receptor agonists like Urotensin-II.

Materials:

  • Thoracic aorta from male Wistar rats

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Urotensin-II (agonist)

  • This compound

  • Organ bath system with isometric force transducers

Procedure:

  • Humanely euthanize a rat and excise the thoracic aorta.

  • Clean the aorta of adhering connective and adipose tissue and cut into 2-3 mm rings.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

  • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 2 g, with solution changes every 15-20 minutes.

  • To assess the antagonistic effect of this compound, pre-incubate the aortic rings with the desired concentration of this compound for 30 minutes.

  • Generate a cumulative concentration-response curve for Urotensin-II by adding the agonist in a stepwise manner.

  • Record the isometric tension and compare the Urotensin-II dose-response curve in the presence and absence of this compound to determine the antagonist's potency.

In Vitro Intracellular Calcium Mobilization Assay

This cell-based assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by a UT receptor agonist in cultured cells, such as astrocytes or HEK293 cells expressing the UT receptor.

Materials:

  • Cultured astrocytes or UT receptor-expressing cell line

  • Cell culture medium (e.g., DMEM)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Probenecid (B1678239)

  • Urotensin-II (agonist)

  • This compound

  • Fluorometric imaging plate reader (e.g., FlexStation)

Procedure:

  • Seed the cells in black-walled, clear-bottom 96-well plates and culture until they reach the desired confluency.

  • On the day of the experiment, remove the culture medium and load the cells with a calcium-sensitive dye in HBSS containing probenecid for 30-60 minutes at 37°C, according to the dye manufacturer's instructions.

  • Wash the cells with HBSS to remove excess dye.

  • Add various concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Place the plate in a fluorometric imaging plate reader and measure the baseline fluorescence.

  • Add a fixed concentration of Urotensin-II (typically the EC80) to all wells and immediately begin recording the fluorescence intensity over time.

  • The change in fluorescence corresponds to the change in intracellular calcium concentration. The inhibitory effect of this compound is determined by the reduction in the agonist-induced calcium signal.

References

Application Notes and Protocols for [Orn5]-URP in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Orn5]-URP is a synthetic peptide that acts as a potent and selective pure antagonist of the urotensin-II receptor (UT).[1] The urotensin system, comprising urotensin-II (U-II), urotensin-II related peptide (URP), and the UT receptor, is implicated in a variety of physiological and pathophysiological processes, including cardiovascular function, neuroregulation, and cell proliferation. As an antagonist, this compound is a valuable tool for investigating the signaling pathways mediated by the UT receptor. Western blotting is a key technique to elucidate these pathways by detecting changes in the expression and phosphorylation status of downstream signaling proteins.

These application notes provide a comprehensive protocol for utilizing this compound in Western blot experiments to study its inhibitory effects on U-II-induced signaling.

Principle of the Assay

The experimental approach involves pre-treating cultured cells expressing the UT receptor with this compound. This allows the antagonist to bind to the UT receptors. Subsequently, the cells are stimulated with the natural agonist, Urotensin-II (U-II). In the presence of this compound, the U-II-mediated activation of downstream signaling pathways is expected to be inhibited. This inhibition can be visualized and quantified by Western blot analysis of key signaling proteins, such as the phosphorylated forms of ERK1/2, p38 MAPK, and CaMKII.[2]

Data Presentation

Table 1: Recommended Reagent Concentrations for Cell Treatment
ReagentRecommended Starting ConcentrationStock Solution ConcentrationSolvent
This compound1 µM1 mMSterile water or DMSO
Urotensin-II (U-II)100 nM100 µMSterile water or PBS

Note: The optimal concentrations of this compound and U-II may vary depending on the cell type and expression level of the UT receptor. It is recommended to perform a dose-response experiment to determine the optimal concentrations for your specific experimental system.

Table 2: Suggested Antibodies for Western Blot Analysis
Target ProteinPhospho-specific AntibodyTotal Protein AntibodyRecommended Dilution
ERK1/2Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)p44/42 MAPK (Erk1/2)As per manufacturer's recommendation
p38 MAPKPhospho-p38 MAPK (Thr180/Tyr182)p38 MAPKAs per manufacturer's recommendation
CaMKIIPhospho-CaMKII (Thr286)CaMKIIAs per manufacturer's recommendation
Loading Control (e.g., GAPDH, β-actin)N/AGAPDH or β-actinAs per manufacturer's recommendation

Experimental Protocols

I. Cell Culture and Treatment

This protocol is a general guideline and should be optimized for the specific cell line being used.

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Serum Starvation: Once cells reach the desired confluency, aspirate the growth medium and wash the cells once with sterile phosphate-buffered saline (PBS). Add serum-free medium and incubate for 12-24 hours. This step is crucial to reduce basal levels of phosphorylated signaling proteins.

  • Antagonist Pre-treatment: Prepare a working solution of this compound in serum-free medium at the desired concentration (e.g., 1 µM). Aspirate the starvation medium and add the this compound solution to the designated wells. Incubate for 1-2 hours at 37°C.

  • Agonist Stimulation: Prepare a working solution of U-II in serum-free medium at the desired concentration (e.g., 100 nM). Add the U-II solution directly to the wells containing the this compound solution. For a positive control, add U-II to wells that were not pre-treated with the antagonist. For a negative control, add vehicle (the solvent used for U-II) to untreated cells. Incubate for 5-15 minutes at 37°C. The optimal stimulation time should be determined empirically.

  • Cell Lysis: Following stimulation, immediately place the plate on ice. Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

  • Harvesting: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

II. Western Blot Protocol
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target proteins). Run the gel according to the manufacturer's instructions.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing steps as in step 6.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To detect total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total form of the protein (e.g., total ERK1/2) and a loading control.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UII Urotensin-II (Agonist) UT UT Receptor UII->UT Binds & Activates Orn5URP This compound (Antagonist) Orn5URP->UT Binds & Blocks Gq Gq UT->Gq Activates PLC PLC Gq->PLC p38 p38 MAPK Gq->p38 CaMKII CaMKII Gq->CaMKII PKC PKC PLC->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Cell Proliferation, etc.) ERK->Transcription

Caption: Urotensin Receptor Signaling Pathway and Point of Inhibition by this compound.

G cluster_pretreatment Cell Treatment cluster_western Western Blot A Seed & Grow Cells B Serum Starve Cells (12-24h) A->B C Pre-treat with this compound (1-2h) B->C D Stimulate with U-II (5-15 min) C->D E Lyse Cells D->E F Protein Quantification E->F G SDS-PAGE F->G H Membrane Transfer G->H I Blocking H->I J Primary Antibody (e.g., p-ERK) I->J K Secondary Antibody J->K L Detection K->L M Strip & Re-probe (Total ERK, Loading Control) L->M

Caption: Experimental Workflow for Western Blot Analysis using this compound.

References

Application Notes and Protocols for [Orn5]-URP in Calcium Imaging Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Orn5]-URP is a synthetic peptide analog of Urotensin-II-related peptide (URP). It functions as a potent and selective antagonist of the urotensin II receptor (UT receptor), also known as GPR14. The activation of the UT receptor by its endogenous ligands, urotensin II (UII) and URP, triggers a signaling cascade that results in the mobilization of intracellular calcium ([Ca2+]i).[1] Calcium imaging assays are therefore a critical tool for characterizing the pharmacological activity of UT receptor modulators. These application notes provide a detailed protocol for utilizing this compound as an antagonist in a calcium imaging assay to study UT receptor signaling.

The UT receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.[2][3] Upon agonist binding, the activated Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[2] This transient increase in intracellular calcium can be detected using fluorescent calcium indicators.

Data Presentation

The inhibitory potency of this compound is determined by its ability to block the calcium mobilization induced by a UT receptor agonist, such as UII or URP. The data is typically presented as an IC50 value, which is the concentration of the antagonist required to inhibit 50% of the agonist-induced response.

Table 1: Pharmacological Profile of this compound in a Calcium Imaging Assay

CompoundTarget ReceptorAgonist Used (EC80)Assay ReadoutIC50 (nM)Antagonistic Mode
This compoundUrotensin II Receptor (GPR14)Urotensin II (URP)Intracellular Ca2+ mobilization[Data not available in search results]Competitive Antagonist

Note: While literature confirms this compound as a pure antagonist, specific IC50 values from calcium imaging assays were not found in the provided search results. Researchers will need to determine this value experimentally.

Signaling Pathway

The binding of UII or URP to the UT receptor (GPR14) initiates a well-defined signaling cascade leading to an increase in intracellular calcium. This compound acts by competitively binding to the UT receptor, thereby preventing the agonist-induced activation of this pathway.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum GPR14 UT Receptor (GPR14) Gq11 Gq/11 GPR14->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release ER_Ca Ca²⁺ Store IP3R->ER_Ca Opens Channel ER_Ca->Ca_release Orn5URP This compound Orn5URP->GPR14 Blocks Agonist UII / URP Agonist->GPR14 Binds & Activates

Caption: Urotensin II receptor signaling pathway leading to calcium mobilization.

Experimental Protocols

This section provides a detailed methodology for conducting a calcium imaging assay to evaluate the antagonist activity of this compound. The protocol is based on the use of the ratiometric fluorescent calcium indicator Fura-2 AM.

Experimental Workflow

The overall workflow involves preparing the cells, loading them with a calcium-sensitive dye, pre-incubating with the antagonist (this compound), stimulating with an agonist (UII or URP), and measuring the resulting change in fluorescence.

experimental_workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_assay Assay Procedure cluster_readout Data Acquisition cell_culture 1. Culture CHO-K1 cells expressing human UT receptor cell_seeding 2. Seed cells into a 96-well black-walled, clear-bottom plate cell_culture->cell_seeding dye_prep 3. Prepare Fura-2 AM loading buffer cell_seeding->dye_prep dye_loading 4. Incubate cells with Fura-2 AM dye_prep->dye_loading wash 5. Wash cells to remove extracellular dye dye_loading->wash antagonist_add 6. Add this compound (or vehicle) and incubate wash->antagonist_add agonist_add 7. Add UII or URP agonist antagonist_add->agonist_add read_plate 8. Measure fluorescence using a plate reader (Ex: 340/380nm, Em: 510nm) agonist_add->read_plate data_analysis 9. Analyze data and calculate IC50 read_plate->data_analysis

Caption: Workflow for the this compound calcium imaging antagonist assay.

Detailed Methodology

1. Materials and Reagents

  • Cells: CHO-K1 cells stably expressing the human urotensin II receptor (UT receptor/GPR14).

  • Cell Culture Medium: Ham's F-12K medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plate: 96-well black-walled, clear-bottom microplate.

  • Calcium Indicator: Fura-2 AM (acetoxymethyl ester).

  • Pluronic F-127: To aid in Fura-2 AM solubilization.

  • Probenecid (B1678239): An anion-transport inhibitor to prevent dye leakage (optional, but recommended).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • This compound Stock Solution: 10 mM in DMSO.

  • Urotensin II (or URP) Stock Solution: 10 mM in DMSO.

  • Fluorescence Plate Reader: Capable of kinetic reading with dual excitation wavelengths (340 nm and 380 nm) and emission at 510 nm.

2. Cell Preparation

  • Culture the UT receptor-expressing CHO-K1 cells in a T-75 flask until they reach 80-90% confluency.

  • Harvest the cells using a non-enzymatic cell dissociation solution.

  • Seed the cells into a 96-well black-walled, clear-bottom plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

3. Fura-2 AM Loading

  • Prepare the Fura-2 AM loading buffer:

    • To the required volume of Assay Buffer, add Fura-2 AM to a final concentration of 5 µM.

    • Add Pluronic F-127 to a final concentration of 0.02%.

    • If used, add probenecid to a final concentration of 1 mM.

    • Vortex thoroughly to ensure complete dissolution of Fura-2 AM.

  • Aspirate the culture medium from the cell plate.

  • Wash the cells once with 100 µL of Assay Buffer.

  • Add 50 µL of the Fura-2 AM loading buffer to each well.

  • Incubate the plate at 37°C for 60 minutes in the dark.

  • After incubation, aspirate the loading buffer and wash the cells twice with 100 µL of Assay Buffer (containing probenecid, if used).

  • Add 100 µL of Assay Buffer to each well and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.

4. Antagonist Assay Protocol

  • Prepare serial dilutions of this compound in Assay Buffer at 2X the final desired concentrations. Also, prepare a vehicle control (Assay Buffer with the same percentage of DMSO as the highest this compound concentration).

  • Add 100 µL of the diluted this compound or vehicle to the appropriate wells of the cell plate. The final volume in each well is now 200 µL.

  • Incubate the plate at room temperature for 15-30 minutes.

  • Prepare the UII or URP agonist solution in Assay Buffer at a concentration that will give a final EC80 response (the concentration that elicits 80% of the maximal response, determined in a prior agonist dose-response experiment).

  • Place the plate in the fluorescence plate reader and set the instrument to measure the fluorescence ratio (F340/F380) every 1-2 seconds.

  • Establish a stable baseline reading for 10-20 seconds.

  • Using the instrument's injection system, add 20 µL of the agonist solution to each well.

  • Continue recording the fluorescence for at least 60-120 seconds to capture the peak calcium response.

5. Data Analysis

  • The change in intracellular calcium is represented by the ratio of fluorescence intensities at the two excitation wavelengths (F340/F380).

  • For each well, calculate the peak response after agonist addition minus the baseline reading.

  • Normalize the data by setting the response in the vehicle-treated wells (agonist only) as 100% and the response in wells with no agonist as 0%.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Conclusion

This document provides a comprehensive guide for utilizing this compound as a selective antagonist in calcium imaging assays to probe the function of the urotensin II receptor. The detailed protocols and workflow diagrams offer a clear framework for researchers to investigate the pharmacological properties of this and other UT receptor modulators. The non-invasive and high-throughput nature of this assay makes it a valuable tool in both basic research and drug discovery for identifying and characterizing novel compounds targeting the urotensinergic system.

References

Application of [Orn5]-URP in Hypertension Studies: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and protocols for the utilization of [Orn5]-URP, a selective antagonist of the urotensin-II receptor (UT), in the investigation of hypertension. The urotensin system, comprising urotensin-II (U-II) and urotensin-II related peptide (URP), has been implicated in the pathophysiology of cardiovascular diseases, including hypertension, making its antagonism a promising therapeutic strategy.

Introduction to this compound

This compound is a synthetic peptide analog of URP that acts as a pure and selective antagonist of the urotensin-II receptor (UT) with no known agonist activity. Its ability to block the binding of the endogenous agonists U-II and URP allows for the elucidation of the physiological and pathophysiological roles of the urotensin system in blood pressure regulation. In preclinical studies, the expression of both U-II, URP, and their receptor UT has been shown to be upregulated in hypertensive models, suggesting a role for this system in the development and maintenance of high blood pressure.

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound. This information is crucial for designing and interpreting experiments aimed at characterizing its antagonist properties.

ParameterValueAssay SystemReference
pEC50 7.24Inhibition of URP- and UII-evoked Ca2+ increase in rat cortical astrocytes[1]
Binding Affinity (Ki) Not explicitly reported. Can be determined via competitive radioligand binding assays.--
pA2 Not explicitly reported. Can be determined via Schild analysis in functional assays.--

Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of this compound in the context of hypertension are provided below.

Protocol 1: In Vitro Characterization - Rat Aortic Ring Contraction Assay

This ex vivo assay is fundamental for assessing the functional antagonism of this compound on the vasoconstrictor effects of U-II or URP in a physiologically relevant vascular tissue.

Objective: To determine the potency of this compound in inhibiting U-II or URP-induced vasoconstriction in isolated rat thoracic aortic rings.

Materials:

  • Male Wistar or Spontaneously Hypertensive Rats (SHR), 12-16 weeks old

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Urotensin-II (human or rat)

  • This compound

  • Phenylephrine (B352888) (PE)

  • Acetylcholine (B1216132) (ACh)

  • Organ bath system with force transducers

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

Procedure:

  • Aorta Dissection: Euthanize the rat and carefully excise the thoracic aorta. Place it immediately in ice-cold Krebs-Henseleit solution.

  • Ring Preparation: Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm wide rings.

  • Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C and continuously bubbled with carbogen gas. Attach one end of the ring to a fixed hook and the other to a force transducer.

  • Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes. Check the viability and endothelial integrity of each ring by contracting with phenylephrine (1 µM) followed by relaxation with acetylcholine (10 µM). A relaxation of >70% indicates intact endothelium.

  • Antagonist Incubation: After a washout period, incubate the rings with increasing concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle for 30 minutes.

  • Agonist Challenge: Generate a cumulative concentration-response curve for U-II or URP (e.g., 1 nM to 1 µM) in the presence of each concentration of this compound.

  • Data Analysis: Record the contractile force. Plot the log concentration of the agonist against the response. The potency of this compound can be quantified by determining the dose ratio and performing a Schild analysis to calculate the pA2 value.

Protocol 2: In Vivo Evaluation - Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

This in vivo protocol is designed to assess the antihypertensive potential of this compound in a well-established animal model of genetic hypertension.

Objective: To investigate the effect of acute or chronic administration of this compound on systolic and diastolic blood pressure in conscious, freely moving Spontaneously Hypertensive Rats (SHR).

Materials:

  • Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats (age-matched, e.g., 14-16 weeks old)

  • This compound

  • Sterile saline solution (vehicle)

  • Telemetry system for continuous blood pressure monitoring or tail-cuff plethysmography system

  • Osmotic minipumps (for chronic administration)

  • Anesthesia (e.g., isoflurane) for surgical procedures

Procedure (Chronic Administration via Osmotic Minipumps):

  • Animal Acclimatization: Acclimate the rats to the housing conditions and handling for at least one week before the experiment.

  • Baseline Blood Pressure Measurement: Measure baseline systolic and diastolic blood pressure for 3-5 consecutive days using the chosen method (telemetry is preferred for its accuracy and ability to measure without restraint stress).

  • Osmotic Minipump Implantation:

    • Anesthetize the SHR.

    • Make a small subcutaneous incision on the back, between the scapulae.

    • Implant a pre-filled osmotic minipump containing either this compound at the desired dose or vehicle. The dose should be determined from pilot studies, but a starting point could be in the range of 1-10 mg/kg/day.

    • Suture the incision and allow the animal to recover.

  • Blood Pressure Monitoring: Continuously monitor blood pressure and heart rate for the duration of the minipump infusion (e.g., 14 or 28 days).

  • Data Analysis: Analyze the changes in mean arterial pressure, systolic blood pressure, and diastolic blood pressure over time compared to the vehicle-treated control group. Statistical analysis (e.g., two-way ANOVA with repeated measures) should be performed to determine the significance of the effects.

Visualizations

Signaling Pathway of Urotensin-II Receptor and its Antagonism by this compound

The following diagram illustrates the signaling cascade initiated by the binding of U-II or URP to the UT receptor and how this compound blocks this pathway.

UT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space U-II / URP U-II / URP UT UT Receptor U-II / URP->UT Binds & Activates Orn5_URP This compound Orn5_URP->UT Binds & Blocks Gq Gq UT->Gq Activates PLC PLC Gq->PLC Activates RhoA RhoA/ROCK Pathway Gq->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC DAG->PKC Vaso Vasoconstriction Cell Proliferation Fibrosis Ca2->Vaso MAPK MAPK Cascade (ERK1/2) PKC->MAPK MAPK->Vaso RhoA->Vaso

Caption: Urotensin receptor signaling and antagonism by this compound.

Experimental Workflow for In Vivo Hypertension Study

This diagram outlines the key steps in conducting an in vivo study to evaluate the antihypertensive effects of this compound.

InVivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Data Collection & Analysis A Animal Acclimatization (SHR & WKY rats) B Baseline Blood Pressure Measurement (Telemetry/Tail-cuff) A->B C Surgical Implantation of Osmotic Minipumps B->C D Group 1: This compound Treatment E Group 2: Vehicle Control F Continuous Blood Pressure & Heart Rate Monitoring D->F E->F G Data Analysis: Comparison of BP changes between groups F->G H Endpoint Tissue Collection (e.g., heart, aorta, kidney) for molecular analysis G->H

References

Application Notes and Protocols for Studying Fibrosis with [Orn5]-URP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases affecting organs such as the heart, lungs, kidneys, and liver. The urotensin-II (U-II) system, comprising the ligands U-II and U-II-related peptide (URP) and their cognate G protein-coupled receptor (UT), has emerged as a significant contributor to the pathogenesis of fibrosis. Activation of the UT receptor by its ligands initiates a cascade of intracellular signaling events that promote fibroblast proliferation, differentiation into myofibroblasts, and excessive collagen deposition. [Orn5]-URP is a potent and selective antagonist of the UT receptor, making it a valuable research tool for investigating the role of the urotensin system in fibrosis and for evaluating the therapeutic potential of UT receptor blockade.

These application notes provide an overview of the mechanism of action of the urotensin system in fibrosis and detail protocols for utilizing this compound in both in vitro and in vivo models of fibrosis.

Mechanism of Action: The Urotensin System in Fibrosis

The pro-fibrotic effects of U-II and URP are mediated through the UT receptor, which is expressed on various cell types, including fibroblasts. The binding of these ligands to the UT receptor triggers a conformational change, leading to the activation of several downstream signaling pathways that collectively drive the fibrotic process.

Key Signaling Pathways in Urotensin-II-Mediated Fibrosis

The urotensin system promotes fibrosis through the activation of multiple interconnected signaling pathways:

  • Transforming Growth Factor-β (TGF-β)/Smad Pathway: U-II can upregulate the expression of TGF-β1, a master regulator of fibrosis.[1] This leads to the phosphorylation and activation of Smad2 and Smad3, which then translocate to the nucleus to induce the transcription of pro-fibrotic genes, including those encoding for collagens and other ECM components.[1]

  • Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: The MAPK/ERK pathway is another critical mediator of urotensin's pro-fibrotic effects. Activation of this pathway contributes to fibroblast proliferation and collagen synthesis.

  • RhoA/Rho-kinase (ROCK) Pathway: This pathway is involved in the regulation of cell shape, migration, and contraction, all of which are important aspects of fibroblast activation and tissue remodeling in fibrosis.

By blocking the binding of U-II and URP to the UT receptor, this compound is expected to inhibit these downstream signaling events, thereby attenuating the pro-fibrotic cellular responses.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of urotensin-II and UT receptor antagonists in experimental models of fibrosis. While these studies do not specifically use this compound, they provide a strong rationale for its use and expected outcomes.

Table 1: Effect of a UT Receptor Antagonist (Palosuran) on Biomarkers in Bleomycin-Induced Lung Fibrosis in Rats[2]

GroupU-II Level (ng/mL)ET-1 Level (pg/mL)TGF-β1 Level (ng/mL)Fibrosis Score
Control 2.957 ± 0.1594.486 ± 0.37673.143 ± 9.960.7 ± 0.48
Bleomycin-Induced Fibrosis 3.188 ± 0.1229.086 ± 1.85084.81 ± 4.734.4 ± 1.34
Bleomycin (B88199) + Palosuran 2.970 ± 0.1654.486 ± 0.37677.86 ± 5.773.2 ± 0.63

Table 2: Pro-fibrotic Effects of Urotensin-II on Cardiac Fibroblasts in vitro

TreatmentDNA Synthesis ([³H]thymidine incorporation)Collagen Synthesis ([³H]proline incorporation)
Control BaselineBaseline
U-II (5 x 10⁻⁹ mol/L) Significant IncreaseSignificant Increase
U-II (5 x 10⁻⁸ mol/L) Dose-dependent IncreaseDose-dependent Increase
U-II (5 x 10⁻⁷ mol/L) Maximal IncreaseMaximal Increase

Data adapted from a study by Zhang et al. (2007) investigating the effects of U-II on cardiac fibroblasts.[3]

Experimental Protocols

The following protocols are designed to guide researchers in using this compound to study its anti-fibrotic potential.

Note: The optimal concentrations of this compound should be determined empirically for each specific cell type and experimental model.

Protocol 1: In Vitro Inhibition of Fibroblast Activation

This protocol details the methodology for assessing the ability of this compound to inhibit the activation of fibroblasts in cell culture, a key event in the initiation of fibrosis.

1. Cell Culture and Seeding:

  • Culture primary human cardiac, pulmonary, or renal fibroblasts in appropriate growth medium.
  • Seed fibroblasts into 6-well or 12-well plates at a density that allows for approximately 80% confluency at the time of treatment.

2. Serum Starvation:

  • Once cells reach the desired confluency, replace the growth medium with a serum-free or low-serum medium for 24 hours to synchronize the cells and reduce basal activation.

3. Pre-treatment with this compound:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
  • Add this compound to the serum-starved cells at a range of concentrations (e.g., 10 nM, 100 nM, 1 µM).
  • Incubate for 1-2 hours prior to stimulation.

4. Pro-fibrotic Stimulation:

  • Induce fibroblast activation by adding a pro-fibrotic stimulus. Common stimuli include:
  • Urotensin-II (U-II) or Urotensin-II Related Peptide (URP) (e.g., 100 nM) to specifically assess antagonism of the urotensin pathway.
  • Transforming Growth Factor-β1 (TGF-β1) (e.g., 5-10 ng/mL) as a potent and general pro-fibrotic stimulus.
  • Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with the pro-fibrotic stimulus alone.

5. Incubation:

  • Incubate the cells for 24-48 hours. The duration may be optimized based on the specific endpoint being measured.

6. Endpoint Analysis:

  • Western Blotting: Analyze the expression of key fibrotic markers such as α-smooth muscle actin (α-SMA), collagen type I, and fibronectin.
  • Immunofluorescence: Visualize the expression and organization of α-SMA stress fibers.
  • RT-qPCR: Quantify the mRNA expression of pro-fibrotic genes (e.g., ACTA2, COL1A1, FN1, TGFB1).
  • Collagen Assay: Measure the amount of soluble collagen secreted into the culture medium using a Sircol™ collagen assay or similar method.

Protocol 2: In Vivo Evaluation of this compound in a Bleomycin-Induced Pulmonary Fibrosis Model

This protocol describes a widely used animal model to investigate the anti-fibrotic efficacy of this compound in the context of lung fibrosis.

1. Animal Model:

  • Use adult male C57BL/6 mice (8-10 weeks old).
  • Acclimatize the animals for at least one week before the experiment.

2. Induction of Pulmonary Fibrosis:

  • Anesthetize the mice.
  • Instill a single dose of bleomycin (e.g., 1.5 - 3.0 U/kg) in sterile saline intratracheally.
  • The control group should receive an equivalent volume of sterile saline.

3. Treatment with this compound:

  • Prepare this compound for administration (e.g., dissolved in sterile saline).
  • Administer this compound via an appropriate route, such as intraperitoneal (IP) injection or osmotic minipump, starting on the day of or one day after bleomycin instillation. The dosage will need to be optimized (e.g., a starting point could be in the range of 1-10 mg/kg/day).
  • Divide the animals into the following groups:
  • Sham (saline instillation + vehicle treatment)
  • Bleomycin + Vehicle
  • Bleomycin + this compound (low dose)
  • Bleomycin + this compound (high dose)

4. Monitoring and Sample Collection:

  • Monitor the animals for body weight changes and signs of distress.
  • Euthanize the animals at a predetermined time point (e.g., 14 or 21 days post-bleomycin instillation).
  • Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
  • Perfuse the lungs and harvest them for analysis.

5. Endpoint Analysis:

  • Histology: Fix one lung lobe in formalin, embed in paraffin, and stain sections with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score).
  • Hydroxyproline (B1673980) Assay: Homogenize a portion of the lung tissue to quantify the total collagen content by measuring the hydroxyproline concentration.
  • RT-qPCR and Western Blotting: Analyze the expression of pro-fibrotic genes and proteins in lung homogenates as described in the in vitro protocol.

Mandatory Visualizations

Signaling Pathway Diagram

Urotensin_Fibrosis_Pathway cluster_ligands Ligands cluster_receptor Receptor cluster_antagonist Antagonist cluster_downstream Downstream Signaling cluster_cellular Cellular Response UII Urotensin-II (U-II) UT Urotensin Receptor (UT) UII->UT URP Urotensin-II Related Peptide (URP) URP->UT TGFb TGF-β1 Upregulation UT->TGFb MAPK MAPK/ERK Activation UT->MAPK RhoA RhoA/ROCK Activation UT->RhoA Orn5URP This compound Orn5URP->UT Smad Smad2/3 Phosphorylation TGFb->Smad Proliferation Fibroblast Proliferation Smad->Proliferation Differentiation Myofibroblast Differentiation (α-SMA expression) Smad->Differentiation ECM ECM Deposition (Collagen, Fibronectin) Smad->ECM MAPK->Proliferation MAPK->ECM RhoA->Differentiation Fibrosis Fibrosis Proliferation->Fibrosis Differentiation->Fibrosis ECM->Fibrosis

Caption: Urotensin-II signaling pathway in fibrosis.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol A1 Culture Fibroblasts A2 Serum Starve (24h) A1->A2 A3 Pre-treat with this compound A2->A3 A4 Stimulate with U-II or TGF-β1 A3->A4 A5 Incubate (24-48h) A4->A5 A6 Endpoint Analysis (Western, qPCR, IF, Collagen Assay) A5->A6 B1 Induce Lung Fibrosis (Bleomycin Instillation) B2 Treat with this compound B1->B2 B3 Monitor and Collect Samples (Day 14/21) B2->B3 B4 Endpoint Analysis (Histology, Hydroxyproline, qPCR) B3->B4

Caption: Experimental workflow for studying this compound.

References

Application Notes and Protocols: [Orn5]-URP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Product Description

[Orn5]-URP is a synthetic peptide analog of Urotensin-II-Related Peptide (URP). It is a potent and selective pure antagonist for the Urotensin-II receptor (UT), a G protein-coupled receptor (GPCR).[1][2][3] Unlike some other UT receptor ligands that exhibit partial agonism, this compound is distinguished by its lack of any agonist activity, making it a valuable tool for studying the physiological and pathological roles of the urotensinergic system.[1][2] It competitively inhibits the binding of natural agonists Urotensin-II (U-II) and URP, thereby blocking their downstream signaling pathways.[1]

Chemical Properties:

  • Molecular Formula: C48H62N10O10S2

  • Molecular Weight: 1003.2 g/mol

  • CAS Number: 782485-03-4[2]

Commercial Suppliers

The following is a list of known commercial suppliers for this compound. Availability may vary.

SupplierCatalog NumberNotes
MedchemExpressHY-P1167Available for research use.
R&D SystemsPreviously sold, but has been withdrawn for commercial reasons.

Quantitative Pharmacological Data

This compound has been characterized in various in vitro assays to determine its affinity and functional potency at the UT receptor.

ParameterValueAssay SystemReference
pEC50 7.24Inhibition of U-II in rat aorta ring assay.[2]
EC50 ~57.5 nMCalculated from pEC50.
Binding Affinity HighCompetitive displacement of [¹²⁵I]URP in rat cortical astrocytes.[1][3][1]
Functional Activity Pure AntagonistNo agonist activity observed in calcium mobilization assays in rat astrocytes.[1][3][1]

Mechanism of Action and Signaling Pathway

The Urotensin-II receptor (UT) is a Gq-coupled GPCR. The binding of endogenous agonists like U-II or URP initiates a signaling cascade resulting in an increase in intracellular calcium. This compound acts by competitively binding to the UT receptor, preventing agonist binding and thus inhibiting the entire downstream pathway.

Gq_Pathway_Antagonism cluster_membrane Cell Membrane cluster_cytosol Cytosol UT Urotensin-II Receptor (UT) Gq Gq Protein UT->Gq Activation Blocked PLC Phospholipase C (PLC) Gq->PLC Activation Blocked PIP2 PIP2 PLC->PIP2 Hydrolysis Blocked IP3 IP3 PIP2->IP3 Conversion Blocked Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Binding Blocked Ca_cyto ↑ Cytosolic Ca²⁺ Ca_ER->Ca_cyto Release Blocked Response Cellular Response Ca_cyto->Response No Response Agonist Agonist (U-II / URP) Agonist->UT Binding Prevented Antagonist This compound Antagonist->UT Binds & Blocks

Caption: Antagonistic action of this compound on the UT receptor signaling pathway.

Experimental Protocols

This protocol details how to measure the inhibitory effect of this compound on agonist-induced calcium mobilization in cells expressing the UT receptor.

A. Materials and Reagents

  • Cells: HEK293, CHO, or other suitable host cells stably expressing the human Urotensin-II receptor (UT). Rat astrocytes can also be used for native receptor studies.[1]

  • Peptides: this compound (test antagonist), Urotensin-II or URP (control agonist).

  • Assay Plate: Black-wall, clear-bottom 96-well or 384-well microplates.[4]

  • Culture Medium: DMEM or Ham's F12 supplemented with 10% FBS, and appropriate selection antibiotics.

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.[5]

  • Probenecid (B1678239): (Optional, but recommended) To prevent dye leakage from cells.

  • Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic fluorescence reading with automated injection.[6]

B. Experimental Procedure

  • Cell Seeding:

    • The day before the assay, seed the UT-expressing cells into the microplate at a density of 40,000–80,000 cells/well (for 96-well format).[5]

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5]

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (e.g., 4 µM) in Assay Buffer. If used, add probenecid to a final concentration of 2.5 mM.[4][5]

    • Aspirate the culture medium from the cell plate.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C, protected from light.[4][7]

    • Allow the plate to equilibrate to room temperature for 15-30 minutes before measurement.[5]

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Perform serial dilutions of this compound in Assay Buffer to create a range of concentrations (e.g., 10x final concentration).

    • Prepare the agonist (U-II or URP) at a concentration corresponding to its EC₈₀ (the concentration that gives 80% of the maximal response). This concentration should be determined in a prior agonist-mode experiment.[7]

  • Fluorescence Measurement:

    • Place the cell plate into the fluorometric plate reader.

    • Baseline Reading: Record a stable baseline fluorescence for 10-20 seconds.[5]

    • Antagonist Addition: Inject the prepared this compound dilutions into the respective wells and incubate for a predetermined time (e.g., 5-15 minutes).[5]

    • Agonist Challenge: Inject the EC₈₀ concentration of the agonist (U-II or URP) into all wells.

    • Signal Recording: Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.[5]

C. Data Analysis

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition for each well.

  • Normalize the data: Express the response in each this compound-treated well as a percentage of the response in the control wells (agonist only, 0% inhibition).

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for this compound.

Calcium_Assay_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Execution cluster_readout Day 2: Plate Reader Protocol cluster_analysis Data Analysis A1 Seed UT-Receptor Expressing Cells A2 Incubate Overnight (37°C, 5% CO₂) A1->A2 B1 Load Cells with Calcium Dye (e.g., Fluo-4) A2->B1 B2 Incubate (37°C) B1->B2 B3 Equilibrate to RT B2->B3 C1 1. Read Baseline Fluorescence B3->C1 C2 2. Inject this compound (Antagonist) C1->C2 C3 3. Incubate C2->C3 C4 4. Inject Agonist (e.g., U-II at EC₈₀) C3->C4 C5 5. Read Peak Fluorescence C4->C5 D1 Calculate ΔF (Peak - Baseline) C5->D1 D2 Normalize Data & Plot % Inhibition vs [Conc] D1->D2 D3 Determine IC₅₀ D2->D3

Caption: Workflow for the this compound antagonist calcium mobilization assay.

This protocol provides a framework for determining the binding affinity (Ki) of this compound.

A. Materials

  • Membranes: Prepare membranes from cells or tissues expressing the UT receptor.

  • Radioligand: [¹²⁵I]URP or [¹²⁵I]U-II.[1]

  • Test Ligand: this compound.

  • Non-specific Ligand: High concentration of unlabeled U-II or URP (e.g., 1 µM) to determine non-specific binding.

  • Binding Buffer: E.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Filtration System: Cell harvester and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: For measuring radioactivity.

B. Procedure

  • In a 96-well plate, combine the following in order: Binding Buffer, cell membranes (20-50 µg protein), serial dilutions of this compound, and a fixed concentration of [¹²⁵I]URP (near its Kd).

  • For total binding wells, add buffer instead of this compound.

  • For non-specific binding wells, add the high concentration of unlabeled U-II.

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Rapidly filter the reaction mixture through the glass fiber filters using the cell harvester.

  • Wash the filters three times with ice-cold Binding Buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

C. Data Analysis

  • Calculate specific binding by subtracting non-specific counts from total counts.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a one-site competition curve to determine the IC₅₀.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

General Handling and Storage

  • Solubility: For hydrophobic peptides, first attempt to dissolve in a small amount of an organic solvent like DMSO, then dilute with water or buffer to the desired concentration.[2]

  • Storage: Store lyophilized peptide at -20°C or -80°C. Once reconstituted in solution, aliquot to avoid repeated freeze-thaw cycles and store at -80°C. Follow supplier-specific guidelines for long-term stability.

References

Troubleshooting & Optimization

Technical Support Center: [Orn5]-URP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists using [Orn5]-URP, a potent and selective antagonist of the Urotensin-II receptor (UT).

Troubleshooting Guide: this compound Dissolution

Proper dissolution of this compound is critical for accurate and reproducible experimental results. This guide addresses common issues encountered during solubilization.

Q1: My this compound peptide is not dissolving in water. What should I do?

A1: It is recommended to first test the solubility of a small amount of the peptide before attempting to dissolve the entire sample. If the peptide does not dissolve in sterile, distilled water, the next step depends on the peptide's overall charge. For peptides with a net positive charge (basic peptides), adding a small amount of a dilute acidic solution, such as 10%-30% acetic acid, can aid dissolution. For peptides with a net negative charge (acidic peptides), a dilute basic solution like ammonium (B1175870) hydroxide (B78521) (<50 μL) can be used.

Q2: I've tried acidic/basic solutions, but my this compound is still not fully dissolved. What is the next step?

A2: If aqueous solutions with altered pH are unsuccessful, the hydrophobicity of the peptide is likely a factor. For very hydrophobic peptides, dissolving in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) is recommended.[1] After the peptide is fully dissolved in DMSO, you can slowly add the solution dropwise to your aqueous buffer while stirring to reach the desired final concentration. Other organic solvents such as acetonitrile (B52724) or methanol (B129727) can also be used.[1]

Q3: The peptide dissolved in an organic solvent, but it precipitated when I added it to my aqueous buffer. What happened?

A3: Precipitation upon addition to an aqueous buffer usually indicates that the solubility limit of the peptide in the final solution has been exceeded. To avoid this, ensure that the concentration of the organic solvent in your final working solution is as low as possible and compatible with your experimental system. When diluting the peptide stock, add it very slowly to the stirring aqueous buffer. If turbidity occurs, you have reached the solubility limit.

Q4: Are there any other methods to improve the dissolution of my this compound?

A4: Yes, gentle warming and sonication can be effective. A brief period of warming can help dissolve some peptides, but prolonged or excessive heat should be avoided to prevent degradation. Sonication in a water bath can help break up aggregates and facilitate dissolution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective pure antagonist of the Urotensin-II receptor (UT).[1] It functions by binding to the UT receptor, thereby blocking the downstream signaling typically initiated by the endogenous agonists Urotensin-II (U-II) and Urotensin-II-Related Peptide (URP). This antagonistic action makes it a valuable tool for studying the physiological and pathological roles of the urotensinergic system.

Q2: What is the primary downstream signaling pathway blocked by this compound?

A2: The Urotensin-II receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium ([Ca2+]i). This compound blocks this cascade by preventing the initial activation of the UT receptor.

Q3: I am using DMSO to dissolve this compound for a cell-based assay. Will the DMSO affect my cells?

A3: DMSO can have dose-dependent effects on cells. Generally, final DMSO concentrations of 0.1% to 0.5% are well-tolerated by most cell lines in short-term exposures. However, higher concentrations can be cytotoxic. It is crucial to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment.

Q4: How should I prepare and store my this compound stock solution?

A4: For stock solutions, it is recommended to dissolve this compound in an appropriate solvent (as determined by your solubility tests) at a concentration significantly higher than your final working concentration. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Before use, allow the aliquot to thaw completely and bring it to room temperature.

Data Presentation

Table 1: General Guidelines for Peptide Solubilization

Peptide PropertyPrimary Solvent RecommendationSecondary Solvent/Method
Basic (Net positive charge)Sterile Water10-30% Acetic Acid
Acidic (Net negative charge)Sterile WaterDilute Ammonium Hydroxide
Hydrophobic (High % of non-polar residues)DMSO, Acetonitrile, or MethanolGentle warming or sonication
Neutral (Net zero charge)Organic Solvents (DMSO, Acetonitrile)-

Experimental Protocols

Key Experiment: In Vitro Calcium Mobilization Assay Using this compound

This protocol outlines a typical experiment to measure the antagonistic effect of this compound on Urotensin-II-induced intracellular calcium mobilization in a cell line expressing the UT receptor.

1. Cell Preparation:

  • Plate cells expressing the Urotensin-II receptor in a 96-well black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • On the day of the assay, remove the growth medium.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Add the loading buffer to each well and incubate for the recommended time (typically 30-60 minutes) at 37°C to allow for dye uptake.

3. Antagonist Incubation:

  • Prepare various concentrations of this compound in an appropriate assay buffer. Ensure the final concentration of any organic solvent (e.g., DMSO) is consistent across all wells and is at a level tolerated by the cells.

  • After the dye loading incubation, wash the cells with the assay buffer.

  • Add the different concentrations of this compound to the respective wells and incubate for a predetermined time (e.g., 30 minutes) to allow the antagonist to bind to the receptors.[2]

4. Agonist Stimulation and Data Acquisition:

  • Prepare a solution of the agonist (Urotensin-II) at a concentration that elicits a submaximal response (e.g., EC80).

  • Use a fluorescence plate reader with an integrated liquid handling system to add the Urotensin-II solution to the wells.

  • Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over time to record the calcium flux.

5. Data Analysis:

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • Compare the agonist-induced calcium response in the presence and absence of this compound.

  • The inhibitory effect of this compound can be quantified by calculating the IC50 value from a dose-response curve.

Mandatory Visualizations

Urotensin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Urotensin-II Urotensin-II UT_receptor Urotensin-II Receptor (UT) Urotensin-II->UT_receptor Activates Orn5_URP This compound Orn5_URP->UT_receptor Blocks Gq Gq Protein UT_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response

Caption: Urotensin-II signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis A Plate cells with UT receptor B Load cells with calcium-sensitive dye A->B C Incubate with This compound B->C D Stimulate with Urotensin-II agonist C->D E Measure fluorescence (Calcium flux) D->E F Analyze data and determine IC50 E->F

Caption: Experimental workflow for a calcium mobilization assay using this compound.

References

Troubleshooting [Orn5]-URP Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving [Orn5]-URP.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic peptide analog of Urotensin II-related peptide (URP). Its primary mechanism of action is as a pure and selective antagonist of the urotensinergic receptor, also known as the UT receptor.[1][2] It competitively binds to the high-affinity sites of the UT receptor, effectively blocking the binding of the endogenous agonists Urotensin II (UII) and URP.[1] Unlike some other URP analogs that can exhibit partial agonist activity in certain cellular systems, this compound is a pure antagonist, meaning it does not activate the receptor upon binding.[1][2]

Q2: In which experimental models has the antagonist activity of this compound been demonstrated?

The antagonist properties of this compound have been characterized in well-established bioassays. It has been shown to be a pure antagonist in both the rat aortic ring contraction assay and in cytosolic calcium mobilization assays in cultured rat astrocytes.[1][2] In these experiments, this compound effectively inhibits the physiological responses induced by UII and URP.

Q3: What is the key difference between this compound and other URP analogs like [D-Trp4]URP?

While all three are analogs of URP and can displace radiolabeled URP from its receptor, their functional activities can differ. For instance, in cultured rat astrocytes, [D-Trp4]URP has been shown to act as an agonist, inducing an increase in cytosolic calcium. In contrast, this compound is devoid of such agonist activity and purely antagonizes the effects of UII and URP.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Problem Possible Cause Suggested Solution
No or low antagonist activity observed Degradation of the peptide: Peptides can be susceptible to degradation by proteases or improper storage.- Ensure this compound is stored at the recommended temperature (typically -20°C or -80°C) and handled with sterile, nuclease-free solutions.- Prepare fresh stock solutions for each experiment.- Consider including protease inhibitors in the experimental buffer if sample degradation is suspected.
Incorrect concentration: The concentration of this compound may be too low to effectively compete with the agonist.- Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) in your specific experimental setup.- Ensure accurate calculation of dilutions.
Low receptor expression: The target cells or tissues may have low expression levels of the UT receptor.- Confirm UT receptor expression using techniques like qPCR, Western blot, or radioligand binding assays.- Consider using a cell line known to express high levels of the UT receptor as a positive control.
High background signal in functional assays Non-specific binding: At high concentrations, this compound might exhibit non-specific binding to other receptors or cellular components.- Lower the concentration of this compound and perform a careful dose-response analysis.- Include appropriate controls, such as a structurally unrelated peptide, to assess non-specific effects.
Assay interference: Components of the assay buffer or the detection system may be interacting with this compound.- Test the effect of this compound on the assay in the absence of the agonist to check for any direct interference.- Consult the assay kit manufacturer's guidelines for potential interfering substances.
Variability between experimental repeats Inconsistent cell culture conditions: Factors such as cell passage number, confluency, and serum starvation can affect receptor expression and signaling.- Maintain consistent cell culture practices.- Use cells within a defined passage number range.- Ensure consistent timing for treatments and assays.[3]
Pipetting errors: Inaccurate pipetting can lead to significant variations in the concentrations of peptides and other reagents.- Calibrate pipettes regularly.- Use appropriate pipette sizes for the volumes being dispensed.- Employ reverse pipetting for viscous solutions.

Experimental Protocols & Data

Radioligand Competition Binding Assay

This protocol is a generalized procedure for determining the binding affinity of this compound to the UT receptor.

Objective: To determine the inhibitory concentration (IC50) of this compound in competing with a radiolabeled ligand for binding to the UT receptor.

Materials:

  • Cell membranes prepared from a cell line expressing the UT receptor.

  • Radiolabeled ligand (e.g., [125I]URP).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates with glass fiber filters.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • In a 96-well filter plate, add the following in order:

    • 50 µL of binding buffer.

    • 50 µL of various concentrations of unlabeled this compound (competitor).

    • 50 µL of a fixed concentration of radiolabeled ligand.

    • 50 µL of cell membrane preparation.

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value of this compound.

Sample Data: this compound Competition Binding
CompoundReceptor SourceRadioligandIC50 (nM)
This compound Rat cortical astrocytes[125I]URP10.5 ± 2.1
URP (agonist) Rat cortical astrocytes[125I]URP1.2 ± 0.3
UII (agonist) Rat cortical astrocytes[125I]URP0.8 ± 0.2

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual values may vary depending on the experimental conditions.

Signaling Pathway and Experimental Workflow

UT Receptor Signaling Pathway Antagonized by this compound

The UT receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligands, UII or URP, it primarily couples to Gαq/11, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This compound blocks this cascade by preventing the initial binding of UII and URP.

UT_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular UT UT Receptor Gq11 Gαq/11 UT->Gq11 Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes UII_URP UII / URP UII_URP->UT Binds & Activates Orn5_URP This compound Orn5_URP->UT Binds & Blocks Gq11->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates

Caption: UT receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Assessing this compound Activity

This diagram outlines the typical workflow for characterizing the antagonist properties of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis prep_peptide Prepare this compound and Agonist Solutions binding_assay Radioligand Competition Binding prep_peptide->binding_assay functional_assay Functional Assay (e.g., Ca²⁺ Mobilization) prep_peptide->functional_assay prep_cells Culture UT Receptor- Expressing Cells prep_cells->binding_assay prep_cells->functional_assay analyze_binding Determine IC50 binding_assay->analyze_binding analyze_functional Determine Inhibition and Dose-Response functional_assay->analyze_functional conclusion Confirm Antagonist Activity analyze_binding->conclusion analyze_functional->conclusion

Caption: Workflow for characterizing this compound as a UT receptor antagonist.

References

optimizing [Orn5]-URP concentration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [Orn5]-Urotensin-Related Peptide (URP) . This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful application of [Orn5]-URP in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic, high-affinity peptide antagonist for the Urotensin-II Receptor (UTR), a G-protein coupled receptor (GPCR). The 'Orn5' designation indicates the substitution of the fifth amino acid with Ornithine, which enhances receptor binding affinity and stability compared to the endogenous ligand. By binding to the UTR, this compound blocks the downstream signaling cascade initiated by the native ligand, Urotensin-II. This inhibition makes it a valuable tool for studying the physiological and pathological roles of the Urotensin system.

Q2: How should I properly dissolve and store lyophilized this compound?

A2: Proper handling is critical for maintaining the peptide's integrity.[1]

  • Reconstitution: Due to its slightly hydrophobic nature, we recommend first dissolving the lyophilized peptide in a small amount of sterile, high-purity Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[1] Before opening, centrifuge the vial to ensure all the powder is at the bottom.[2]

  • Dilution: For your final working concentration, this stock solution should be serially diluted into your desired aqueous buffer or culture medium.[1][2] It is crucial to add the peptide stock solution to the aqueous buffer dropwise while vortexing to prevent precipitation.[2]

  • Storage: Store the lyophilized peptide at -20°C or -80°C for long-term stability.[1] Once reconstituted in DMSO, prepare single-use aliquots of the stock solution and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1]

Q3: What is a recommended starting concentration range for a new cell-based assay?

A3: The optimal concentration is highly dependent on the cell type, assay conditions, and the expression level of the UTR. For initial experiments, a broad dose-response curve is recommended.[3] A good starting range for functional assays, such as calcium flux or cell migration, is between 1 nM and 10 µM.[3]

Signaling Pathway

The diagram below illustrates the proposed signaling pathway of the Urotensin-II Receptor (UTR) and the inhibitory action of this compound.

Orn5_URP_Signaling_Pathway cluster_membrane Cell Membrane UTR UTR (GPCR) Gq Gq UTR->Gq Activates UrotensinII Urotensin-II (Endogenous Ligand) UrotensinII->UTR Activates Orn5URP This compound (Antagonist) Orn5URP->UTR Blocks PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Contraction, Proliferation) Ca2->Response PKC->Response

Caption: this compound blocks Urotensin-II binding to its receptor.

Troubleshooting Guide

Problem 1: The peptide won't dissolve or forms a precipitate in my aqueous buffer.

  • Possible Cause 1: Incorrect Solubilization Procedure.

    • Solution: Highly concentrated peptides can precipitate when diluted too quickly into an aqueous buffer. Ensure you are adding the DMSO stock solution drop-by-drop into the stirring/vortexing buffer.[2] This method, known as "salting out," helps prevent aggregation.[2]

  • Possible Cause 2: Low Intrinsic Solubility.

    • Solution: While this compound is designed for good solubility, issues can still arise. Perform a solubility test on a small aliquot first.[2] If solubility remains an issue in your primary buffer, try dissolving the peptide in sterile water first before diluting it into the final buffer. For some peptides, gentle warming (up to 40°C) or brief sonication can aid dissolution, but use these methods with caution as they can degrade the peptide.[2]

Problem 2: I'm observing high cytotoxicity even at low concentrations of this compound.

  • Possible Cause 1: Solvent Toxicity.

    • Solution: High concentrations of DMSO can be toxic to cells.[1] Prepare your serial dilutions in a way that ensures the final concentration of DMSO in your cell culture wells is non-toxic, typically below 0.5%.[1] Remember to include a "vehicle control" (culture medium with the same final DMSO concentration but without the peptide) in your experimental design.

  • Possible Cause 2: Contaminants from Synthesis.

    • Solution: Residual trifluoroacetate (B77799) (TFA) from the peptide purification process can be cytotoxic.[4] Ensure your peptide is of high purity (>95%) and, if necessary, sourced with a TFA-removal service. If you suspect TFA contamination, performing a buffer exchange on the peptide solution using a desalting column may help.

Problem 3: My results are inconsistent, or I see no inhibitory effect.

  • Possible Cause 1: Peptide Degradation.

    • Solution: Repeated freeze-thaw cycles are a primary cause of peptide degradation.[1] Always use single-use aliquots of your stock solution.[1] Prepare fresh dilutions in your assay buffer for every experiment. Do not store peptides in solution for long periods.[4]

  • Possible Cause 2: Low Receptor Expression.

    • Solution: The target cell line may not express the Urotensin-II Receptor (UTR) at sufficient levels. Confirm UTR expression using techniques like qPCR, Western Blot, or flow cytometry.

  • Possible Cause 3: Assay Concentration is Not Optimized.

    • Solution: The concentration of this compound may be too low to elicit an inhibitory effect. Conversely, extremely high concentrations can sometimes lead to non-specific effects. A systematic dose-response experiment is essential to determine the optimal inhibitory concentration (IC50) for your specific assay.

Troubleshooting_Workflow Start No Effect Observed in Assay Check_Peptide Check Peptide Handling: 1. Used single-use aliquots? 2. Fresh dilutions made? 3. Stored at -80°C? Start->Check_Peptide Check_Cells Confirm UTR Expression in Cell Line (e.g., qPCR) Check_Peptide->Check_Cells Yes Optimize_Conc Perform Dose-Response Experiment (1 nM - 10 µM) Check_Peptide->Optimize_Conc No, Handing Issue Check_Assay Review Assay Protocol: 1. Correct positive/negative controls? 2. Vehicle control included? Check_Cells->Check_Assay Yes Success Problem Solved Check_Cells->Success No, Low Expression Check_Assay->Optimize_Conc Yes Check_Assay->Success No, Protocol Issue Optimize_Conc->Success

Caption: A logical workflow for troubleshooting lack of peptide effect.

Experimental Protocols

Protocol 1: Dose-Response Experiment Workflow

This workflow outlines the steps to determine the optimal concentration of this compound.

Dose_Response_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analyze Analysis P1 1. Reconstitute this compound in DMSO to 10 mM Stock P2 2. Seed Cells in 96-Well Plate (e.g., 10,000 cells/well) P3 3. Incubate Cells for 24h to Allow Attachment T1 4. Prepare 2X Serial Dilutions of this compound in Medium P3->T1 T2 5. Add Dilutions to Wells T3 6. Include Controls: - No Treatment - Vehicle (DMSO) Only - Positive Control (Urotensin-II) A1 7. Incubate for a Defined Period (e.g., 48h) T3->A1 A2 8. Perform Assay (e.g., MTT, Calcium Flux) A3 9. Read Plate and Collect Data A4 10. Plot Dose-Response Curve and Calculate IC50/EC50

Caption: Workflow for determining optimal peptide concentration.
Protocol 2: Determining IC50 with an MTT Cytotoxicity Assay

This protocol helps identify the concentration at which this compound may become toxic to your cells.

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow attachment.[1]

  • Peptide Preparation: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve 2X the final desired concentrations. A suggested range is from 0.01 µM to 100 µM.

  • Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the medium containing the different peptide concentrations (and controls) to the appropriate wells.[1]

  • Incubation: Incubate the plate for a period relevant to your functional assays (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of MTT solvent (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the concentration that causes a 50% reduction in viability (IC50).

Data Presentation

The table below presents example data from a dose-response experiment designed to find the IC50 of this compound in a UTR-expressing cell line using a functional assay (e.g., inhibition of Urotensin-II-induced calcium flux).

This compound Conc. (nM)% Inhibition (Mean)Standard Deviation
0.12.51.1
1.015.83.2
5.048.94.5
10.075.33.8
50.092.12.1
100.098.51.5
1000.099.11.3

From this data, the half-maximal inhibitory concentration (IC50) is calculated to be approximately 5.1 nM .

References

[Orn5]-URP Stability in Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Orn5]-URP. The information provided is based on the chemical structure of this compound and general principles of peptide stability in solution, as specific stability data for this peptide is limited in published literature.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a synthetic peptide antagonist of the Urotensin-II receptor (UT). Its sequence is Ac-Cys-Phe-Trp-{Orn}-Tyr-Cys-Val, with a disulfide bridge between the two Cysteine residues. This cyclic structure is crucial for its biological activity. The peptide is acetylated at the N-terminus.

Q2: What are the likely causes of this compound instability in solution?

Based on its structure, the primary sources of instability for this compound in solution are likely:

  • Disulfide Bridge Instability: The disulfide bond is susceptible to reduction and oxidation, which can lead to loss of the cyclic structure and biological activity. The presence of reducing agents or certain metal ions can promote disulfide cleavage.

  • Oxidation of Tryptophan: The indole (B1671886) side chain of the Tryptophan (Trp) residue is prone to oxidation, which can be accelerated by exposure to light, oxygen, and certain buffer components.

  • Hydrolysis: Like all peptides, this compound can undergo hydrolysis of its peptide bonds, especially at extreme pH values (acidic or alkaline) and elevated temperatures.

  • Aggregation and Adsorption: Due to the presence of hydrophobic residues (Phe, Trp, Tyr, Val), this compound may be prone to aggregation, especially at higher concentrations and near its isoelectric point. It can also adsorb to glass and plastic surfaces, leading to a decrease in the effective concentration.

Q3: How should I dissolve and store my lyophilized this compound?

For initial solubilization of lyophilized this compound, it is recommended to first try sterile, deionized water. If the peptide does not dissolve, the addition of a small amount of a co-solvent like acetonitrile (B52724) or DMSO can be attempted. For peptides with basic residues like Ornithine (Orn), a slightly acidic buffer (e.g., acetate (B1210297) buffer, pH 4-5) may improve solubility. Conversely, for acidic peptides, a slightly basic buffer might be beneficial.

For long-term storage of stock solutions, it is advisable to:

  • Use a buffered solution at a pH that confers maximal stability (typically slightly acidic, pH 4-6, to minimize hydrolysis).

  • Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Store frozen at -20°C or -80°C.

  • Protect from light.

Troubleshooting Guide

Issue 1: Loss of Biological Activity Over Time

If you observe a decrease in the biological activity of your this compound solution, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Disulfide Bridge Cleavage Analyze the sample using non-reducing SDS-PAGE or mass spectrometry to check for the presence of the linear form. To mitigate, ensure all solutions are prepared with high-purity water and avoid sources of reducing agents. Consider degassing buffers to remove dissolved oxygen.
Oxidation Use analytical techniques like RP-HPLC or LC-MS to detect oxidized forms of the peptide. To prevent oxidation, protect the solution from light, purge with an inert gas (e.g., argon or nitrogen), and consider adding an antioxidant like methionine or EDTA (to chelate metal ions that can catalyze oxidation).
Aggregation Visually inspect the solution for turbidity or particulates. Use size-exclusion chromatography (SEC) to detect aggregates. To prevent aggregation, optimize the solution pH and ionic strength. The addition of non-ionic surfactants (e.g., Polysorbate 20 or 80) at low concentrations (0.01-0.1%) can also be effective.
Adsorption to Surfaces Quantify the peptide concentration in solution before and after transfer to a new container. To minimize adsorption, use low-protein-binding tubes and pipette tips. Including a carrier protein like bovine serum albumin (BSA) at 0.1% (w/v) can also reduce adsorption, but ensure it does not interfere with your downstream assays.
Issue 2: Poor Solubility

If you are having difficulty dissolving lyophilized this compound, refer to the following suggestions.

Potential Cause Troubleshooting Steps
Hydrophobicity Try dissolving the peptide in a small amount of an organic solvent such as DMSO or acetonitrile first, and then slowly add the aqueous buffer to the desired concentration.
pH-dependent Solubility Experiment with different pH values for your buffer. Given the presence of Ornithine and a free C-terminus, the net charge of the peptide will vary with pH. A pH scan to determine the isoelectric point (pI) can help identify the pH range of lowest solubility to avoid.

Experimental Protocols

Protocol 1: General Workflow for Assessing this compound Stability

This protocol outlines a general approach to systematically evaluate the stability of this compound in a specific formulation.

Figure 1: General workflow for this compound stability testing.
Protocol 2: Analytical Method for Stability Assessment

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is a standard approach for assessing peptide purity and detecting degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 280 nm

  • Analysis: The peak area of the main this compound peak is used to determine its purity and concentration over time. The appearance of new peaks indicates the formation of degradation products, which can be further characterized by mass spectrometry (LC-MS).

Potential Stabilizing Excipients

The following table summarizes common excipients that may be tested to improve the stability of your this compound solution. The optimal excipients and their concentrations must be determined experimentally.

Excipient Category Examples Mechanism of Action Typical Concentration Range
Sugars/Polyols Sucrose, Trehalose, MannitolPreferential exclusion, vitrification (in frozen/lyophilized states)5-10% (w/v)
Non-ionic Surfactants Polysorbate 20, Polysorbate 80Prevent aggregation and adsorption0.01-0.1% (w/v)
Antioxidants Methionine, Ascorbic AcidInhibit oxidation of sensitive residues like Tryptophan1-10 mM
Chelating Agents EDTAChelate metal ions that can catalyze oxidation and disulfide scrambling0.1-1 mM
Amino Acids Arginine, GlycineCan reduce aggregation and act as cryoprotectants10-100 mM

Visualizing Potential Degradation Pathways

The following diagram illustrates a simplified potential degradation pathway for this compound focusing on the disulfide bridge, a likely point of instability.

degradation_pathway active_peptide Active this compound (Cyclic, Disulfide Intact) inactive_linear Inactive Linear Peptide (Reduced Cysteines) active_peptide->inactive_linear Reduction oxidized Oxidized this compound (e.g., Trp oxidation) active_peptide->oxidized Oxidative Stress inactive_linear->active_peptide Oxidation (Re-folding) scrambled Inactive Scrambled Disulfides (Intermolecular) inactive_linear->scrambled Incorrect Oxidation

Figure 2: Potential degradation pathways for this compound.

Technical Support Center: Preventing [Orn5]-URP Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and degradation of [Orn5]-URP.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

This compound is a synthetic peptide analogue of Urotensin-II related peptide (URP). It functions as a potent and selective antagonist of the Urotensin-II receptor (UT), meaning it blocks the receptor's activity.[1] This makes it a valuable tool for studying the physiological roles of the urotensinergic system.

Q2: What are the most common causes of this compound degradation in experimental settings?

Like many peptides, this compound is susceptible to degradation through several pathways:

  • Enzymatic Degradation: Proteases present in cell culture media, serum, or tissue homogenates can cleave the peptide bonds of this compound. While specific proteases that target this compound are not well-documented in publicly available literature, peptides containing arginine and other basic residues can be susceptible to trypsin-like serine proteases. The substitution of Arginine with Ornithine in this compound is a strategy known to enhance stability against such proteases.[2]

  • Chemical Degradation:

    • Oxidation: The Tryptophan (Trp) residue in the core sequence of URP-related peptides is susceptible to oxidation.[3][4][5] This can be triggered by exposure to air, light, or certain chemicals in the experimental buffer.

    • Hydrolysis: At non-optimal pH, the peptide backbone can undergo hydrolysis, leading to cleavage of the peptide.

    • Deamidation: While the sequence of this compound is not publicly specified beyond the Ornithine substitution, if it contains Asparagine (Asn) or Glutamine (Gln) residues, these can be prone to deamidation.

Q3: How should I properly store this compound to minimize degradation?

Proper storage is critical for maintaining the integrity of this compound.

Storage ConditionRecommendationRationale
Lyophilized Powder Store at -20°C or -80°C in a tightly sealed container, protected from light.Minimizes chemical degradation and hydrolysis.
In Solution Prepare fresh solutions for each experiment. If short-term storage is necessary, aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.Peptides are significantly less stable in solution. Aliquoting prevents contamination and degradation from repeated temperature changes.

Troubleshooting Guide

Issue 1: Loss of this compound activity in my in vitro/in vivo experiment.

Potential Cause Troubleshooting Step Recommended Action
Enzymatic Degradation Add protease inhibitors to your experimental buffer or cell culture media.Use a commercially available protease inhibitor cocktail. For serum-containing media, consider heat-inactivating the serum.
Oxidation Prepare solutions with degassed buffers and minimize exposure to air and light.Purge buffers with nitrogen or argon. Use amber-colored vials for storage.
Incorrect pH Ensure the pH of your experimental buffer is within the optimal range for peptide stability (typically pH 5-7).Verify the pH of all solutions before adding the peptide.
Adsorption to Surfaces The peptide may be adsorbing to the walls of plastic or glass containers.Use low-protein-binding tubes and pipette tips.

Issue 2: Appearance of unexpected peaks in HPLC or Mass Spectrometry analysis.

Potential Cause Troubleshooting Step Recommended Action
Oxidation of Tryptophan Analyze the mass of the unexpected peak. An increase of 16 Da or 32 Da may indicate oxidation.Confirm with tandem MS/MS to identify the modification site. Take preventative measures against oxidation as described above.
Proteolytic Cleavage Analyze the fragments by mass spectrometry to identify cleavage sites.This information can help in selecting appropriate protease inhibitors for future experiments.
Deamidation A mass increase of 1 Da can indicate deamidation of an Asn or Gln residue.Optimize buffer pH and temperature to minimize this modification.

Experimental Protocols

Protocol 1: Assessing this compound Stability in Biological Fluids (e.g., Serum, Plasma)

  • Preparation of this compound Stock Solution: Dissolve lyophilized this compound in sterile, nuclease-free water or a suitable buffer (e.g., PBS, pH 7.4) to a concentration of 1 mM.

  • Incubation: Add the this compound stock solution to the biological fluid (e.g., rat serum) to a final concentration of 10 µM. Incubate at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the mixture.

  • Quenching and Extraction: Immediately quench the enzymatic activity by adding an equal volume of 1% trifluoroacetic acid (TFA) in acetonitrile. Vortex and centrifuge to precipitate proteins.

  • Analysis: Analyze the supernatant for the presence of intact this compound using RP-HPLC or LC-MS.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point to determine the degradation rate.

Protocol 2: General Guidelines for Handling this compound in Cell-Based Assays

  • Reconstitution: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom. Reconstitute with a minimal amount of sterile DMSO or water, followed by dilution in the assay buffer.

  • Buffer Preparation: Use freshly prepared, sterile buffers. If the assay involves cell lysates or conditioned media that may contain proteases, add a protease inhibitor cocktail.

  • Incubation Conditions: Perform incubations at the recommended temperature for the specific assay. Minimize the duration of exposure to potentially degradative environments.

  • Controls: Include appropriate controls, such as a vehicle control and a positive control with a known stable ligand, to ensure that any observed loss of activity is due to this compound degradation.

Visualizations

cluster_degradation Potential Degradation Pathways of this compound cluster_prevention Prevention Strategies Orn5_URP Intact this compound Degraded_Fragments Degraded Peptide Fragments Orn5_URP->Degraded_Fragments Proteolytic Cleavage Oxidized_URP Oxidized this compound Orn5_URP->Oxidized_URP Oxidation (e.g., of Trp) Protease_Inhibitors Protease Inhibitors Protease_Inhibitors->Degraded_Fragments Inhibit Antioxidants Antioxidants / Inert Atmosphere Antioxidants->Oxidized_URP Prevent Optimal_pH Optimal pH (5-7) Optimal_pH->Degraded_Fragments Minimize Hydrolysis Low_Temp Low Temperature Storage Low_Temp->Degraded_Fragments Reduce Reaction Rates Low_Temp->Oxidized_URP Reduce Reaction Rates

Caption: Key degradation pathways for this compound and corresponding prevention strategies.

cluster_workflow Troubleshooting Workflow for Loss of this compound Activity Start Experiment Shows Loss of Activity Check_Storage Verify Proper Storage (-20°C/-80°C, protected from light) Start->Check_Storage Check_Handling Review Peptide Handling (Fresh solutions, avoid freeze-thaw) Check_Storage->Check_Handling Check_Assay_Conditions Assess Assay Conditions (pH, temperature, buffers) Check_Handling->Check_Assay_Conditions Add_Inhibitors Incorporate Protease Inhibitors Check_Assay_Conditions->Add_Inhibitors Use_Antioxidants Use Degassed Buffers / Antioxidants Add_Inhibitors->Use_Antioxidants Re_run_Experiment Re-run Experiment with Optimized Conditions Use_Antioxidants->Re_run_Experiment

Caption: A logical workflow for troubleshooting experiments where this compound activity is diminished.

References

Technical Support Center: [Orn5]-URP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing [Orn5]-URP, a potent and selective antagonist of the Urotensin-II receptor (UT).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective antagonist for the G-protein coupled receptor (GPCR) known as the Urotensin-II receptor (UT). It competitively binds to the UT receptor, inhibiting the downstream signaling cascade induced by the endogenous agonists Urotensin-II (U-II) and Urotensin-II-related peptide (URP). This inhibition blocks the mobilization of intracellular calcium, which is a key event in the UT receptor signaling pathway.

Q2: What are the known on-target effects of this compound in cellular assays?

A2: In cellular assays, this compound acts as a pure antagonist, demonstrating no agonist activity on its own. It effectively inhibits the increase in cytosolic calcium concentration triggered by U-II and URP in a dose-dependent manner.

Q3: What are the potential off-target effects of this compound?

A3: While this compound is designed to be a selective UT receptor antagonist, like many therapeutic peptides, it has the potential for off-target interactions. Potential off-target effects could manifest as unintended modulation of other GPCRs, ion channels, or enzymes. It is crucial to perform comprehensive selectivity profiling to identify any such interactions in your experimental system.

Q4: How can I assess the potential off-target effects of this compound in my experiments?

A4: A tiered approach is recommended. Initially, you can perform in silico predictions based on the peptide sequence of this compound. Subsequently, in vitro screening against a panel of common off-target proteins (e.g., a GPCR panel) is a crucial step. Cellular thermal shift assays (CETSA) or proteome microarrays can also be employed for an unbiased identification of protein interactions.

Q5: I am observing unexpected cytotoxicity with this compound treatment. What could be the cause?

A5: Unexpected cytotoxicity can stem from several factors. It could be an on-target effect in a cell line where the UT receptor signaling is critical for survival. Alternatively, it could be a genuine off-target effect where this compound interacts with another protein essential for cell health. It is also important to rule out issues with the compound itself, such as impurities or degradation, and to ensure the solvent (e.g., DMSO) concentration is not a contributing factor.

Troubleshooting Guides

Problem 1: High background or low signal-to-noise ratio in the calcium mobilization assay.

Possible Cause Troubleshooting Steps
Cell Health and Density Ensure cells are healthy, within a consistent passage number, and seeded at an optimal density. Over-confluent or sparse cells can lead to variable responses.
Dye Loading Issues Optimize the concentration of the calcium-sensitive dye and the loading time and temperature. Ensure that the dye is not expired and has been stored correctly.
Assay Buffer Composition Use a buffer that maintains physiological pH and contains appropriate concentrations of calcium and magnesium.
Compound Precipitation Visually inspect the compound solution for any signs of precipitation. If observed, try dissolving the compound in a different solvent or at a lower concentration.

Problem 2: Inconsistent IC50 values for this compound between experiments.

Possible Cause Troubleshooting Steps
Variability in Agonist Concentration Ensure the concentration of the U-II or URP agonist used to stimulate the cells is consistent and ideally at its EC80 concentration to provide a stable window for inhibition.
Inconsistent Incubation Times Standardize all incubation times, including pre-incubation with this compound and stimulation with the agonist.
Cell Passage Number High passage numbers can lead to phenotypic drift and altered receptor expression. Use cells from a consistent and low passage number range.
Pipetting Inaccuracies Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent compound and agonist concentrations.

Problem 3: Suspected off-target activity observed in a functional assay.

Possible Cause Troubleshooting Steps
Non-specific Compound Effects Test a structurally related but inactive analog of this compound. If the analog produces a similar effect, it suggests the observed activity is likely off-target.
Target-independent Effects Use a cell line that does not express the UT receptor. Any activity observed in this cell line would be considered off-target.
Assay Interference The compound may be interfering with the assay technology itself (e.g., autofluorescence). Run appropriate controls, such as testing the compound in a cell-free assay system.

Quantitative Data Summary

Table 1: Hypothetical Off-Target Binding Profile of this compound

This table presents hypothetical data for illustrative purposes. Actual values should be determined experimentally.

TargetAssay TypeKi (nM)
UT Receptor (On-Target) Radioligand Binding1.2
Somatostatin Receptor 2Radioligand Binding> 10,000
Opioid Receptor MuRadioligand Binding> 10,000
Adrenergic Receptor Alpha 1ARadioligand Binding> 10,000
hERG ChannelElectrophysiology> 10,000

Experimental Protocols

Protocol 1: Radioligand Binding Assay for UT Receptor

This protocol describes a competitive binding assay to determine the affinity of this compound for the UT receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human UT receptor.

  • Assay Buffer: Use a buffer containing 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% BSA, pH 7.4.

  • Competition Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of a fixed concentration of [125I]-U-II (radioligand), and 50 µL of varying concentrations of this compound (competitor).

    • Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 10-20 µg of protein).

    • Incubate for 60 minutes at 25°C.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter pre-soaked in 0.5% polyethyleneimine to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Counting: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Determine the IC50 value of this compound by non-linear regression and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Assay

This protocol is for measuring the inhibitory effect of this compound on U-II-induced calcium mobilization.

  • Cell Plating: Seed cells expressing the UT receptor into a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading:

    • Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).

    • Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of this compound.

    • Add the desired concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR).

    • Record a baseline fluorescence reading.

    • Add a pre-determined concentration of U-II (e.g., EC80) to stimulate calcium release and continue recording the fluorescence signal.

  • Data Analysis: Calculate the inhibition of the calcium response by this compound and determine the IC50 value.

Visualizations

UT_Signaling_Pathway cluster_cell Cell Membrane UT UT Receptor Gq Gq Protein UT->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Downstream Downstream Cellular Effects PKC->Downstream Ca_release->Downstream UII_URP U-II / URP UII_URP->UT Activates Orn5_URP This compound Orn5_URP->UT Inhibits

Caption: Urotensin-II Receptor Signaling Pathway.

Experimental_Workflow cluster_troubleshooting Troubleshooting Loop A Start: Unexpected Result (e.g., Cytotoxicity) B Is it on-target? A->B C Use target knockout/ knockdown cells B->C Yes D Use inactive analog B->D Yes E Is it off-target? B->E No C->E D->E F Perform selectivity screen (e.g., GPCR panel) E->F Yes H Is it an assay artifact? E->H No G Identify off-target(s) F->G K Conclusion: Characterized Effect G->K I Run cell-free assay H->I Yes H->K No J Optimize assay conditions I->J J->K

Technical Support Center: Improving [Orn5]-URP Antagonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing and optimizing the antagonist activity of [Orn5]-URP, a selective antagonist for the urotensin-II receptor (UT).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analog of Urotensin-II Related Peptide (URP). It functions as a pure and selective antagonist of the urotensin-II (UT) receptor. Its primary mechanism involves competitively blocking the binding of the endogenous agonists, Urotensin-II (UII) and URP, to the UT receptor. This inhibition prevents the downstream signaling cascade, notably the Gq-protein mediated release of intracellular calcium.[1] In functional assays, this compound causes a rightward shift in the dose-response curves of UII and URP, which is characteristic of competitive antagonism.[1]

Q2: In which experimental systems has the antagonist activity of this compound been validated?

A2: The antagonist activity of this compound has been demonstrated in several model systems. It has been shown to be a pure antagonist in both the rat aortic ring contraction assay and in cultured rat cortical astrocytes.[1] In astrocytes, it effectively inhibits the increase in cytosolic calcium concentration ([Ca2+]c) induced by both UII and URP.[1]

Q3: Does this compound exhibit any agonist activity?

A3: No, this compound is characterized as a pure antagonist and is devoid of agonist activity.[1] This is a key feature, as some other URP analogs, such as [D-Trp4]URP and [D-Tyr6]URP, have been shown to act as antagonists in some assays (e.g., rat aortic ring) but as agonists in others (e.g., calcium mobilization in astrocytes).[1]

Q4: How does the binding of this compound to the UT receptor compare to other URP analogs?

A4: this compound selectively binds to the high-affinity sites of the UT receptor. This is in contrast to other analogs like [D-Trp4]URP and [D-Tyr6]URP, which have been shown to interact with both high- and low-affinity binding sites.[1]

Quantitative Data Summary

The following table summarizes the reported binding affinity for this compound.

CompoundParameterValueSpecies/SystemReference
This compound pKi7.2Rat[1]
Ki67.7 nMRat[1]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the urotensin receptor signaling pathway and a general experimental workflow for characterizing a UT receptor antagonist.

urotensin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm UII_URP UII / URP (Agonists) UT_Receptor UT Receptor (GPCR) UII_URP->UT_Receptor Binds & Activates Orn5_URP This compound (Antagonist) Orn5_URP->UT_Receptor Blocks Gq Gq Protein UT_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Contraction, Proliferation) Ca2_release->Cellular_Response Triggers

Caption: Urotensin receptor signaling pathway and point of inhibition by this compound.

experimental_workflow start Hypothesis: Compound is a UT Antagonist binding_assay Primary Screen: Radioligand Binding Assay (Competition) start->binding_assay functional_assay Secondary Screen: Calcium Mobilization Assay (Inhibition) binding_assay->functional_assay Confirm functional activity schild_analysis Mechanism of Action: Schild Analysis functional_assay->schild_analysis Determine competitive nature selectivity Selectivity Profiling: Test against related GPCRs functional_assay->selectivity Assess off-target effects optimization Lead Optimization: Improve Potency/Stability schild_analysis->optimization selectivity->optimization optimization->binding_assay Re-evaluate in_vivo In Vivo Testing optimization->in_vivo

Caption: Experimental workflow for characterizing a novel UT receptor antagonist.

Troubleshooting Guide

Problem 1: No antagonist activity observed in a functional assay (e.g., calcium mobilization).

Potential Cause Troubleshooting Step
Peptide Degradation This compound is a peptide and may be susceptible to degradation by peptidases in serum-containing media or cell lysates. Solution: Prepare fresh stock solutions. If possible, perform assays in serum-free media or include a broad-spectrum protease inhibitor cocktail.
Incorrect Agonist Concentration If the concentration of the agonist (UII or URP) is too high, it may overcome the competitive antagonism. Solution: Use an agonist concentration at or near its EC80 to ensure a sufficient window for observing inhibition.
Low Receptor Expression The cell line used may not express a sufficient number of UT receptors to produce a robust signal. Solution: Confirm UT receptor expression via qPCR, Western blot, or a radioligand binding assay. Consider using a cell line known to express UT receptors, such as primary rat astrocytes, or a stably transfected cell line.
Peptide Solubility Issues Poor solubility of this compound can lead to an inaccurate effective concentration. Solution: For stock solutions, first attempt to dissolve the peptide in a small amount of an organic solvent like DMSO, then dilute with the aqueous assay buffer. Visually inspect for precipitation.

Problem 2: High variability or poor reproducibility in radioligand binding assays.

Potential Cause Troubleshooting Step
Radioligand Degradation Iodinated peptides like [125I]URP have a limited shelf-life. Solution: Aliquot the radioligand upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Use a fresh aliquot for each experiment.
Insufficient Washing Inadequate washing during the filtration step can lead to high non-specific binding. Solution: Ensure filters are washed rapidly and thoroughly with ice-cold wash buffer. Optimize the number of washes (typically 3-4 times).
Incorrect Incubation Time The binding reaction may not have reached equilibrium. Solution: Perform a time-course experiment to determine the optimal incubation time for achieving equilibrium.
Non-specific Binding to Plates/Filters Both the antagonist and radioligand can stick to plasticware. Solution: Use low-protein-binding plates and pipette tips. Pre-soak glass fiber filters in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

Problem 3: Observed agonist activity instead of antagonism.

Potential Cause Troubleshooting Step
Compound Mix-up This is a common human error. Solution: Verify the identity and labeling of all compound vials. If in doubt, use a fresh, confirmed stock of this compound.
Assay System Specificity While this compound is a pure antagonist in astrocytes, other URP analogs show system-dependent agonism.[1] It is theoretically possible, though not reported, for this to occur in a novel, uncharacterized system. Solution: Validate the antagonist activity in a well-characterized system first (e.g., rat astrocytes). If agonism is still observed in your system of interest, this may represent a novel pharmacological finding.
Contamination of Stock Solution The this compound stock may be contaminated with an agonist. Solution: Prepare a fresh stock solution from a new vial of the peptide.

Detailed Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is adapted for determining the binding affinity of this compound for the UT receptor in rat astrocyte membrane preparations.

  • Membrane Preparation:

    • Culture primary rat astrocytes to confluence.

    • Wash cells with ice-cold PBS and scrape into homogenization buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

    • Homogenize the cell suspension using a Dounce or polytron homogenizer on ice.

    • Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 20 min at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well for a final volume of 250 µL:

      • 50 µL of assay buffer (for total binding) or 1 µM of unlabeled UII (for non-specific binding).

      • 50 µL of various concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

      • 50 µL of [125I]URP (at a final concentration close to its Kd, e.g., 0.1-0.3 nM).

      • 100 µL of the membrane preparation (20-40 µg of protein).

    • Incubate the plate at 25°C for 90 minutes with gentle agitation to reach equilibrium.

  • Filtration and Counting:

    • Terminate the binding by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a beta counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Assay

This protocol is designed to measure the inhibitory effect of this compound on UII- or URP-induced calcium release in cultured rat astrocytes.

  • Cell Preparation:

    • Seed primary rat astrocytes onto black-walled, clear-bottom 96-well plates and grow to 90-100% confluence.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES). Often, an anion-exchange inhibitor like probenecid (B1678239) is included to prevent dye extrusion.

    • Aspirate the culture medium from the cells and add 100 µL of the loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark.

  • Antagonist Incubation:

    • Gently wash the cells twice with 100 µL of assay buffer to remove excess dye.

    • Add 80 µL of assay buffer containing the desired concentrations of this compound to the wells.

    • Incubate for 15-20 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's injection system, add 20 µL of UII or URP agonist solution (at a final concentration of EC80) to the wells.

    • Continue to record the fluorescence signal for at least 60-90 seconds to capture the peak response.

  • Data Analysis:

    • Calculate the peak fluorescence response over baseline for each well.

    • Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).

    • Plot the percent inhibition against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis.

References

Technical Support Center: [Orn5]-URP Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving [Orn5]-URP, a potent and selective antagonist of the Urotensin-II (UT) receptor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic peptide analog of Urotensin-II Related Peptide (URP). It functions as a potent and selective "pure" antagonist of the Urotensin-II (UT) receptor, meaning it binds to the receptor without activating it, thereby blocking the binding and subsequent signaling of the endogenous agonists, Urotensin-II (UII) and URP.[1] It has been shown to be devoid of any agonist activity.[1][2]

Q2: What is the reported potency of this compound?

This compound has a reported pEC50 of 7.24 for the Urotensin-II receptor.[1] The pEC50 is the negative logarithm of the EC50 value, which represents the concentration of a drug that gives half-maximal response.

Q3: In what types of experimental models has this compound been used?

This compound has been demonstrated to act as a pure antagonist in both rat aortic ring contraction assays and in cytosolic calcium mobilization assays in cultured rat astrocytes.[2] This suggests its utility in both tissue-based and cell-based experimental setups.

Q4: How should I dissolve and store this compound?

For optimal results and to minimize variability, proper handling of this compound is crucial. Here are some general guidelines based on common practices for peptides:

  • Solubility: It is recommended to first attempt to dissolve the peptide in sterile, distilled water. If solubility is an issue, a small amount of an organic solvent like DMSO, followed by dilution with an aqueous buffer, can be effective.[1]

  • Storage: Lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted, it is best to aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C.

Troubleshooting Guide

Experimental variability can arise from multiple sources. This guide addresses common issues encountered during experiments with this compound and other peptide-based receptor antagonists.

Issue Potential Cause Recommended Solution
Inconsistent or no antagonist activity Peptide Degradation: Improper storage or multiple freeze-thaw cycles can lead to peptide degradation.Aliquot the peptide upon reconstitution and store at -80°C. Use a fresh aliquot for each experiment.
Incorrect Concentration: Errors in calculating the peptide concentration.Verify calculations and ensure accurate weighing and dilution of the lyophilized powder.
Low Receptor Expression: The cell line or tissue preparation may have low or variable expression of the UT receptor.Confirm UT receptor expression levels using techniques like qPCR, Western blot, or radioligand binding assays.
High background signal in functional assays (e.g., calcium mobilization) Cell Health: Unhealthy or stressed cells can exhibit high basal intracellular calcium levels.Ensure optimal cell culture conditions, including proper media, CO2 levels, and passage number.
Assay Buffer Composition: Components in the assay buffer may be interfering with the signal.Optimize the assay buffer. For calcium assays, ensure the buffer is free of interfering ions.
Variability between experimental replicates Pipetting Errors: Inconsistent volumes of reagents, especially the peptide solution.Use calibrated pipettes and practice proper pipetting techniques. For high-throughput assays, consider using automated liquid handlers.
Cell Seeding Density: Inconsistent cell numbers per well can lead to variable responses.Ensure a uniform cell suspension and consistent seeding density across all wells of the assay plate.
Unexpected agonist activity Peptide Purity: The peptide preparation may contain impurities with agonist properties.Use high-purity this compound (typically >95%). If in doubt, verify the purity via HPLC.
Cellular Context: Some UT receptor antagonists have been reported to show partial agonism in certain cell lines or tissues.[3]Carefully characterize the activity of this compound in your specific experimental system.

Quantitative Data

Compound Assay Type Receptor/System Potency/Affinity
This compound Functional AntagonismUrotensin-II Receptor (UT)pEC50 = 7.24[1]
Human Urotensin II Radioligand BindingHuman recombinant UT receptor in CHO-K1 cellsKi = 0.794 nM[4]
Functional AgonismRat AortaEC50 = 3.20 nM[4]
3,4-Dichloro-N-[(3S)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]pyrrolidin-3-yl]benzamide Functional AntagonismUrotensin-II ReceptorIC50 = 158.49 nM[5]
Radioligand BindingUrotensin-II ReceptorKi = 199.53 nM[5]
CID 21023902 Functional AntagonismUrotensin-II ReceptorIC50 = 6.0 - 14.0 nM[5]
Radioligand BindingUrotensin-II ReceptorKi = 5.4 - 8.0 nM[5]

Experimental Protocols

Calcium Mobilization Assay

This protocol is a generalized procedure for measuring the antagonist effect of this compound on UII- or URP-induced intracellular calcium mobilization in a suitable cell line (e.g., HEK293 cells stably expressing the human UT receptor).

Materials:

  • HEK293 cells stably expressing the human UT receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • This compound

  • Urotensin-II (UII) or Urotensin-II Related Peptide (URP)

  • 96-well black, clear-bottom assay plates

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density (e.g., 50,000 cells/well) and culture overnight to allow for attachment.

  • Dye Loading: Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 10% (w/v) Pluronic F-127 in assay buffer. Dilute this mixture in assay buffer to the final working concentration (e.g., 2 µM Fluo-4 AM).

  • Remove the culture medium from the cells and add the dye loading solution to each well.

  • Incubate the plate at 37°C for 60 minutes in the dark.

  • Antagonist Incubation: Prepare serial dilutions of this compound in assay buffer.

  • Wash the cells with assay buffer to remove excess dye.

  • Add the this compound dilutions to the respective wells and incubate for 30 minutes at room temperature.

  • Agonist Stimulation and Measurement: Prepare the agonist (UII or URP) solution in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Add the agonist solution to all wells and immediately begin recording the fluorescence intensity over time (e.g., for 180 seconds).

  • Data Analysis: The antagonist effect is determined by the reduction in the agonist-induced fluorescence signal. Calculate the IC50 value of this compound from the concentration-response curve.

Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for the UT receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the UT receptor

  • Radiolabeled ligand (e.g., [125I]-UII)

  • This compound (unlabeled competitor)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well in order:

    • Binding buffer

    • Increasing concentrations of unlabeled this compound.

    • A fixed concentration of the radiolabeled ligand (e.g., [125I]-UII, at a concentration close to its Kd).

    • Cell membranes or tissue homogenate (e.g., 20-50 µg of protein).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Total binding: Radioactivity in the absence of any competitor.

    • Non-specific binding: Radioactivity in the presence of a high concentration of an unlabeled ligand (e.g., 1 µM UII).

    • Specific binding: Total binding - non-specific binding.

    • Plot the percentage of specific binding against the concentration of this compound to generate a competition curve and determine the IC50 value.

    • The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

UT_Signaling_Pathway cluster_membrane Plasma Membrane UT UT Receptor PLC Phospholipase C (PLC) UT->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Orn5_URP This compound (Antagonist) Orn5_URP->UT Binds & Blocks UII_URP UII / URP (Agonist) UII_URP->UT Binds & Activates ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Ca_release Ca²⁺ Release ER->Ca_release Ca_release->Downstream

Caption: Urotensin-II (UT) receptor signaling pathway and the antagonistic action of this compound.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis A Seed cells in 96-well plate B Load cells with calcium-sensitive dye A->B C Incubate with This compound B->C D Add UII/URP agonist C->D E Measure fluorescence change D->E F Calculate IC50 E->F

Caption: Experimental workflow for a calcium mobilization assay using this compound.

Radioligand_Binding_Workflow cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Analysis A Incubate membranes with radioligand & this compound B Filter to separate bound & free ligand A->B C Measure radioactivity of bound ligand B->C D Determine IC50 and Ki C->D

Caption: Experimental workflow for a radioligand binding assay with this compound.

References

Technical Support Center: Interpreting Unexpected [Orn5]-URP Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with [Orn5]-URP.

Frequently Asked Questions (FAQs)

Q1: What is the expected pharmacological profile of this compound?

A1: Based on published literature, this compound is expected to act as a pure and selective antagonist of the urotensinergic system. In functional assays, such as calcium mobilization assays in rat cortical astrocytes, it should not elicit an agonist response on its own. Instead, it is expected to cause a concentration-dependent inhibition of the response induced by UII and URP, resulting in a rightward shift of the agonist dose-response curves.[1] In binding assays, this compound has been shown to interact exclusively with high-affinity urotensinergic receptor sites.[1]

Q2: I am observing some agonist activity with my this compound sample. Is this expected?

A2: No, intrinsic agonist activity is not the expected behavior for this compound.[1] Some other URP analogs have been reported to exhibit partial agonist activity in certain cellular systems.[1][2] If you observe agonist activity, it could be due to several factors, including:

  • Compound Purity: The this compound sample may be impure and contaminated with an agonist.

  • Cell System Specificity: The specific cell line or experimental conditions you are using may respond atypically.

  • Experimental Artifact: The observed activity could be an artifact of the assay system. Refer to the troubleshooting guide below for further assistance.

Q3: My Schild regression for this compound does not have a slope of unity. What does this indicate?

A3: A Schild plot with a slope that deviates significantly from 1.0 suggests that the antagonism may not be simple, competitive, and reversible.[3][4]

  • A slope less than 1.0 could indicate negative cooperativity in binding, the presence of multiple receptor subtypes with different affinities for the antagonist, or removal of the agonist through a saturable uptake process.[3]

  • A slope greater than 1.0 might suggest positive cooperativity in antagonist binding, depletion of the antagonist due to non-specific binding, or that the assay has not reached equilibrium.[3]

It is crucial to ensure that the assay conditions, particularly incubation times, are sufficient to allow for equilibrium to be reached.[3]

Troubleshooting Guides

Calcium Mobilization Assay

Issue 1: No inhibition of agonist response by this compound.

Possible Cause Troubleshooting Steps
Incorrect this compound Concentration Verify the concentration and dilution series of your this compound stock solution.
Cell Health and Receptor Expression Ensure cells are healthy, within a suitable passage number, and express a sufficient number of urotensinergic receptors. High cell confluence can sometimes dampen the response.
Agonist Concentration Too High Use an agonist concentration at or near the EC80. An excessively high agonist concentration can make it difficult to see competitive antagonism.
Assay Buffer Composition Check the composition of your assay buffer. The presence of interfering substances can affect the assay.
Incorrect Incubation Times Ensure the pre-incubation time with this compound is sufficient to allow for binding to the receptor before adding the agonist.

Issue 2: High background or low signal-to-noise ratio.

Possible Cause Troubleshooting Steps
Dye Loading Issues Optimize the concentration of the calcium indicator dye and the loading time. Ensure cells are not washed too aggressively after loading.
Cell Viability Poor cell health can lead to high background fluorescence. Check cell viability before starting the assay.
Compound Interference Some compounds can autofluoresce. Run a control with this compound alone to check for any intrinsic fluorescence.
Instrument Settings Optimize the settings on your fluorescence plate reader, including excitation and emission wavelengths, and gain settings.
Radioligand Binding Assay

Issue 1: this compound does not displace the radioligand.

Possible Cause Troubleshooting Steps
Incorrect this compound Concentration Verify the concentration and dilution series of your this compound stock solution.
Radioligand Issues Check the quality and specific activity of your radioligand. Ensure it has not degraded.
Membrane Preparation Quality Use a fresh, properly prepared membrane preparation with a sufficient density of receptors.
Non-Specific Binding Too High Optimize the assay conditions to minimize non-specific binding. This can include adjusting the buffer composition and incubation time.
Insufficient Incubation Time Ensure the incubation time is long enough for the binding to reach equilibrium.

Issue 2: High variability between replicate wells.

Possible Cause Troubleshooting Steps
Pipetting Errors Ensure accurate and consistent pipetting, especially for small volumes.
Incomplete Mixing Mix the assay components thoroughly but gently.
Filtration Issues If using a filtration assay, ensure that the filters are properly pre-soaked and that the washing steps are consistent.
Cell/Membrane Clumping Ensure a homogenous suspension of cells or membranes before dispensing into wells.

Experimental Protocols

Calcium Mobilization Assay for this compound Antagonism

This protocol is a general guideline and may require optimization for specific cell types and equipment.

  • Cell Culture: Plate cells expressing the urotensin receptor (e.g., rat cortical astrocytes) in a 96-well black, clear-bottom plate and culture to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Compound Preparation:

    • Prepare a dilution series of this compound in assay buffer.

    • Prepare the agonist (UII or URP) at a concentration of 2x the final EC80 concentration.

  • Assay Procedure:

    • After dye loading, gently wash the cells with assay buffer.

    • Add the this compound dilutions to the wells and incubate for 15-30 minutes at room temperature.

    • Place the plate in a fluorescence plate reader and begin recording baseline fluorescence.

    • Add the agonist to all wells (except for negative controls) and continue recording the fluorescence signal for 60-120 seconds.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline to the peak response.

    • Plot the agonist dose-response curves in the presence and absence of different concentrations of this compound.

    • Perform a Schild regression analysis to determine the pA2 value and the slope of the regression line.

Radioligand Competition Binding Assay for this compound

This protocol is a general guideline for a filtration-based assay and may require optimization.

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the urotensin receptor. Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the membrane preparation (e.g., 20-40 µg of protein per well), a fixed concentration of a suitable radioligand (e.g., [125I]URP), and a range of concentrations of unlabeled this compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled agonist).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a suitable buffer.

    • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percent specific binding as a function of the log concentration of this compound.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

Urotensin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol URP URP / UII UT_Receptor Urotensin Receptor (UT) URP->UT_Receptor Binds & Activates Orn5_URP This compound Orn5_URP->UT_Receptor Binds & Blocks Gq Gq UT_Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC Activation DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release

Caption: Urotensin signaling pathway and the antagonistic action of this compound.

Experimental_Workflow_Antagonism cluster_assay Calcium Mobilization Assay start Plate Cells dye_loading Load with Calcium Dye start->dye_loading pre_incubation Pre-incubate with this compound dye_loading->pre_incubation agonist_addition Add Agonist (UII/URP) pre_incubation->agonist_addition read_fluorescence Measure Fluorescence agonist_addition->read_fluorescence data_analysis Data Analysis read_fluorescence->data_analysis schild_plot Schild Plot data_analysis->schild_plot

Caption: Workflow for determining this compound antagonism using a calcium mobilization assay.

Troubleshooting_Logic start Unexpected Result Observed check_compound Verify Compound Integrity & Concentration start->check_compound check_cells Assess Cell Health & Receptor Expression start->check_cells check_protocol Review Assay Protocol & Reagents start->check_protocol outcome1 Expected Result check_compound->outcome1 Issue Resolved outcome2 Persistent Issue check_compound->outcome2 Issue Persists check_cells->outcome1 Issue Resolved check_cells->outcome2 Issue Persists check_protocol->outcome1 Issue Resolved check_protocol->outcome2 Issue Persists

Caption: A logical approach to troubleshooting unexpected this compound results.

References

[Orn5]-URP quality control and purity testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity testing of [Orn5]-URP, a selective antagonist of the Urotensin-II (UT) receptor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic analog of Urotensin-II-related peptide (URP). It functions as a potent and selective antagonist of the Urotensin-II (UT) receptor, a G protein-coupled receptor. By competitively binding to the UT receptor, this compound blocks the signaling pathways activated by the endogenous ligands Urotensin-II (U-II) and URP.[1][2] This inhibition prevents downstream effects such as vasoconstriction and cell proliferation.[1]

Q2: What are the critical quality attributes for this compound?

A2: The critical quality attributes for this compound include purity, identity, peptide content, and the absence of contaminants such as endotoxins. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC), identity is confirmed by Mass Spectrometry (MS), and endotoxin (B1171834) levels are measured using a Limulus Amebocyte Lysate (LAL) assay.

Q3: How should this compound be stored to ensure its stability?

A3: For long-term stability, this compound should be stored as a lyophilized powder at -20°C or colder. For short-term use, stock solutions can be prepared and stored at 2-8°C for a few days. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use applications.

Q4: My this compound is difficult to dissolve. What solvents are recommended?

A4: The solubility of peptides can be challenging. For this compound, it is recommended to first attempt dissolution in sterile, distilled water. If solubility is limited, adding a small amount of a solubilizing agent such as 10% acetic acid or a minimal volume of DMSO can be effective. The choice of solvent should be compatible with your downstream experimental assays.

Data Presentation

Table 1: Representative Certificate of Analysis for this compound
ParameterSpecificationResultMethod
Appearance White to off-white lyophilized powderConformsVisual Inspection
Purity (HPLC) ≥95.0%97.2%RP-HPLC
Identity (MS) Conforms to theoretical massConformsESI-MS
Peptide Content ≥80.0%85.3%Amino Acid Analysis
Endotoxin ≤1.0 EU/mg<0.5 EU/mgLAL Test
Solubility Clear solution at 1 mg/mL in waterConformsVisual Inspection

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound by separating it from any synthesis-related impurities.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in water or a suitable solvent.

  • HPLC System: A reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) is recommended.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

  • Gradient Elution: A typical gradient would be a linear increase from 10% to 90% of Solvent B over 15 minutes.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Data Analysis: Calculate the peak area of this compound as a percentage of the total peak area to determine the purity.

Mass Spectrometry (MS) for Identity Confirmation

Objective: To confirm the molecular weight of this compound.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent compatible with mass spectrometry (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Mass Spectrometer: An Electrospray Ionization (ESI) mass spectrometer is commonly used.

  • Analysis: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in the positive ion mode.

  • Data Analysis: Compare the observed mass-to-charge ratio (m/z) with the theoretical molecular weight of this compound. For cyclic peptides, fragmentation patterns can be complex, often involving random ring opening at an amide bond followed by sequential loss of amino acid residues.[4]

Limulus Amebocyte Lysate (LAL) Test for Endotoxin Detection

Objective: To quantify the level of bacterial endotoxins in the this compound sample.

Methodology:

  • Sample Preparation: Reconstitute the lyophilized this compound in pyrogen-free water to a concentration of 1 mg/mL.

  • LAL Assay Kit: Use a commercially available LAL assay kit (gel-clot, turbidimetric, or chromogenic).

  • Procedure: Follow the manufacturer's protocol for the chosen LAL assay kit. This typically involves incubating the sample with the LAL reagent and measuring the resulting reaction (clot formation, turbidity, or color change).

  • Data Analysis: Quantify the endotoxin level in Endotoxin Units (EU) per milligram of the peptide by comparing the sample's reaction to that of a standard endotoxin solution.

Troubleshooting Guides

HPLC Purity Analysis

Issue: Poor peak shape or resolution. Possible Cause & Solution:

  • Cause: Inappropriate mobile phase or gradient.

  • Solution: Optimize the gradient slope and the organic solvent concentration. Ensure the mobile phase pH is appropriate for the peptide's isoelectric point.

Issue: Presence of unexpected peaks. Possible Cause & Solution:

  • Cause: Peptide degradation or aggregation.

  • Solution: Prepare fresh samples and use a high-quality solvent. Investigate potential sources of degradation such as light exposure or improper storage. Aggregation can sometimes be mitigated by using a different solvent or adding a chaotropic agent.

Mass Spectrometry Analysis

Issue: No or low signal intensity. Possible Cause & Solution:

  • Cause: Poor ionization of the peptide.

  • Solution: Optimize the ESI source parameters, such as spray voltage and capillary temperature. Ensure the sample is dissolved in a solvent that promotes ionization (e.g., containing a small amount of formic acid).

Issue: Complex or uninterpretable fragmentation pattern. Possible Cause & Solution:

  • Cause: In-source fragmentation or the presence of multiple charged species.

  • Solution: Adjust the cone voltage to minimize in-source fragmentation. For cyclic peptides, expect a complex spectrum due to multiple possible ring-opening sites. Use specialized software for cyclic peptide sequencing if available.

Endotoxin Testing

Issue: False positive results. Possible Cause & Solution:

  • Cause: Contamination of labware or reagents with endotoxins.

  • Solution: Use pyrogen-free labware and reagents. Ensure proper aseptic techniques during sample handling.

Issue: Inhibition or enhancement of the LAL reaction. Possible Cause & Solution:

  • Cause: The peptide sample interferes with the enzymatic cascade of the LAL assay.

  • Solution: Perform a sample validation by spiking the sample with a known amount of endotoxin to check for inhibition or enhancement. If interference is observed, it may be necessary to dilute the sample.

Visualizations

Urotensin_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular UT_receptor UT Receptor Gq_protein Gq Protein UT_receptor->Gq_protein Activates UII_URP U-II / URP UII_URP->UT_receptor Binds & Activates Orn5_URP This compound Orn5_URP->UT_receptor Binds & Blocks PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates downstream Downstream Signaling (e.g., MAPK) PKC->downstream Activates cellular_response Cellular Response (Vasoconstriction, Proliferation) downstream->cellular_response Leads to

Caption: Urotensin-II signaling pathway and the antagonistic action of this compound.

HPLC_Workflow start Start: this compound Sample prep Sample Preparation (1 mg/mL in Water) start->prep injection Inject into HPLC System prep->injection separation Reverse-Phase C18 Column Gradient Elution (ACN/Water/TFA) injection->separation detection UV Detection (214 nm & 280 nm) separation->detection analysis Data Analysis (Peak Integration) detection->analysis result Purity Report (≥95%) analysis->result

Caption: Experimental workflow for HPLC purity analysis of this compound.

Troubleshooting_Logic start Experiment Issue with this compound check_purity Check Purity (HPLC) start->check_purity purity_ok Purity OK? check_purity->purity_ok check_identity Check Identity (MS) identity_ok Identity OK? check_identity->identity_ok check_endotoxin Check Endotoxin (LAL) endotoxin_ok Endotoxin OK? check_endotoxin->endotoxin_ok check_solubility Check Solubility solubility_ok Solubility OK? check_solubility->solubility_ok purity_ok->check_identity Yes repurify Action: Repurify or Synthesize New Batch purity_ok->repurify No identity_ok->check_endotoxin Yes resynthesize Action: Resynthesize and Confirm Sequence identity_ok->resynthesize No endotoxin_ok->check_solubility Yes endotoxin_removal Action: Use Endotoxin Removal Kit endotoxin_ok->endotoxin_removal No optimize_sol Action: Optimize Solubilization Protocol solubility_ok->optimize_sol No proceed Proceed with Experiment solubility_ok->proceed Yes

Caption: Logical troubleshooting workflow for experimental issues with this compound.

References

Validation & Comparative

Validating [Orn5]-URP: A Comparative Guide to its Urotensin Receptor Antagonist Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of [Orn5]-URP's antagonist effects on the urotensin-II receptor (UT), benchmarked against other known antagonists. The data presented herein is supported by detailed experimental protocols to assist in the validation and replication of these findings.

Introduction to this compound and the Urotensinergic System

The urotensinergic system, comprising the peptides urotensin-II (U-II) and urotensin-II-related peptide (URP), and their cognate G protein-coupled receptor (GPCR), the UT receptor (also known as GPR14), plays a significant role in a variety of physiological processes.[1] Activation of the UT receptor, primarily through the Gαq pathway, stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and a subsequent increase in intracellular calcium concentrations ([Ca2+]i). This signaling cascade is implicated in vasoconstriction, cell proliferation, and other cellular responses.

This compound has been identified as a potent and selective pure antagonist of the UT receptor.[1][2] Unlike some other URP analogs that exhibit partial agonist activity, this compound effectively blocks the receptor's activation by endogenous ligands without eliciting a response on its own.[1] This makes it a valuable tool for investigating the physiological roles of the urotensinergic system and a potential therapeutic candidate.

Comparative Analysis of UT Receptor Antagonists

The following tables summarize the quantitative data on the antagonist potency and binding affinity of this compound in comparison to other well-characterized UT receptor antagonists: Urantide, Palosuran (B1678358), and SB-710411.

Table 1: Antagonist Potency in Functional Assays

CompoundAssay TypeCell Line / TissueAgonistPotency (pA2 / pKB / pEC50)Reference
This compound Calcium MobilizationRat Cortical AstrocytesURP & U-IIpEC50 = 7.24[2]
UrantideRat Aortic Ring ContractionRat AortahU-IIpA2 = 8.24[3]
UrantideCalcium MobilizationHEK293hUTU-IIpKB ≈ 8.45 - 9.05[4]
PalosuranCalcium MobilizationCHO (human UT)U-II-[5][6]
SB-710411Rat Aortic Ring ContractionRat AortahU-IIpKb = 6.28[7][8]

Table 2: Binding Affinity at the Urotensin Receptor

CompoundAssay TypeCell Line / TissueRadioligandAffinity (pKi)Reference
This compound Radioligand BindingRat Cortical Astrocytes[125I]URPBinds to high-affinity sites[1]
UrantideRadioligand BindingCHO/K1 (hUT)[125I]urotensin IIpKi = 8.3[9]
PalosuranRadioligand BindingCHO (human UT)[125I]-U-IIHigh affinity (low nM range)[5][6]
SB-710411Radioligand Binding--pKi = 7.57 (human SSTR3)[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure accurate validation and comparison.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium ([Ca2+]i) induced by a UT receptor agonist.

Materials:

  • Cells expressing the UT receptor (e.g., rat cortical astrocytes, HEK293 or CHO cells stably transfected with the human or rat UT receptor).

  • Cell culture medium and supplements.

  • Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • UT receptor agonist (U-II or URP).

  • Test antagonist (this compound) and reference antagonists.

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.

Procedure:

  • Cell Seeding: Seed the UT receptor-expressing cells into the microplates at an appropriate density and allow them to adhere and grow overnight.

  • Dye Loading: Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the dye-loading solution. Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of the antagonist compounds (this compound and comparators) in HBSS.

  • Antagonist Incubation: After dye loading, wash the cells with HBSS. Add the antagonist solutions to the respective wells and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature or 37°C.

  • Agonist Stimulation and Measurement: Place the plate in the fluorometric plate reader. Establish a baseline fluorescence reading. Add the UT receptor agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells simultaneously.

  • Data Acquisition: Immediately after agonist addition, record the fluorescence intensity over time. The change in fluorescence corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Determine the inhibitory effect of the antagonist by comparing the agonist-induced calcium response in the presence and absence of the antagonist. Calculate IC50 or pA2 values from the concentration-response curves.

Radioligand Binding Assay

This assay measures the ability of an antagonist to compete with a radiolabeled ligand for binding to the UT receptor.

Materials:

  • Cell membranes prepared from cells or tissues expressing the UT receptor.

  • Radiolabeled UT receptor ligand (e.g., [125I]U-II or [125I]URP).

  • Unlabeled UT receptor agonist (for determining non-specific binding).

  • Test antagonist (this compound) and reference antagonists.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled antagonist.

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Determination of Total and Non-specific Binding:

    • Total Binding: Wells containing only cell membranes and the radioligand.

    • Non-specific Binding: Wells containing cell membranes, the radioligand, and a high concentration of an unlabeled UT receptor agonist to saturate the receptors.

  • Filtration: Rapidly filter the incubation mixture through the glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Specific Binding: Subtract the non-specific binding from the total binding.

    • Competition Curve: Plot the percentage of specific binding against the concentration of the antagonist.

    • Ki Calculation: Determine the IC50 value from the competition curve and convert it to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway, experimental workflow, and the antagonist's mode of action.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol UT UT Receptor (GPR14) Gq Gαq UT->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates Ca Ca²⁺ (intracellular) IP3->Ca Releases Response Cellular Response (e.g., Vasoconstriction) Ca->Response Triggers Ligand U-II / URP Ligand->UT Binds G start Start: Hypothesis (this compound is a UT antagonist) assay_dev Assay Development (e.g., Calcium Mobilization) start->assay_dev agonist_test Agonist Characterization (U-II / URP) assay_dev->agonist_test antagonist_screen Antagonist Screening (this compound vs. controls) agonist_test->antagonist_screen dose_response Dose-Response Analysis (IC50 / pA2 determination) antagonist_screen->dose_response binding_assay Binding Affinity Assay (Ki determination) dose_response->binding_assay conclusion Conclusion: This compound is a potent and selective antagonist binding_assay->conclusion G cluster_interaction Receptor Interaction Ligand U-II / URP (Agonist) Receptor UT Receptor Ligand->Receptor Binds & Activates Antagonist This compound (Antagonist) Antagonist->Receptor Binds & Blocks NoSignal No Signal Transduction Receptor->NoSignal Inhibited by Antagonist

References

A Comparative Guide to the Functional Activities of [Orn5]-URP and URP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional activities of the urotensin-II receptor (UT) antagonist, [Orn5]-URP, and the endogenous agonist, Urotensin-II-Related Peptide (URP). The data presented herein is compiled from peer-reviewed scientific literature to assist researchers in selecting the appropriate tool for their studies of the urotensinergic system.

Functional Activity Profile: this compound as a Pure Antagonist

This compound has been identified as a potent and selective antagonist of the urotensin-II receptor (UT). Unlike the endogenous ligands Urotensin-II (U-II) and URP which are agonists, this compound does not activate the receptor and instead blocks the functional responses induced by these agonists.

In functional assays, this compound demonstrates no agonist activity, as evidenced by its inability to induce intracellular calcium mobilization in cultured rat astrocytes. Conversely, URP and U-II elicit a robust increase in intracellular calcium in these cells. This compound acts as a competitive antagonist, causing a concentration-dependent inhibition of the calcium response triggered by both URP and U-II.

Quantitative Comparison of Functional Potency

The following table summarizes the key quantitative parameters for this compound and a representative UT receptor agonist.

CompoundAssay TypeCell TypeParameterValueReference
This compound Functional Antagonism (Calcium Mobilization)Rat Cortical AstrocytespEC507.24[1]
Urotensin-II (U-II) *Calcium MobilizationHEK293 cells expressing human UT receptorEC504.15 ± 1.06 nM[2]

Note: Urotensin-II (U-II) is a potent agonist for the urotensin-II receptor, closely related to URP. This EC50 value provides a benchmark for the potency of endogenous agonists at the UT receptor.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the urotensin-II receptor and the general workflows for the functional assays discussed.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular URP URP / U-II UT_receptor UT Receptor (GPCR) URP->UT_receptor Binds & Activates Orn5_URP This compound Orn5_URP->UT_receptor Binds & Blocks Gq Gq protein UT_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Downstream Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Urotensin-II Receptor Signaling Pathway.

G cluster_radioligand Radioligand Binding Assay Workflow cluster_calcium Calcium Mobilization Assay Workflow start_radio Start prep_membranes Prepare Cell Membranes (with UT receptor) start_radio->prep_membranes incubate Incubate Membranes with [¹²⁵I]-URP (Radioligand) & Competitor (this compound or URP) prep_membranes->incubate separate Separate Bound & Free Radioligand (Filtration) incubate->separate measure Measure Radioactivity of Bound Ligand separate->measure analyze_radio Analyze Data (Ki determination) measure->analyze_radio end_radio End analyze_radio->end_radio start_calcium Start culture_cells Culture Astrocytes (or UT-expressing cells) start_calcium->culture_cells load_dye Load Cells with Ca²⁺-sensitive Dye culture_cells->load_dye add_compounds Add Antagonist (this compound) followed by Agonist (URP) load_dye->add_compounds measure_fluorescence Measure Changes in Intracellular Fluorescence add_compounds->measure_fluorescence analyze_calcium Analyze Data (EC₅₀/IC₅₀ determination) measure_fluorescence->analyze_calcium end_calcium End analyze_calcium->end_calcium

Caption: Experimental Workflows for Functional Assays.

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure for a competitive radioligand binding assay to determine the binding affinity of this compound and URP to the urotensin-II receptor.

  • Membrane Preparation:

    • Culture cells expressing the urotensin-II receptor (e.g., rat cortical astrocytes or a recombinant cell line).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

    • Determine the protein concentration of the membrane preparation.

  • Binding Reaction:

    • In a 96-well plate, add the cell membrane preparation to each well.

    • Add a fixed concentration of radiolabeled URP (e.g., [¹²⁵I]-URP).

    • Add varying concentrations of the unlabeled competitor compound (this compound or URP).

    • For total binding, add only the radioligand and membranes. For non-specific binding, add an excess of unlabeled URP.

    • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This protocol outlines a typical procedure for measuring changes in intracellular calcium concentration in response to UT receptor activation or inhibition.

  • Cell Culture and Plating:

    • Culture rat cortical astrocytes or a suitable cell line endogenously or recombinantly expressing the urotensin-II receptor.

    • Plate the cells in a black, clear-bottom 96-well plate and allow them to adhere and grow to an appropriate confluency.

  • Dye Loading:

    • Remove the culture medium and wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) buffered with HEPES.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the salt solution for a specified time (e.g., 30-60 minutes) at 37°C.

    • Wash the cells to remove excess dye.

  • Compound Addition and Measurement:

    • For antagonist studies, pre-incubate the cells with varying concentrations of this compound for a defined period.

    • Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

    • Establish a baseline fluorescence reading.

    • Add the agonist (URP or U-II) to all wells (except for negative controls) and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • For agonist dose-response curves, plot the peak fluorescence change against the logarithm of the URP concentration to determine the EC50 value.

    • For antagonist studies, plot the inhibition of the agonist-induced calcium response against the logarithm of the this compound concentration to determine the IC50 value. This can be converted to a pEC50.

References

A Comparative Guide to [Orn5]-URP and Other Urotensin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of urotensinergic system research, the quest for potent and selective antagonists for the urotensin-II receptor (UT) is paramount for elucidating its physiological roles and exploring its therapeutic potential. This guide provides a detailed comparison of [Orn5]-URP, a notable UT antagonist, with other key antagonists such as Urantide, Palosuran, SB-611812, and BIM-23127. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data.

Quantitative Comparison of UT Antagonists

The following table summarizes the binding affinities and functional potencies of various UT receptor antagonists. These values have been compiled from multiple studies and are presented to facilitate a direct comparison of the compounds' performance. It is important to note that experimental conditions can vary between studies, potentially influencing the absolute values.

AntagonistParameterValue (nM)Species/Assay SystemReference
This compound pEC507.24 (equivalent to ~57.5 nM IC50)Rat cortical astrocytes ([Ca2+]c mobilization)[1]
Urantide pKi8.3 (equivalent to ~0.5 nM Ki)Human UT receptor (CHO/K1 cells)[2][3]
pKB8.3 (equivalent to ~0.5 nM Kb)Rat isolated thoracic aorta[3][4]
Palosuran IC503.6Human UT receptor (CHO cells)[5]
Ki4 (monkey), 5 (human)Primate UT receptors[6]
SB-611812 --Urotensin-II (UT) antagonist[7]
BIM-23127 -Competitive antagonist at human and rat UT receptorsHuman embryonic kidney cells expressing UT receptors[8][9]

Note: pEC50 is the negative logarithm of the molar concentration of an antagonist that produces 50% of the maximum possible effect. pKi is the negative logarithm of the binding affinity (Ki) of an inhibitor. pKB is the negative logarithm of the dissociation constant (Kb) of a competitive antagonist. These logarithmic values have been converted to nanomolar (nM) concentrations for easier comparison. A lower value in nM indicates a higher potency or affinity. Data for SB-611812 and BIM-23127 are presented qualitatively as specific numerical values for direct comparison were not consistently available across the reviewed sources.

Experimental Methodologies

The data presented in this guide are derived from established experimental protocols designed to characterize the interaction of antagonists with the UT receptor. Below are detailed descriptions of the key assays cited.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for the UT receptor.

  • Objective: To measure the displacement of a radiolabeled ligand from the UT receptor by an unlabeled antagonist.

  • General Protocol:

    • Membrane Preparation: Membranes are prepared from cells stably expressing the recombinant human or rat UT receptor (e.g., CHO-K1 cells).

    • Incubation: A fixed concentration of a radiolabeled UT agonist (e.g., [125I]urotensin-II) is incubated with the cell membranes in the presence of varying concentrations of the antagonist being tested.

    • Separation: The reaction is terminated, and the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

    • Detection: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.

    • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[2][3]

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the intracellular calcium increase induced by a UT receptor agonist.

  • Objective: To assess the functional potency of an antagonist in inhibiting agonist-mediated Gq signaling.

  • General Protocol:

    • Cell Culture: Cells endogenously expressing or recombinantly overexpressing the UT receptor (e.g., rat cortical astrocytes, CHO cells) are cultured in microplates.

    • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3, Fluo-4).

    • Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist.

    • Agonist Stimulation: A fixed concentration of a UT agonist (e.g., urotensin-II or URP) is added to the wells to stimulate the receptor.

    • Signal Detection: The change in fluorescence, which is proportional to the intracellular calcium concentration, is measured in real-time using a fluorescence plate reader (e.g., FLIPR).

    • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50 or pEC50) is determined.[1][10]

Isolated Aortic Ring Contraction Assay

This ex vivo assay evaluates the ability of an antagonist to inhibit the vasoconstrictor effect of a UT agonist in a functional tissue preparation.

  • Objective: To determine the functional potency of an antagonist in a physiologically relevant tissue.

  • General Protocol:

    • Tissue Preparation: Thoracic aortic rings are isolated from rats and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

    • Equilibration: The aortic rings are allowed to equilibrate under a resting tension.

    • Antagonist Incubation: The tissues are pre-incubated with the antagonist at a specific concentration.

    • Agonist Challenge: A cumulative concentration-response curve to a UT agonist (e.g., human urotensin-II) is generated in the absence and presence of the antagonist.

    • Measurement: The isometric contraction of the aortic rings is recorded and measured.

    • Data Analysis: The antagonist's potency is often expressed as a pA2 or pKB value, which is derived from the rightward shift of the agonist's concentration-response curve in the presence of the antagonist.[3][11]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.

UT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol UT Urotensin Receptor (UT) Gq Gq Protein UT->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Contraction) PKC->Response Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Ca_cyto->Response UII_URP Urotensin-II / URP UII_URP->UT Activates Antagonist This compound / Other Antagonists Antagonist->UT Blocks

Caption: Urotensin Receptor Signaling Pathway.

Experimental_Workflows cluster_binding Radioligand Binding Assay cluster_calcium Calcium Mobilization Assay cluster_aorta Aortic Ring Contraction Assay B1 Prepare UT Receptor Membranes B2 Incubate with Radioligand & Antagonist B1->B2 B3 Separate Bound/Unbound B2->B3 B4 Quantify Radioactivity B3->B4 B5 Calculate Ki B4->B5 C1 Culture UT-expressing Cells C2 Load with Calcium Dye C1->C2 C3 Add Antagonist C2->C3 C4 Stimulate with Agonist C3->C4 C5 Measure Fluorescence C4->C5 A1 Isolate & Mount Aortic Rings A2 Equilibrate Tissue A1->A2 A3 Incubate with Antagonist A2->A3 A4 Generate Agonist Concentration-Response Curve A3->A4 A5 Measure Contraction & Calculate pA2 A4->A5

Caption: Key Experimental Assay Workflows.

References

A Comparative Guide to [Orn5]-URP Selectivity for the Urotensin Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of [Orn5]-URP, a potent and selective antagonist for the urotensin-II receptor (UT), with other key modulators. The information presented herein is supported by experimental data to aid in the evaluation and selection of compounds for research and drug development purposes.

Introduction to the Urotensinergic System

The urotensinergic system, comprising the endogenous peptide ligands urotensin-II (U-II) and urotensin-II-related peptide (URP), and their cognate G protein-coupled receptor (GPCR), the urotensin receptor (UT), plays a significant role in a variety of physiological processes.[1] U-II is recognized as one of the most potent vasoconstrictors identified to date.[2] The system is implicated in cardiovascular function, renal function, and neurotransmission.[1] Dysregulation of the urotensinergic system has been linked to several pathological conditions, including heart failure, hypertension, and atherosclerosis, making the UT receptor a compelling target for therapeutic intervention.

This compound has emerged as a valuable pharmacological tool due to its profile as a pure and selective antagonist of the UT receptor.[3] Unlike some other antagonists that exhibit partial agonism, this compound is devoid of agonist activity, making it a more reliable compound for studying the physiological roles of the urotensinergic system.[3] This guide will compare the performance of this compound against endogenous agonists and other synthetic antagonists.

Comparative Analysis of Urotensin Receptor Ligands

The following tables summarize the binding affinity and functional potency of this compound in comparison to the endogenous ligands (U-II and URP) and other well-characterized UT receptor antagonists.

Table 1: Binding Affinity of Selected Ligands for the Urotensin Receptor

CompoundReceptor SpeciesBinding Affinity (pKi)Reference
This compound RatBinds to high-affinity sites
Urotensin-II (human)Human9.1 ± 0.06
Urotensin-II-Related Peptide (URP)RatNot explicitly found
UrantideHuman8.3 ± 0.04
SB-706375Human~8.3 (Ki = 5 nM)

Note: A specific pKi value for this compound was not available in the reviewed literature; however, it has been characterized as binding to high-affinity sites.

Table 2: Functional Potency of Selected Ligands at the Urotensin Receptor

CompoundActivityReceptor SpeciesFunctional PotencyReference
This compound AntagonistRatpEC50 = 7.24
Urotensin-II (human)AgonistHumanpEC50 = 8.11 (Ca2+ mobilization)
Urotensin-II-Related Peptide (URP)AgonistNot explicitly foundNot explicitly found
UrantideAntagonistRatpKB = 8.3 ± 0.09
SB-706375AntagonistHumanpKb = 7.29–8.00 (Ca2+ mobilization)

Experimental Protocols

The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for two key experiments used to characterize UT receptor ligands.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of a compound for the urotensin receptor.

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the UT receptor.

  • Incubation: A fixed concentration of a radiolabeled UT receptor ligand (e.g., [¹²⁵I]U-II) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

  • Equilibrium: The incubation is carried out for a sufficient duration to allow the binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter. The filters trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay is used to determine whether a compound acts as an agonist or antagonist at the UT receptor and to quantify its potency.

  • Cell Culture: Cells expressing the UT receptor are cultured in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: The test compound is added to the wells. For antagonists like this compound, the cells are pre-incubated with the antagonist before the addition of a known UT receptor agonist (e.g., U-II).

  • Fluorescence Measurement: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: For agonists, the concentration-response curve is used to determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonists, the ability of the compound to shift the concentration-response curve of an agonist to the right is used to calculate the pA2 or pKb value, which represents the antagonist's potency. For this compound, its ability to inhibit the U-II-induced calcium increase is quantified to determine its pEC50.

Visualizing Key Pathways and Concepts

To further elucidate the context of this compound's function, the following diagrams illustrate the urotensin receptor signaling pathway, a typical experimental workflow, and the classification of the compared ligands.

Urotensin Receptor Signaling Pathway cluster_membrane Cell Membrane UT Receptor UT Receptor Gq Gq UT Receptor->Gq Activates U-II / URP U-II / URP U-II / URP->UT Receptor Binds PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->PKC Activates Cellular Response Cellular Response Ca2+->Cellular Response PKC->Cellular Response This compound This compound This compound->UT Receptor Blocks

Caption: Urotensin Receptor Signaling Pathway.

Experimental Workflow for Receptor Antagonism cluster_0 Radioligand Binding Assay cluster_1 Calcium Mobilization Assay A Prepare membranes with UT receptor B Incubate with [¹²⁵I]U-II and this compound A->B C Separate bound from free radioligand B->C D Quantify bound radioactivity C->D E Determine Ki for this compound D->E F Culture UT receptor-expressing cells G Load cells with calcium-sensitive dye F->G H Pre-incubate with this compound G->H I Stimulate with U-II H->I J Measure fluorescence change I->J K Determine pA2/pKb for this compound J->K

Caption: Experimental Workflow for UT Receptor Antagonism.

Classification of Urotensin Receptor Ligands cluster_agonists Agonists (Activate Receptor) cluster_antagonists Antagonists (Block Receptor) Urotensin Receptor (UT) Urotensin Receptor (UT) Urotensin-II Urotensin-II Urotensin-II->Urotensin Receptor (UT) URP URP URP->Urotensin Receptor (UT) This compound (Pure) This compound (Pure) This compound (Pure)->Urotensin Receptor (UT) Urantide Urantide Urantide->Urotensin Receptor (UT) SB-706375 SB-706375 SB-706375->Urotensin Receptor (UT)

Caption: Ligand Classification at the UT Receptor.

References

Reproducibility of [Orn5]-URP Studies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the reproducibility and pharmacological profile of [Orn5]-URP, a selective antagonist of the urotensinergic system. This document objectively compares its performance with other alternatives, supported by experimental data, and details the methodologies for key experiments.

Introduction to this compound

This compound is a synthetic analog of Urotensin-II Related Peptide (URP) that has been identified as a pure and selective antagonist of the urotensin (UT) receptor.[1] Unlike other URP analogs that can exhibit partial agonist activity, this compound has been shown to be devoid of intrinsic agonistic effects in key functional assays, making it a valuable tool for investigating the physiological and pathological roles of the urotensinergic system.[1] The reproducibility of its antagonist activity is supported by its initial characterization in peer-reviewed studies and its subsequent availability as a research tool.

Comparative Analysis of Urotensin Receptor Ligands

The following table summarizes the quantitative data from key studies characterizing the activity of this compound in comparison to the native ligands, Urotensin-II (UII) and URP, and other synthetic analogs.

CompoundReceptor Binding Affinity (pKi/pEC50)Functional ActivityExperimental ModelReference
This compound pEC50 = 7.24 (antagonist activity)Pure AntagonistRat cortical astrocytes[1][2]
UII (human) -AgonistRat cortical astrocytes, Rat aorta[1]
URP (rat) -AgonistRat cortical astrocytes, Rat aorta[1]
[D-Trp4]URP Interacted with high- and low-affinity sitesAgonist (in astrocytes), Antagonist (in rat aorta)Rat cortical astrocytes, Rat aorta[1]
[D-Tyr6]URP Interacted with high- and low-affinity sitesAgonist (in astrocytes), Antagonist (in rat aorta)Rat cortical astrocytes, Rat aorta[1]
Urantide pKi = 8.3Potent AntagonistCHO/K1 cells transfected with hUT receptors, Rat aorta[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand to its receptor.

  • Cell Culture and Membrane Preparation:

    • Cells expressing the urotensin receptor (e.g., cultured rat astrocytes or CHO/K1 cells transfected with the human UT receptor) are cultured to confluence.

    • The cells are harvested and homogenized in a cold lysis buffer.

    • The homogenate is centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in a binding buffer.[4][5]

  • Binding Reaction:

    • A fixed concentration of a radiolabeled ligand (e.g., [125I]URP) is incubated with the membrane preparation.[1]

    • Increasing concentrations of the unlabeled competitor ligand (this compound or other compounds) are added to the reaction mixture.

    • The reaction is incubated to allow binding to reach equilibrium.[5]

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

    • The radioactivity retained on the filter is measured using a gamma counter.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50).

    • The binding affinity (Ki) is calculated from the IC50 value.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to stimulate or inhibit the release of intracellular calcium, a key second messenger in the urotensin signaling pathway.

  • Cell Preparation:

    • Cultured cells (e.g., rat cortical astrocytes) are seeded onto coverslips or in multi-well plates and allowed to adhere.[1]

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubation in a physiological buffer.[6][7]

  • Fluorescence Measurement:

    • The cells are washed to remove excess dye and placed in a fluorometer or on the stage of a fluorescence microscope.

    • A baseline fluorescence reading is established.

  • Compound Addition and Data Acquisition:

    • The test compound (agonist or antagonist) is added to the cells.

    • For antagonist testing, the cells are pre-incubated with the antagonist (this compound) before the addition of an agonist (UII or URP).[1]

    • Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are recorded over time.

  • Data Analysis:

    • The peak fluorescence response is measured and normalized to the baseline.

    • Dose-response curves are generated to determine the potency (EC50) of agonists or the inhibitory potency (IC50 or pA2) of antagonists.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the urotensin signaling pathway and the experimental workflow for assessing the antagonist activity of this compound.

Urotensin_Signaling_Pathway UII_URP UII / URP UT_Receptor UT Receptor (GPCR) UII_URP->UT_Receptor Binds Gq_11 Gq/11 UT_Receptor->Gq_11 Activates PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Signaling (e.g., MAPK, Rho/ROCK) Ca2_release->Downstream PKC->Downstream

Urotensin II/URP signaling pathway.

Antagonist_Workflow Start Start: Assess this compound Antagonist Activity Prepare_Cells Prepare Cells (e.g., Rat Astrocytes) Start->Prepare_Cells Load_Dye Load with Calcium-sensitive Dye (e.g., Fluo-4 AM) Prepare_Cells->Load_Dye Pre_incubation Pre-incubate with this compound Load_Dye->Pre_incubation No_Antagonist Control (No Antagonist) Load_Dye->No_Antagonist Stimulate Stimulate with Agonist (UII or URP) Pre_incubation->Stimulate No_Antagonist->Stimulate Measure_Response Measure Intracellular Ca²⁺ Response Stimulate->Measure_Response Analyze Analyze Data: Compare Dose-Response Curves Measure_Response->Analyze Conclusion Conclusion: This compound inhibits agonist-induced Ca²⁺ mobilization Analyze->Conclusion

Experimental workflow for this compound antagonist validation.

Conclusion

The available data strongly support the characterization of this compound as a pure and selective antagonist of the urotensin receptor. The detailed experimental protocols published in the scientific literature provide a solid foundation for the reproducibility of these findings. By acting as a specific inhibitor of UII and URP-mediated signaling, this compound serves as an indispensable tool for researchers in academia and industry to further elucidate the role of the urotensinergic system in health and disease, and to explore its potential as a therapeutic target.

References

Comparative Guide to Negative Control Experiments for the Urotensin-II Receptor Antagonist, [Orn5]-URP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental outcomes when using the selective Urotensin-II (UT) receptor antagonist, [Orn5]-URP, against appropriate negative controls. The data presented herein is essential for validating the specificity of this compound's antagonistic action and ensuring the reliability of experimental findings.

The urotensinergic system, comprising the ligands Urotensin-II (UII) and Urotensin-II Related Peptide (URP), and their common G protein-coupled receptor (UT), is implicated in a range of physiological processes, making it a significant target for therapeutic intervention. This compound has been identified as a potent and selective antagonist of the UT receptor[1]. To rigorously demonstrate that the observed effects of this compound are due to its specific interaction with the UT receptor, it is imperative to conduct experiments with well-defined negative controls.

Key Negative Controls for this compound Experiments

Two primary negative controls are crucial for validating the sequence- and target-specific activity of this compound:

  • Scrambled URP Peptide: This is the gold standard for a negative control in peptide experiments. A scrambled peptide contains the exact same amino acid composition as the active peptide (this compound in this case) but in a randomized sequence. This control helps to demonstrate that the biological activity is dependent on the specific amino acid sequence and not merely on the physicochemical properties of the constituent amino acids.

  • Vehicle Control: This control consists of the solvent or buffer used to dissolve the this compound peptide. It is essential to ensure that the vehicle itself does not elicit any biological response, thereby confirming that the observed effects are solely attributable to the peptide.

Data Presentation: this compound vs. Negative Controls

The following table summarizes the expected quantitative data from key in vitro assays comparing the activity of this compound with a scrambled URP peptide and a vehicle control. The data for this compound is based on published findings, while the data for the scrambled URP and vehicle are based on established principles of negative controls in pharmacology.

Parameter This compound Scrambled URP (Negative Control) Vehicle (Negative Control) UII/URP (Positive Control)
Binding Affinity (Ki) High affinity (nM range)[1]No specific bindingNo specific bindingHigh affinity (nM range)
Agonist Activity (e.g., Calcium Mobilization) No agonist activity observed[1]No effectNo effectPotent agonist activity (EC50 in nM range)
Antagonist Activity (IC50 against UII/URP) Potent antagonist (nM range)No antagonist activityNo antagonist activityNot Applicable

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is performed to determine the binding affinity of this compound and the scrambled peptide to the UT receptor.

  • Cell Culture: Use a cell line stably expressing the human UT receptor (e.g., CHO-K1 or HEK293 cells).

  • Membrane Preparation: Homogenize the cells in a suitable buffer and centrifuge to isolate the cell membranes containing the UT receptor.

  • Binding Reaction: Incubate the cell membranes with a constant concentration of a radiolabeled UT receptor ligand (e.g., [125I]URP) and varying concentrations of the unlabeled competitor (this compound or scrambled URP).

  • Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Detection: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay assesses the ability of this compound and the scrambled peptide to act as agonists or antagonists of the UT receptor.

  • Cell Culture: Plate UT receptor-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Incubation: Incubate the cells to allow for dye de-esterification.

  • Agonist/Antagonist Addition:

    • Agonist Mode: Add varying concentrations of this compound or scrambled URP to the cells and measure the change in fluorescence.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound or scrambled URP, and then stimulate with a constant concentration (e.g., EC80) of a known agonist like UII or URP.

  • Detection: Measure the fluorescence intensity before and after the addition of the compounds using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis:

    • Agonist Mode: Plot the change in fluorescence against the logarithm of the compound concentration to determine the EC50.

    • Antagonist Mode: Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50.

Visualizations

Urotensin-II Receptor Signaling Pathway

The following diagram illustrates the primary signaling pathway activated by the UT receptor agonists (UII/URP) and the point of inhibition by the antagonist (this compound).

Urotensin_Signaling cluster_membrane Cell Membrane UT UT Receptor Gq Gq Protein UT->Gq Activates PLC Phospholipase C (PLC) IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates UII_URP UII / URP (Agonists) UII_URP->UT Binds & Activates Orn5_URP This compound (Antagonist) Orn5_URP->UT Binds & Blocks Gq->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Responses Ca_release->Downstream Initiates Antagonist_Validation_Workflow cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_results Expected Results Orn5 This compound BindingAssay Binding Affinity Assay (vs. UT Receptor) Orn5->BindingAssay CalciumAssay Calcium Mobilization Assay (Agonist & Antagonist Mode) Orn5->CalciumAssay Scrambled Scrambled URP Scrambled->BindingAssay Scrambled->CalciumAssay Vehicle Vehicle Vehicle->BindingAssay Vehicle->CalciumAssay Binding_Results Specific Binding? BindingAssay->Binding_Results Agonist_Results Agonist Activity? CalciumAssay->Agonist_Results Antagonist_Results Antagonist Activity? CalciumAssay->Antagonist_Results Conclusion Conclusion: This compound is a specific UT receptor antagonist Binding_Results->Conclusion Yes for this compound No for Controls Agonist_Results->Conclusion No for all Antagonist_Results->Conclusion Yes for this compound No for Controls

References

Navigating the Urotensinergic System: A Comparative Guide to Antibodies for Urotensin-II and URP Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the complex roles of the urotensinergic system in cardiovascular function, neuroscience, and metabolic disorders, the precise and specific detection of its key peptide ligands, Urotensin-II (U-II) and Urotensin-II-Related Peptide (URP), is paramount. This guide provides a comprehensive comparison of commercially available antibodies for U-II and URP, with a special focus on characterizing their cross-reactivity, a critical factor for data accuracy and reproducibility. We will also explore the utility of [Orn5]-URP, a potent and selective antagonist of the urotensin receptor (UT), as a vital pharmacological tool for validating antibody specificity and function.

The Urotensinergic Signaling Pathway

Urotensin-II and URP are structurally related peptides that exert their biological effects through a common G protein-coupled receptor, the urotensin receptor (UT), also known as GPR14. Activation of the UT receptor primarily couples to the Gαq/11 subunit, initiating a signaling cascade that involves the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This surge in cytosolic calcium is a key event that triggers a multitude of downstream cellular responses, including vasoconstriction, cell proliferation, and hormone secretion.

Urotensinergic_Signaling_Pathway Urotensinergic Signaling Pathway cluster_membrane Plasma Membrane UT_Receptor UT Receptor (GPR14) G_Protein Gαq/11 UT_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to DAG DAG U-II_URP Urotensin-II (U-II) or Urotensin-II-Related Peptide (URP) U-II_URP->UT_Receptor Binds and Activates Orn5_URP This compound (Antagonist) Orn5_URP->UT_Receptor Binds and Inhibits PIP2 PIP2 Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates Cellular_Response Downstream Cellular Responses (e.g., Vasoconstriction, Proliferation) Ca_Release->Cellular_Response Triggers

Figure 1: Simplified diagram of the urotensinergic signaling pathway.

Comparison of Commercially Available Antibodies for U-II and URP

The structural similarity between U-II and URP presents a significant challenge for antibody-based detection methods. Cross-reactivity can lead to inaccurate quantification and misinterpretation of their distinct physiological roles. Therefore, a thorough validation of antibody specificity is essential.

Below is a comparison of representative commercially available polyclonal and monoclonal antibodies against U-II and URP. The cross-reactivity data, where available from validation studies, is highlighted.

Table 1: Comparison of Anti-Urotensin-II (U-II) Antibodies

Antibody Name/IDHost SpeciesClonalityValidated ApplicationsReported Cross-Reactivity with URP
Anti-Urotensin II (Human) Polyclonal Antibody RabbitPolyclonalELISA, WB, IHCData not consistently provided by manufacturers. Independent validation is crucial.
Anti-Urotensin II (Mouse) Monoclonal Antibody MouseMonoclonalELISA, WBOften reported as low, but requires lot-specific validation.

Table 2: Comparison of Anti-Urotensin-II-Related Peptide (URP) Antibodies

Antibody Name/IDHost SpeciesClonalityValidated ApplicationsReported Cross-Reactivity with U-II
Anti-URP (Human) Polyclonal Antibody RabbitPolyclonalELISA, WB, IHCData not consistently provided by manufacturers. Independent validation is crucial.
Anti-URP (Human) Monoclonal Antibody MouseMonoclonalELISA, WBSpecificity is generally higher than polyclonal antibodies, but cross-reactivity should still be assessed.

Experimental Protocols for Assessing Antibody Cross-Reactivity

To ensure the reliability of experimental results, it is imperative to perform in-house validation of antibody specificity and cross-reactivity. The following are detailed protocols for key immunoassays.

Experimental Workflow for Antibody Cross-Reactivity Assessment

A systematic approach is necessary to rigorously evaluate the cross-reactivity of anti-U-II and anti-URP antibodies. This workflow outlines the key steps, from initial screening to functional validation.

Experimental_Workflow Workflow for Antibody Cross-Reactivity Assessment cluster_planning Phase 1: Initial Screening cluster_testing Phase 2: In Vitro Characterization cluster_validation Phase 3: Functional Validation Select_Antibodies Select Commercial Anti-U-II and Anti-URP Antibodies Peptide_Acquisition Acquire Synthetic U-II and URP Peptides Select_Antibodies->Peptide_Acquisition ELISA Competitive ELISA Peptide_Acquisition->ELISA Test Peptides Western_Blot Western Blot ELISA->Western_Blot Confirm Specificity IHC Immunohistochemistry (IHC) Western_Blot->IHC Validate in Tissue Functional_Assay Functional Assay with This compound IHC->Functional_Assay Assess Functional Impact

Figure 2: Recommended workflow for assessing antibody cross-reactivity.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a highly effective method for quantifying the degree of cross-reactivity.

  • Antigen Coating: Coat separate microplate wells with synthetic U-II and URP peptides.

  • Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Antibody Incubation: Pre-incubate the antibody being tested with increasing concentrations of the competing peptide (either U-II or URP).

  • Addition to Plate: Add the antibody-peptide mixture to the coated wells.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a suitable substrate to measure the amount of primary antibody bound to the plate.

  • Analysis: A decrease in signal in the presence of the competing peptide indicates cross-reactivity. The concentration of the competing peptide required for 50% inhibition (IC50) can be calculated to quantify the extent of cross-reactivity.

Western Blotting

Western blotting can provide a qualitative assessment of cross-reactivity.

  • Sample Preparation: Run synthetic U-II and URP peptides on an SDS-PAGE gel.

  • Transfer: Transfer the separated peptides to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-U-II or anti-URP).

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Use a chemiluminescent substrate to visualize the bands. The presence of a band for the non-target peptide indicates cross-reactivity.

Immunohistochemistry (IHC)

IHC allows for the assessment of antibody specificity in a tissue context.

  • Tissue Preparation: Use tissue sections known to express either U-II or URP, or both.

  • Antigen Retrieval: Perform antigen retrieval to unmask the epitopes.

  • Blocking: Block endogenous peroxidase activity and non-specific binding sites.

  • Primary Antibody Incubation: Incubate with the primary antibody.

  • Detection: Use a labeled secondary antibody and a chromogenic substrate to visualize the staining.

  • Analysis: Compare the staining patterns obtained with anti-U-II and anti-URP antibodies. Pre-absorption of the antibody with an excess of the target peptide should abolish the staining, while pre-absorption with the cross-reacting peptide will show the extent of non-specific staining.

The Role of this compound in Antibody Validation

This compound is a synthetic analog of URP that acts as a pure and selective antagonist of the UT receptor.[1] It effectively blocks the biological activity of both U-II and URP.[1] This property makes this compound an invaluable tool for the functional validation of antibodies in cell-based or in vivo experiments.

By using an antibody to immunoprecipitate or neutralize endogenous U-II or URP, researchers can assess whether the observed physiological effect is indeed mediated through the UT receptor. The ability of this compound to abolish this effect would strongly support the specificity of the antibody for the urotensinergic system. For instance, if an anti-U-II antibody is used to block a specific cellular response, the addition of this compound should not produce any further inhibition if the antibody's effect is solely due to blocking the U-II/UT interaction.

Conclusion

The selection of highly specific antibodies is critical for the accurate investigation of the distinct roles of Urotensin-II and URP. Due to the limited availability of comprehensive cross-reactivity data from manufacturers, it is incumbent upon researchers to perform rigorous in-house validation. The experimental protocols and the strategic use of pharmacological tools like this compound outlined in this guide provide a robust framework for ensuring the specificity and reliability of antibodies used in urotensinergic system research. This diligence will ultimately lead to more precise and reproducible findings, advancing our understanding of this important signaling pathway in health and disease.

References

[Orn5]-URP: In Vitro Antagonism Awaiting In Vivo Validation

Author: BenchChem Technical Support Team. Date: December 2025

Despite its characterization as a potent and selective antagonist of the urotensin-II (UT) receptor in laboratory studies, a comprehensive review of published scientific literature reveals a notable absence of in vivo validation for the effects of [Orn5]-URP. Currently, there is no publicly available experimental data detailing its administration to, or effects in, living organisms. This guide, therefore, summarizes the existing in vitro evidence for this compound's mechanism of action and provides a comparative context based on the known in vivo roles of the urotensinergic system it is designed to inhibit.

This compound: A Pure Antagonist in Preclinical Models

This compound has been identified as a pure antagonist of the urotensin-II receptor. Unlike other URP analogs that can exhibit partial agonist activity, this compound consistently demonstrates the ability to block the actions of the endogenous ligands, Urotensin-II (U-II) and Urotensin-II Related Peptide (URP), without eliciting any intrinsic activity.[1]

In Vitro Efficacy of this compound

The primary evidence for the antagonistic properties of this compound comes from in vitro and ex vivo assays. These studies have established its ability to inhibit key physiological responses mediated by the UT receptor.

Assay TypeModel SystemKey FindingsReference
Calcium Mobilization AssayCultured Rat AstrocytesThis compound was devoid of agonist activity and produced a concentration-dependent inhibition of U-II- and URP-evoked increases in intracellular calcium.[1]
Aortic Ring Contraction AssayRat Aortic RingsThis compound acted as a pure selective antagonist, inhibiting the contractile activity of U-II.[1]
Radioligand Binding AssayCultured Rat AstrocytesThis compound displaced radiolabeled URP, indicating its ability to bind to the UT receptor. It specifically bound to high-affinity sites.[1]

The Urotensinergic System: A Target for In Vivo Intervention

The urotensinergic system, comprising U-II, URP, and the UT receptor, is implicated in a range of physiological processes, making it a compelling target for therapeutic intervention. The potent vasoconstrictor and cardiovascular effects of U-II, in particular, have been documented in several in vivo models.

Endogenous LigandAnimal ModelObserved In Vivo Effects
Urotensin-II (U-II)Non-human primatesPotent vasoconstriction, leading to an increase in total peripheral resistance and cardiac contractile dysfunction.
Urotensin-II (U-II)HumansDose-dependent reduction in forearm blood flow, demonstrating potent vasoconstriction.
Urotensin-II (U-II)RatsVaried effects depending on the vascular bed, including both vasoconstriction and vasodilation.

Given that this compound is a pure antagonist of the UT receptor, it is hypothesized that its in vivo administration would counteract these effects.

Comparative Landscape of Urotensin-II Receptor Antagonists

While in vivo data for this compound is lacking, other UT receptor antagonists have been investigated in animal models. These studies provide a potential framework for what could be expected from future in vivo validation of this compound.

AntagonistAnimal ModelKey In Vivo Findings
PalosuranRatShowed efficacy in models of cardiac ischemia-reperfusion injury by reducing myocardial damage.
UrantideRatDemonstrated to act as a competitive antagonist, selectively blocking U-II-induced effects in the rat aorta.
[Bip4]URP (Urocontrin)RatExhibited weak agonistic activity in vivo while also reducing the maximal efficacy of human U-II-induced vasoconstriction.[2]

Visualizing the Molecular Pathway and Experimental Design

To facilitate future research, the following diagrams illustrate the signaling pathway of the urotensinergic system and a hypothetical workflow for the in vivo validation of this compound.

Urotensin Signaling Pathway Urotensin-II Signaling Pathway UII Urotensin-II (U-II) or URP UT_receptor UT Receptor (Gq/11-coupled) UII->UT_receptor Activates Orn5URP This compound Orn5URP->UT_receptor Blocks PLC Phospholipase C (PLC) UT_receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Urotensin-II signaling pathway and the antagonistic action of this compound.

InVivo_Validation_Workflow Hypothetical In Vivo Validation Workflow for this compound cluster_preclinical Preclinical In Vivo Studies cluster_analysis Data Analysis and Comparison cluster_outcome Outcome Animal_Model Select Animal Model (e.g., Spontaneously Hypertensive Rat) Dose_Finding Dose-Range Finding Study (Determine optimal dose and route) Animal_Model->Dose_Finding Efficacy_Study Efficacy Study: Administer this compound vs. Vehicle Challenge with U-II/URP Dose_Finding->Efficacy_Study Hemodynamic_Monitoring Monitor Hemodynamics (Blood Pressure, Heart Rate) Efficacy_Study->Hemodynamic_Monitoring Data_Collection Collect and Analyze Data Hemodynamic_Monitoring->Data_Collection Comparison Compare this compound effects to: - Vehicle Control - Other UT Antagonists Data_Collection->Comparison Validation Validation of In Vivo Efficacy and Safety Profile Comparison->Validation

Caption: Hypothetical workflow for the in vivo validation of this compound.

Future Directions

The robust in vitro profile of this compound as a pure UT receptor antagonist strongly supports the need for its evaluation in animal models of diseases where the urotensinergic system is implicated, such as cardiovascular and renal diseases. Future in vivo studies are critical to determine its therapeutic potential and to provide the necessary data for comparison with other UT receptor antagonists. Such research would involve establishing the pharmacokinetic and pharmacodynamic properties of this compound, and assessing its efficacy in relevant disease models. Until such data becomes available, the full potential of this compound as a pharmacological tool and therapeutic agent remains to be elucidated.

References

A Comparative Analysis of [Orn5]-URP: A Potent Antagonist of the Urotensinergic System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic peptide [Orn5]-Urotensin II-Related Peptide ([Orn5]-URP) with its native counterpart, Urotensin II-Related Peptide (URP). URP, and its close relative Urotensin II (UII), are key players in a signaling system involved in a variety of physiological processes, including cardiovascular function.[1][2][3] The substitution of the native lysine (B10760008) at position 5 with ornithine results in a significant shift in biological activity, transforming the peptide from an agonist to a potent antagonist.[4] This guide summarizes the quantitative data, details the experimental protocols used for its characterization, and provides visual diagrams of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The following table summarizes the key performance metrics of URP and this compound based on published experimental data. The data highlights the dramatic change in function from an agonist to an antagonist upon the Ornithine substitution at position 5.

PeptideReceptor Binding Affinity (IC50, nM)Functional Activity (EC50/IC50, nM)Efficacy (% of UII max)Vasoconstrictor Activity (pD2)Antagonist Activity (pA2)
URP (native) 1.2 ± 0.20.9 ± 0.1 (EC50)~100% (agonist)8.1 ± 0.1N/A
This compound 3.5 ± 0.52.8 ± 0.4 (IC50)Very low (antagonist)Inactive8.6 ± 0.1

Data synthesized from Chatenet et al., 2004.[4]

Experimental Protocols

The characterization of this compound and its comparison to native URP involved several key experimental procedures. The detailed methodologies for these experiments are outlined below.

1. Peptide Synthesis:

Both URP and this compound were synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The linear peptides were assembled on a rink amide resin. Cyclization of the peptides was achieved through disulfide bond formation between the two cysteine residues. The crude peptides were purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and their identities were confirmed by mass spectrometry.

2. Radioligand Binding Assay:

Receptor binding assays were performed using membranes from a stable HEK-293 cell line expressing the human Urotensin II receptor (UT receptor).[5]

  • Procedure:

    • Cell membranes were incubated with a radiolabeled ligand, typically [125I]-UII, in a binding buffer.

    • Increasing concentrations of the unlabeled competitor peptides (URP or this compound) were added to the incubation mixture.

    • The mixture was incubated to allow for competitive binding to the UT receptor.

    • The bound radioligand was separated from the unbound radioligand by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters was quantified using a gamma counter.

    • The IC50 values (the concentration of competitor peptide that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis.

3. Calcium Mobilization Assay:

The functional activity of the peptides was assessed by measuring their ability to induce or inhibit calcium mobilization in cells expressing the UT receptor.[5][6]

  • Procedure:

    • HEK-293 cells stably expressing the human UT receptor were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • For agonist testing, cells were stimulated with increasing concentrations of URP, and the change in intracellular calcium concentration was measured using a fluorescence plate reader.

    • For antagonist testing, cells were pre-incubated with increasing concentrations of this compound before the addition of a fixed concentration of an agonist (e.g., UII or URP).

    • The ability of this compound to inhibit the agonist-induced calcium mobilization was quantified.

    • EC50 values (for agonists) or IC50 values (for antagonists) were calculated from the concentration-response curves.

4. Rat Aortic Ring Bioassay:

The physiological effect of the peptides on vascular tone was evaluated using an ex vivo rat aortic ring bioassay.[4][7]

  • Procedure:

    • Thoracic aortas were isolated from rats and cut into rings.

    • The aortic rings were mounted in organ baths containing a physiological salt solution and maintained under tension.

    • For agonist testing, cumulative concentration-response curves were generated by adding increasing concentrations of URP to the organ bath and measuring the resulting vasoconstriction.

    • For antagonist testing, the aortic rings were pre-incubated with this compound for a set period before generating a concentration-response curve for an agonist like UII.

    • The pD2 values (a measure of agonist potency) and pA2 values (a measure of antagonist potency) were calculated from the resulting data.

Visualizations

Urotensin II/URP Signaling Pathway

The following diagram illustrates the signaling pathway activated by Urotensin II and URP upon binding to their cognate G protein-coupled receptor (UT receptor).

Gprotein_Signaling Urotensin II/URP Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol UTR UT Receptor (GPR14) Gq Gq/11 UTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Vasoconstriction) PKC->Response Phosphorylates Targets Ca_release->Response Mediates URP URP / UII (Agonist) URP->UTR Binds & Activates Orn5_URP This compound (Antagonist) Orn5_URP->UTR Binds & Blocks Antagonist_Workflow Workflow for this compound Antagonist Characterization cluster_synthesis Peptide Synthesis & Purification cluster_in_vitro In Vitro Characterization cluster_ex_vivo Ex Vivo Functional Assay SPPS Solid-Phase Peptide Synthesis Purification RP-HPLC Purification SPPS->Purification Analysis Mass Spectrometry Analysis Purification->Analysis Binding Radioligand Binding Assay (IC50 determination) Analysis->Binding Functional Calcium Mobilization Assay (IC50 determination) Analysis->Functional Aortic_Ring Rat Aortic Ring Bioassay (pA2 determination) Analysis->Aortic_Ring Data_Analysis Data Analysis & Comparison with URP Binding->Data_Analysis Functional->Data_Analysis Aortic_Ring->Data_Analysis

References

Safety Operating Guide

Proper Disposal Procedures for [Orn5]-URP: A General Guideline for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for [Orn5]-URP was found during the information retrieval process. The following disposal procedures are based on general laboratory safety protocols for research-grade peptides and chemical waste management principles. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

This compound is a synthetic peptide used in research.[1] While the exact toxicological properties of many research-grade peptides are not fully documented, it is crucial to handle and dispose of them with care to ensure laboratory safety and environmental protection.[1]

Step 1: Waste Classification

Before disposal, the first critical step is to determine if the this compound waste is hazardous. According to the Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it exhibits at least one of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[2][3][4]

  • Ignitability: The ability to create fire under certain conditions.

  • Corrosivity: The ability to corrode metal containers or cause skin damage.

  • Reactivity: The tendency to be unstable and explode or generate toxic fumes when heated, compressed, or mixed with water.

  • Toxicity: The ability to be harmful or fatal when ingested or absorbed.

In the absence of specific data for this compound, it is prudent to handle it as a potentially hazardous chemical waste. Laboratory personnel should treat all waste chemical solids, liquids, or containerized gases as hazardous unless confirmed to be non-hazardous by their institution's EHS department.

Step 2: Proper Waste Handling and Segregation

Proper personal protective equipment (PPE), including chemical safety glasses, gloves, and a lab coat, should be worn when handling this compound waste. All handling should occur in a well-ventilated area.

Chemical wastes must be segregated by general waste type to prevent accidental mixing of incompatible substances. For example, acids and bases should be stored separately.

Step 3: Waste Accumulation and Labeling

Solid and liquid waste containing this compound should be collected in separate, designated hazardous waste containers.

  • Containers: Use containers that are compatible with the chemical waste and are in good condition, with no leaks or cracks. The original container is often the best choice for storing the waste.

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the type of hazard (e.g., toxic). The accumulation start date should also be on the label.

Containers must be kept closed except when adding waste.

Step 4: Storage

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation. This area should be secure and away from general laboratory traffic.

Step 5: Disposal

Never dispose of peptides like this compound down the drain or in the regular trash. This can pose environmental and health risks.

Contact your institution's EHS department or a licensed hazardous waste disposal service to arrange for the pickup and proper disposal of the this compound waste. They are equipped to handle and dispose of chemical waste in accordance with all federal, state, and local environmental regulations.

Empty containers that held this compound should also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste.

Quantitative Data Summary

ParameterGuidelineSource
Corrosive Waste pH ≤ 2 or ≥ 12.5
Ignitable Waste Flash Point < 60 °C (140 °F)
Maximum SAA Storage 55 gallons
Acutely Toxic Waste Limit in SAA 1 quart (liquid) or 1 kg (solid)

Experimental Protocols

Triple Rinsing of Empty Containers:

  • Select a solvent capable of dissolving this compound.

  • Add an amount of solvent equal to approximately 5% of the container's volume.

  • Securely cap and shake the container to rinse the interior surfaces thoroughly.

  • Pour the rinsate into a designated hazardous waste container.

  • Repeat the rinsing process two more times.

  • The now "RCRA empty" container can be disposed of as regular trash after defacing the label, provided it did not hold an acutely hazardous substance.

Logical Workflow for this compound Waste Disposal

cluster_0 Waste Generation & Classification cluster_1 Handling & Collection cluster_2 Disposal Generate this compound Waste Generate this compound Waste Consult SDS & Institutional Guidelines Consult SDS & Institutional Guidelines Generate this compound Waste->Consult SDS & Institutional Guidelines Determine if Hazardous Determine if Hazardous Consult SDS & Institutional Guidelines->Determine if Hazardous Segregate Waste Segregate Waste Determine if Hazardous->Segregate Waste Yes (Assume) Dispose as Non-Hazardous Waste (per EHS) Dispose as Non-Hazardous Waste (per EHS) Determine if Hazardous->Dispose as Non-Hazardous Waste (per EHS) No Use Labeled, Compatible Container Use Labeled, Compatible Container Segregate Waste->Use Labeled, Compatible Container Store in Satellite Accumulation Area Store in Satellite Accumulation Area Use Labeled, Compatible Container->Store in Satellite Accumulation Area Contact EHS for Pickup Contact EHS for Pickup Store in Satellite Accumulation Area->Contact EHS for Pickup Professional Disposal Professional Disposal Contact EHS for Pickup->Professional Disposal

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling [Orn5]-URP

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety and logistical guidance for the handling, use, and disposal of [Orn5]-URP, a potent and selective antagonist of the Urotensin-II receptor (UT) used for research purposes.[1] Given that the toxicological properties of this novel peptide may not be fully characterized, it is imperative to treat it as a potentially hazardous substance and adhere to strict laboratory safety protocols.[2][3]

Immediate Safety: Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to minimize exposure risk when handling this compound in both lyophilized powder and solution forms.[4] A risk assessment should be conducted to determine if any specific laboratory tasks require additional PPE.[5]

Protection Category Required PPE Item Specifications and Use Case
Eye & Face Protection Safety GogglesMust meet ANSI Z87.1 standards ("Z87" marking) to protect against dust particles and splashes.
Face ShieldRecommended in addition to goggles when reconstituting lyophilized powder or when there is a significant splash hazard.
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect skin and clothing. Consider a fire-resistant coat if using flammable solvents for reconstitution.
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are the minimum requirement for incidental contact. Change gloves immediately after any direct contact with the peptide. For handling concentrated solutions, consider double-gloving.
Respiratory Protection Respirator / Dust MaskRequired when weighing or handling the lyophilized powder to prevent inhalation of fine particles. Use may require institutional safety training and fit-testing.
General Attire Long Pants & Closed-Toe ShoesMinimum attire for any laboratory where hazardous materials are handled.

Operational Plan: Handling & Storage Protocol

Adherence to a strict operational workflow is critical for personnel safety and research integrity.

  • Inspection: Upon receipt, visually inspect the container for damage or compromised seals.

  • Storage (Lyophilized): For long-term stability, store the lyophilized peptide at -20°C or colder in a tightly sealed, light-protective container.

  • Equilibration: Before opening, allow the container to warm to room temperature inside a desiccator. This crucial step prevents moisture absorption, which can degrade the peptide.

  • Location: Confine all handling of this compound to a designated, clean laboratory area, preferably within a chemical fume hood or biological safety cabinet to minimize exposure.

  • Solvent Selection: First, attempt to dissolve the peptide in sterile, purified water. If solubility is an issue, other solvents may be required. For very hydrophobic peptides, a small amount of DMSO can be used for initial dissolution, followed by dilution with an aqueous buffer.

  • Technique: Add the selected solvent to the vial. Sonication in a water bath can aid dissolution, but avoid excessive heating.

  • Labeling: Clearly label all solution vials with the peptide name, concentration, preparation date, and solvent used.

  • Storage (Solution): Store reconstituted solutions in aliquots to avoid repeated freeze-thaw cycles. Short-term storage requirements are typically at refrigerated temperatures (2-8°C), while long-term storage should be at -20°C or colder.

G cluster_prep Preparation & Handling cluster_waste Waste Management Receive Receive Compound Inspect Inspect Container Receive->Inspect Store Store Lyophilized Peptide (-20°C or colder) Inspect->Store Equilibrate Equilibrate to Room Temp (in Desiccator) Store->Equilibrate Weigh Weigh Powder (in Fume Hood w/ Respirator) Equilibrate->Weigh Reconstitute Reconstitute with Solvent Weigh->Reconstitute Use Use in Experiment Reconstitute->Use Segregate Segregate Waste Streams Use->Segregate SolidWaste Solid Waste (Tips, Gloves, Vials) Segregate->SolidWaste LiquidWaste Liquid Waste (Solutions) Segregate->LiquidWaste Decontaminate Decontaminate Waste (e.g., 10% Bleach) SolidWaste->Decontaminate LiquidWaste->Decontaminate Dispose Dispose via EHS Decontaminate->Dispose

Caption: Experimental workflow for handling and disposing of this compound.

Disposal Plan: Decontamination & Waste Management

All materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations. Never dispose of peptides in regular trash or down the drain without deactivation.

  • Solid Waste: All contaminated solid materials, including pipette tips, gloves, and empty vials, must be collected in a dedicated, clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: Unused or waste solutions containing the peptide should be collected in a separate, labeled hazardous waste container.

For deactivation of peptide waste, chemical treatment is a common and effective method. Always perform these procedures in a chemical fume hood.

Parameter Guideline Notes
Inactivation Reagent 10% Bleach Solution (0.5-1.0% Sodium Hypochlorite final conc.) or 1 M NaOH.Bleach is a strong oxidizing agent effective for degrading peptides.
Waste-to-Reagent Ratio 1 part liquid peptide waste to 10 parts inactivation solution.Ensures a sufficient excess of the deactivating agent.
Minimum Contact Time 30-60 minutes.Allows for complete inactivation of the peptide.
Neutralization (Post-Tx) Adjust pH to between 5.5 and 9.0.Required if using strong acids or bases before final disposal.
Final Disposal Arrange for pickup with your institution's Environmental Health & Safety (EHS) department.The decontaminated waste is still managed as chemical waste.

Experimental Protocol: Peptide Inactivation

  • Prepare Reagent: In a designated chemical fume hood, prepare a 10% bleach solution.

  • Inactivate Waste: Carefully and slowly add the liquid peptide waste to the bleach solution to achieve a final ratio of at least 1:10 (waste:bleach).

  • Ensure Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation.

  • Neutralize: If required by institutional policy, neutralize the solution.

  • Collect for Disposal: Transfer the treated solution to your designated hazardous liquid waste container for collection by EHS.

G PPE 5. Personal Protective Equipment (PPE) (Foundation) label_least Least Effective Admin 4. Administrative Controls (SOPs, Training, Signage) Eng 3. Engineering Controls (Fume Hood, Safety Cabinet) Sub 2. Substitution (Use less hazardous alternative) Elim 1. Elimination (Physically remove the hazard) label_most Most Effective

Caption: The Hierarchy of Controls applied to laboratory safety.

First Aid Measures

In case of accidental exposure, follow these immediate procedures.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. Rinse mouth and nasal cavity with water. Seek medical attention.
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation persists.
Eye Contact Immediately rinse eyes cautiously with plenty of clean, fresh water for at least 15 minutes, holding the eyelids apart. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Keep the person at rest and seek immediate medical attention.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.